Bis(phenylethynyl)dimethylsilane
Description
The exact mass of the compound Dimethylbis(phenylethynyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl-bis(2-phenylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Si/c1-19(2,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBLIVYQOCFXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451823 | |
| Record name | BIS(PHENYLETHYNYL)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170-08-3 | |
| Record name | BIS(PHENYLETHYNYL)DIMETHYLSILANE | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70451823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylbis(phenylethynyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Bis(phenylethynyl)dimethylsilane
Introduction: A Versatile Building Block in Materials Science
Bis(phenylethynyl)dimethylsilane is an organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two phenylethynyl groups.[1] This unique structure, combining the flexibility and thermal stability associated with siloxanes with the rigidity and electronic properties of aromatic acetylenic units, makes it a highly valuable monomer and intermediate in the synthesis of advanced materials.[1][2] Its applications span high-performance polymers, organic electronics, and specialty coatings, where it imparts enhanced thermal stability, mechanical strength, and desirable electronic characteristics.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, and the analytical techniques used for its characterization, aimed at researchers and professionals in materials science and drug development.
Molecular Structure and Physicochemical Properties
The core of this compound's utility lies in its well-defined molecular architecture. The linear phenylethynyl groups provide a rigid scaffold, while the dimethylsilyl unit introduces flexibility and solubility in common organic solvents.[1]
Core Molecular Attributes
| Property | Value | Source(s) |
| CAS Number | 2170-08-3 | [2][3][4] |
| Molecular Formula | C₁₈H₁₆Si | [2][3][5] |
| Molecular Weight | 260.41 g/mol | [2][3][5] |
| Appearance | White to light yellow powder or crystal | [3][4] |
| Melting Point | 78 - 83 °C | [2][4] |
| Boiling Point | 177 °C at 3 mmHg | [2] |
| Solubility | Soluble in organic solvents | [1] |
Structural Diagram
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the methyl protons on the silicon atom and the aromatic protons of the phenyl groups.[6]
-
¹³C NMR (in CDCl₃): The carbon spectrum is particularly informative, showing distinct signals for the methyl carbons, the aromatic carbons, and the characteristic acetylenic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying key functional groups. The presence of the alkyne and aromatic moieties gives rise to characteristic absorption bands. A prominent feature is the C≡C stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic properties of this compound can be investigated using UV-Vis spectroscopy. The conjugated system of the phenylethynyl groups results in strong absorption in the ultraviolet region. A reported maximum absorption (λmax) is observed at 249 nm in cyclohexane.[4]
Reactivity and Applications in Synthesis
The chemical versatility of this compound stems from the reactivity of its phenylethynyl groups, which can participate in a variety of chemical transformations.[1]
Polymerization and Cross-Linking
The terminal alkyne functionalities serve as reactive sites for polymerization and cross-linking reactions.[1][2] This property is extensively utilized in the development of high-performance polymers with enhanced thermal stability and mechanical properties, crucial for applications in the aerospace and electronics industries.[2] The incorporation of the siloxane structure can improve the melt processability of oligoimides, and the thermal stability of the resulting polyimides can be significantly enhanced through high-temperature postcuring due to the oxidative cross-linking of the siloxane and phenylethynyl groups.[7][8]
Sonogashira Coupling
The phenylethynyl groups can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[9][10] This allows for the synthesis of more complex and extended π-conjugated systems for applications in organic electronics.
Hydrosilylation
The carbon-carbon triple bonds can undergo hydrosilylation reactions, providing a pathway to new organosilicon materials with tailored properties.
Click Chemistry
The terminal alkynes are suitable substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the facile construction of complex molecular architectures.
Experimental Protocol: Synthesis via Sonogashira Coupling
The synthesis of this compound is typically achieved through a palladium-catalyzed Sonogashira coupling reaction between dichlorodimethylsilane and phenylacetylene.
Step-by-Step Methodology
-
Reaction Setup: A flame-dried reaction flask is charged with a palladium catalyst (e.g., bis(triphenylphosphine)palladium dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), and a suitable solvent such as toluene or THF.
-
Reagent Addition: Phenylacetylene and a base (e.g., triethylamine or diisopropylamine) are added to the reaction mixture.
-
Substrate Introduction: Dichlorodimethylsilane is added dropwise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the precipitated ammonium salt. The filtrate is then washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Thermal Properties and Stability
This compound exhibits good thermal stability, a property that is imparted to the polymers derived from it.[2] The phenylethynyl groups can undergo thermal cross-linking at elevated temperatures, leading to the formation of a highly stable, cross-linked network. This process is crucial for the performance of these materials in high-temperature applications.
Photophysical Properties
The photophysical properties of molecules containing the phenylethynyl moiety are of significant interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[2][11] While detailed photophysical data for this compound itself is not extensively reported in the provided search results, related compounds like 9,10-Bis(phenylethynyl)anthracene are known for their strong fluorescence.[12][13] The investigation of the absorption and emission properties of this compound and its derivatives is a promising area for research in the field of organic electronics.[9]
Conclusion
This compound is a compound of significant academic and industrial interest due to its unique combination of properties. Its robust thermal stability, processability, and versatile reactivity make it an invaluable component in the design and synthesis of next-generation materials. For researchers and developers, a thorough understanding of its chemical properties is paramount to unlocking its full potential in a wide array of applications, from advanced composites to novel electronic devices.
References
- 1. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Dimethylbis(phenylethynyl)silane | CymitQuimica [cymitquimica.com]
- 4. This compound | 2170-08-3 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties [beilstein-journals.org]
- 11. Bis(phenylethynyl)arene Linkers in Tetracationic Bis‐triarylborane Chromophores Control Fluorimetric and Raman Sensing of Various DNAs and RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9,10-Bis(phenylethynyl)anthracene | C30H18 | CID 82338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
An In-depth Technical Guide to the Synthesis and Characterization of Bis(phenylethynyl)dimethylsilane
Foreword: The Significance of Bis(phenylethynyl)dimethylsilane in Modern Materials Science
This compound is an organosilicon compound featuring a central dimethylsilyl group flanked by two phenylethynyl moieties. This unique molecular architecture imparts a combination of desirable properties, including thermal stability, rigidity from the aromatic and acetylenic units, and processability conferred by the flexible dimethylsilyl linker. These characteristics make it a valuable monomer and building block in the synthesis of advanced polymers and materials. Its applications span high-performance coatings, organic electronics, and thermally resistant composites.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering researchers and drug development professionals a detailed protocol and the scientific rationale behind the procedural choices.
I. Synthetic Pathways to this compound
The synthesis of this compound can be approached through several methodologies. The most prevalent and reliable method involves the reaction of a phenylethynyl nucleophile with a dichlorodimethylsilane electrophile. This can be achieved via a Grignard reaction or by using an organolithium reagent. An alternative conceptual approach, though less commonly detailed for this specific molecule, is the Sonogashira cross-coupling reaction.
A. Synthesis via Organolithium Reagent: A Robust and High-Yield Protocol
This method, adapted from a well-established procedure in Organic Syntheses[2], is favored for its high yield and reliability. The core of this synthesis is the generation of lithium phenylacetylide, a potent nucleophile, which then displaces the chlorine atoms on dichlorodimethylsilane.
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is paramount. Both n-butyllithium and the intermediate lithium phenylacetylide are highly reactive towards water. Any moisture present would quench these reagents, significantly reducing the yield.
-
Low-Temperature Control: The initial deprotonation of phenylacetylene is performed at a very low temperature (-78 °C). This is to control the exothermicity of the reaction and to prevent side reactions, such as the polymerization of phenylacetylene or reactions with the solvent.
-
Slow Addition of Reagents: The dropwise addition of n-butyllithium and dichlorodimethylsilane ensures that the reaction remains controlled and that localized high concentrations of reagents do not lead to unwanted byproducts.
-
Quenching with Saturated Ammonium Chloride: The reaction is quenched with an aqueous solution of ammonium chloride. This serves to neutralize any remaining reactive organometallic species and to protonate the lithium alkoxide byproducts, facilitating their removal during the workup.
Materials:
-
Phenylacetylene
-
n-Butyllithium (in hexanes)
-
Dichlorodimethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Hexanes
-
Magnesium sulfate (anhydrous)
-
Celite
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Dropping funnels
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A 250-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, and two rubber septa is flame-dried and allowed to cool under a stream of inert gas (argon or nitrogen).
-
To the flask, add phenylacetylene (2.0 equivalents) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 equivalents) dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
In a separate, dry dropping funnel, prepare a solution of dichlorodimethylsilane (1.0 equivalent) in anhydrous THF.
-
Add the dichlorodimethylsilane solution dropwise to the lithium phenylacetylide solution, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with hexanes.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol.
Caption: Workflow for the synthesis of this compound via an organolithium reagent.
B. Alternative Synthetic Route: Sonogashira Coupling
While a detailed, optimized protocol for the direct synthesis of this compound via a double Sonogashira coupling is not as readily available in the literature, this powerful C-C bond-forming reaction is a theoretically viable and important alternative. The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
In a hypothetical application to synthesize the target molecule, dichlorodimethylsilane would be coupled with two equivalents of phenylacetylene. However, the reactivity of the Si-Cl bond under these conditions would need careful optimization to be competitive with the more conventional C-X bond activation in standard Sonogashira reactions.
II. Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
Methyl Protons (Si-(CH₃)₂): A sharp singlet is expected for the six equivalent protons of the two methyl groups attached to the silicon atom. The chemical shift will be in the upfield region, typically around 0.4-0.6 ppm, due to the electropositive nature of silicon.
-
Aromatic Protons (C₆H₅): The protons on the two phenyl rings will appear as a multiplet in the aromatic region, typically between 7.2 and 7.6 ppm.
-
Methyl Carbons (Si-(CH₃)₂): A single peak in the upfield aliphatic region, typically below 0 ppm.
-
Alkynyl Carbons (C≡C): Two distinct signals are expected for the sp-hybridized carbons of the triple bond, usually in the range of 80-110 ppm.
-
Aromatic Carbons (C₆H₅): Several signals will be present in the aromatic region (120-140 ppm), corresponding to the different carbon environments within the phenyl rings.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration |
| Si-CH₃ | ~0.45 | Singlet | 6H |
| Ar-H | ~7.3-7.5 | Multiplet | 10H |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| Si-CH₃ | ~-2.0 |
| C≡C | ~90, ~105 |
| Aromatic C | ~123, ~128, ~129, ~132 |
(Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.)
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡C stretch (alkyne) | ~2150-2160 | Medium to Weak |
| C-H stretch (aromatic) | ~3050-3100 | Medium |
| C=C stretch (aromatic) | ~1480-1600 | Medium |
| Si-CH₃ stretch | ~1250 | Strong |
| Si-C stretch | ~800 | Strong |
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₈H₁₆Si), the expected molecular weight is approximately 260.41 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 260.
III. Physicochemical Properties and Applications
This compound is typically a white to off-white solid at room temperature. Its unique structure makes it a valuable component in materials science.[1]
-
Polymer Chemistry: It serves as a monomer or cross-linking agent in the synthesis of polysiloxanes and other silicon-containing polymers. The incorporation of the rigid phenylethynyl units enhances the thermal stability and mechanical strength of the resulting polymers.
-
Organic Electronics: The conjugated π-system of the phenylethynyl groups suggests potential applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
High-Performance Coatings and Adhesives: Its thermal stability and ability to form cross-linked networks make it a candidate for use in high-performance coatings and adhesives, particularly in the aerospace and automotive industries.
IV. Conclusion
This technical guide has provided a detailed, step-by-step protocol for the synthesis of this compound, grounded in the principles of organometallic chemistry. The comprehensive characterization data and discussion of its properties and applications underscore its importance as a versatile building block in materials science. The methodologies and data presented herein are intended to provide researchers and professionals with a solid foundation for the synthesis and utilization of this valuable compound.
V. References
-
CymitQuimica. Dimethyl[bis(phenylethynyl)]silane. --INVALID-LINK--
-
Morra, N. A.; Pagenkopf, B. L. 2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole. Org. Synth.2008 , 85, 53. --INVALID-LINK--
References
An In-depth Technical Guide to Bis(phenylethynyl)dimethylsilane
Subject: Bis(phenylethynyl)dimethylsilane CAS Number: 2170-08-3 (Note: This guide clarifies the correct CAS number, which is widely cited in chemical literature and supplier databases, as opposed to the number provided in the topic prompt.)
Introduction
This compound is a versatile organosilicon compound featuring a central silicon atom bonded to two methyl groups and two phenylethynyl groups.[1] This unique molecular architecture, combining the flexibility and thermal stability of a siloxane backbone with the rigidity and electronic properties of aromatic acetylene units, makes it a compound of significant interest in materials science.[2] It serves as a crucial building block for advanced polymers, a component in organic electronic devices, and a modifying agent for high-performance coatings and adhesives.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, and applications for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature.[4] The combination of the dimethylsilyl core and the phenylacetylene arms imparts a unique set of physical and chemical properties, which are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2170-08-3 | [1][2][3][4][5][6] |
| Molecular Formula | C18H16Si | [2][3][4][6] |
| Molecular Weight | 260.41 g/mol | [2][3][4][6] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 79 - 83 °C | [2][6] |
| Boiling Point | 177 °C at 3 mmHg (Lit.) / 180 °C at 4mm | [2][6] |
| Purity | ≥ 98% (GC) | [2][5] |
| Storage Conditions | Store at room temperature or 2-8°C, protect from light | [6] |
Synthesis and Mechanism
The most common and efficient method for synthesizing this compound is through a Sonogashira cross-coupling reaction. This well-established reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
Reaction Principle
In this specific synthesis, dichlorodimethylsilane is reacted with two equivalents of phenylacetylene. The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and a suitable base (e.g., an amine) which also often serves as the solvent. The base is crucial for neutralizing the hydrogen halide byproduct generated during the reaction.
The catalytic cycle involves the oxidative addition of the silicon-halogen bond to the palladium(0) complex, followed by the formation of a copper(I) acetylide from phenylacetylene. A transmetalation step then transfers the acetylide group to the palladium complex, and subsequent reductive elimination yields the desired product and regenerates the palladium(0) catalyst.
Experimental Workflow: Sonogashira Coupling
Below is a generalized, step-by-step protocol for the synthesis of this compound.
References
- 1. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. Dimethylbis(phenylethynyl)silane | CymitQuimica [cymitquimica.com]
- 5. Dimethylbis(phenylethynyl)silane | 2170-08-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. This compound | 2170-08-3 [m.chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Data of Bis(phenylethynyl)dimethylsilane
This guide provides a comprehensive analysis of the spectroscopic data for Bis(phenylethynyl)dimethylsilane, a key organosilicon compound with applications in materials science and as a precursor in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.
Introduction
This compound, with the chemical formula C₁₈H₁₆Si, possesses a unique molecular architecture featuring a central dimethylsilyl group flanked by two phenylethynyl moieties. This structure imparts a combination of properties derived from both the rigid aromatic and acetylenic units and the flexible dimethylsilyl linker, making it a subject of interest for the development of novel polymers and functional materials. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations.
Molecular Structure and Spectroscopic Correlation
The structural attributes of this compound directly inform its spectroscopic characteristics. The presence of magnetically distinct protons and carbons in the methyl and phenyl groups gives rise to characteristic signals in NMR spectra. The carbon-carbon triple bond and the Si-C bonds produce distinct vibrational modes observable in FT-IR spectroscopy. Finally, the molecule's mass and fragmentation patterns upon ionization are elucidated by mass spectrometry.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of organosilicon compounds like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity. The use of a solvent free of particulate matter is crucial for obtaining sharp spectral lines.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). In many deuterated solvents, a residual solvent peak can also be used for referencing.
-
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.
-
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two main regions corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the dimethylsilyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.55 | Multiplet | 10H | Aromatic Protons (C₆H₅) |
| ~0.45 | Singlet | 6H | Methyl Protons (Si-(CH₃)₂) |
Data is referenced against residual CHCl₃ in CDCl₃.
Interpretation:
-
The multiplet in the aromatic region (δ 7.30-7.55 ppm) is indicative of the protons on the two phenyl rings. The complex splitting pattern arises from the coupling between ortho, meta, and para protons.
-
The sharp singlet at approximately 0.45 ppm corresponds to the six equivalent protons of the two methyl groups attached to the silicon atom. The upfield chemical shift is characteristic of protons on a methyl group bonded to silicon. The singlet nature of this peak confirms the magnetic equivalence of all six methyl protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~132.0 | Aromatic Carbons (ipso-C of C₆H₅) |
| ~129.5 | Aromatic Carbons (ortho-C of C₆H₅) |
| ~128.4 | Aromatic Carbons (meta-C of C₆H₅) |
| ~123.0 | Aromatic Carbons (para-C of C₆H₅) |
| ~105.0 | Acetylenic Carbon (Si-C≡C) |
| ~90.0 | Acetylenic Carbon (C≡C-Ph) |
| ~-1.0 | Methyl Carbon (Si-CH₃) |
Interpretation:
-
The signals in the aromatic region (δ 123.0-132.0 ppm) correspond to the different carbon environments within the phenyl rings.
-
The two distinct signals for the acetylenic carbons (δ ~105.0 and ~90.0 ppm) confirm the presence of the C≡C triple bond. The carbon directly attached to the silicon atom (Si-C≡C) is typically found at a different chemical shift compared to the carbon bonded to the phenyl group (C≡C-Ph).
-
The upfield signal at approximately -1.0 ppm is characteristic of the methyl carbons directly bonded to the silicon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. Subsequently, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
FT-IR Spectral Data
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3060 | C-H stretch (aromatic) | Medium |
| ~2960 | C-H stretch (aliphatic, -CH₃) | Medium |
| ~2155 | C≡C stretch (alkyne) | Medium-Strong |
| ~1488 | C=C stretch (aromatic ring) | Medium |
| ~1250 | Si-CH₃ symmetric deformation | Strong |
| ~840 | Si-C stretch | Strong |
| ~755, ~690 | C-H out-of-plane bend (aromatic) | Strong |
Interpretation:
-
Aromatic C-H Stretch: The band around 3060 cm⁻¹ is characteristic of the C-H stretching vibrations of the phenyl rings.
-
Aliphatic C-H Stretch: The absorption near 2960 cm⁻¹ is attributed to the C-H stretching of the methyl groups attached to the silicon atom.
-
Alkyne C≡C Stretch: A key diagnostic peak is the C≡C stretching vibration, which appears around 2155 cm⁻¹. The position and intensity of this band are characteristic of a disubstituted alkyne. A similar compound, 6,6′-bis(phenylethynyl)-2,2′-bipyridine, shows a C≡C stretching frequency at 2207 cm⁻¹.[2]
-
Aromatic C=C Stretch: The absorption at approximately 1488 cm⁻¹ is due to the C=C stretching vibrations within the aromatic rings.
-
Si-CH₃ Deformation: The strong band around 1250 cm⁻¹ is a characteristic absorption for the symmetric deformation (scissoring) of the Si-CH₃ group.
-
Si-C Stretch: The strong absorption around 840 cm⁻¹ is assigned to the Si-C stretching vibration.
-
Aromatic C-H Bending: The strong bands at approximately 755 cm⁻¹ and 690 cm⁻¹ are due to the out-of-plane C-H bending vibrations of the monosubstituted phenyl rings.
Caption: Correlation of key vibrational modes to observed FT-IR peaks.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation and peak shape.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are then separated by their mass-to-charge ratio and detected.
Mass Spectral Data
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.
Expected Molecular Ion:
-
C₁₈H₁₆Si: Calculated Molecular Weight = 260.10 g/mol
Expected Fragmentation Pattern:
The fragmentation of organosilicon compounds often involves cleavages at the bonds to the silicon atom. For this compound, the following fragmentation pathways are plausible:
-
Loss of a methyl group (-CH₃): This would result in a fragment ion with m/z = 245. This is often a prominent peak in the mass spectra of dimethylsilyl compounds.
-
Loss of a phenylacetylene group (-C≡C-C₆H₅): Cleavage of the Si-C(alkynyl) bond would lead to a fragment with m/z = 159.
-
Loss of a phenyl group (-C₆H₅): This would result in a fragment ion with m/z = 183.
-
Formation of a tropylium ion: Rearrangement of a benzyl-containing fragment can lead to the stable tropylium ion at m/z = 91.
-
Phenyl cation: A fragment corresponding to the phenyl cation at m/z = 77 is also expected.
Caption: Plausible mass spectrometry fragmentation pathways for this compound.
Conclusion
The spectroscopic data of this compound provides a detailed and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the dimethylsilyl and phenylethynyl groups. The FT-IR spectrum clearly identifies the characteristic vibrational modes of the alkyne, aromatic, and Si-CH₃ functionalities. Mass spectrometry allows for the determination of the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic analysis serves as an essential reference for the unambiguous identification and characterization of this compound in research and development settings.
References
An In-depth Technical Guide to Bis(phenylethynyl)dimethylsilane: Synthesis, Properties, and Applications
Introduction: A Versatile Building Block in Materials Science
Bis(phenylethynyl)dimethylsilane, with the chemical formula C₁₈H₁₆Si and CAS Number 2170-08-3, is an organosilicon compound of significant interest in the fields of polymer chemistry and materials science.[1][2][3] Structurally, it features a central silicon atom bonded to two methyl groups and two phenylethynyl groups. This unique combination of a flexible dimethylsilyl linker and rigid, reactive phenylethynyl moieties imparts a desirable balance of processability and high-performance characteristics to the materials derived from it.[4][5] The ethynyl groups are particularly notable for their ability to undergo thermal cross-linking reactions, leading to the formation of highly stable, networked polymers.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this important monomer, tailored for researchers and professionals in chemical and materials development.
Historical Context and Synthesis
While the precise first synthesis of this compound is not readily detailed in seminal, dedicated publications, its importance emerged with the development of silicon-containing polymers. A key advancement in this area was documented by Robert J. P. Corriu and his team in their 1992 work on poly[(silylene)diacetylenes].[6][7][8][9] This research established the role of monomers like this compound as foundational units for creating highly heat-resistant polymers. The synthesis is principally achieved through a Grignard coupling reaction, a cornerstone of organometallic chemistry.[7]
Causality of Experimental Design
The chosen synthetic route leverages the nucleophilic character of an organomagnesium (Grignard) reagent and the electrophilicity of a silicon halide.
-
Formation of the Grignard Reagent: The process begins with the formation of phenylethynylmagnesium bromide. Phenylacetylene, a weak acid, is deprotonated by a strong Grignard reagent like ethylmagnesium bromide. This in-situ formation is crucial because terminal alkynes have an acidic proton that would quench the Grignard reagent if it were not the intended reactant.
-
Coupling Reaction: Dichlorodimethylsilane serves as the electrophilic silicon source. The two chlorine atoms are excellent leaving groups. The phenylethynylmagnesium bromide attacks the silicon center in a nucleophilic substitution reaction, displacing the chloride ions. The use of a di-halide allows for a double substitution, symmetrically adding the two phenylethynyl groups to the silicon atom.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its aprotic nature is critical, as any protic solvent (like water or alcohols) would instantly destroy the Grignard reagent.[10] Furthermore, THF effectively solvates the magnesium center of the Grignard reagent, enhancing its reactivity.[10]
-
Reaction Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) and allowed to warm to room temperature. This controlled approach helps to manage the exothermic nature of the Grignard reaction and minimize the formation of side products.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established Grignard coupling procedures for organosilanes.
Step 1: Preparation of Phenylethynylmagnesium Bromide (Grignard Reagent)
-
To a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add magnesium turnings.
-
Add a solution of ethyl bromide in anhydrous THF dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is indicated by bubbling and a gentle reflux.
-
Once the ethylmagnesium bromide is formed, add a solution of phenylacetylene in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the complete formation of phenylethynylmagnesium bromide.
Step 2: Coupling with Dichlorodimethylsilane
-
Cool the freshly prepared phenylethynylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of dichlorodimethylsilane in anhydrous THF dropwise to the stirred Grignard reagent solution. A molar ratio of approximately 2.1:1 of Grignard reagent to dichlorodimethylsilane is recommended to ensure complete reaction.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether or a similar organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound as a white to light yellow crystalline solid.[5]
Physicochemical and Spectroscopic Properties
The properties of this compound are a direct reflection of its molecular structure. The silicon center maintains a tetrahedral geometry.
| Property | Value | Source(s) |
| CAS Number | 2170-08-3 | [2][3] |
| Molecular Formula | C₁₈H₁₆Si | [2] |
| Molecular Weight | 260.41 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple. It will show a singlet for the six protons of the two equivalent methyl groups attached to the silicon atom. The aromatic protons of the two phenyl groups will appear as multiplets in the aromatic region of the spectrum.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides more detailed structural information. It will show a peak for the methyl carbons, distinct peaks for the quaternary acetylenic carbons, and several peaks corresponding to the different carbon environments within the phenyl groups (ipso, ortho, meta, para).[3]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include:
-
C≡C Stretch: A sharp, medium-intensity peak around 2150-2160 cm⁻¹ characteristic of the alkyne triple bond.
-
Si-CH₃ Vibrations: A strong peak around 1250 cm⁻¹ for the Si-CH₃ symmetric deformation and peaks in the 800-850 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
UV-Vis Spectroscopy: In a non-polar solvent like cyclohexane, this compound exhibits an absorption maximum (λ_max) at approximately 249 nm.[2] This absorption is attributed to the π → π* electronic transitions within the conjugated phenylethynyl system.[12][13]
Applications in Advanced Materials
The primary utility of this compound is as a monomer or cross-linking agent for the synthesis of high-performance polymers.[1]
High-Temperature Thermosetting Resins
The phenylethynyl end groups are thermally reactive. Upon heating to high temperatures (typically >300 °C), they undergo complex cross-linking reactions to form a rigid, thermally stable polymer network. This process converts a processable oligomer or prepolymer into an infusible and insoluble thermoset material with a very high glass transition temperature (Tg) and excellent thermal stability.[4] The flexible dimethylsilyl linkage in the polymer backbone enhances the processability (e.g., lowers the melt viscosity) of the prepolymer compared to fully aromatic analogues, without significantly compromising the thermal properties of the final cured material.[4] These resins are valuable as matrices for advanced composites in the aerospace and electronics industries.[4]
Poly[(silylene)diacetylene]s
This compound can be used in oxidative coupling reactions (e.g., Hay coupling) to form poly[(dimethylsilylene)diacetylene]. These polymers are part of a class of materials with interesting electronic and optical properties due to the conjugation along the polymer backbone.[6][9] The silicon atom in the backbone influences the electronic structure and can enhance solubility and processability.
Conclusion
This compound stands as a testament to the power of molecular design in creating high-performance materials. By strategically combining a flexible silyl core with reactive, rigid phenylethynyl arms, it provides a pathway to polymers that are both processable in their initial state and exceptionally robust after thermal curing. Its synthesis via the reliable Grignard reaction makes it an accessible building block for academic and industrial research. As the demand for lightweight, heat-resistant materials continues to grow, the importance of versatile monomers like this compound in the development of next-generation composites and electronic materials is set to increase.
References
- 1. rsc.org [rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. d-nb.info [d-nb.info]
- 7. US9073952B1 - Synthesis method for carbosilanes - Google Patents [patents.google.com]
- 8. Synthesis of Branched Silicon-Containing Arylethyleneacetylene Resin and the Performance of Casting [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
Bis(phenylethynyl)dimethylsilane molecular structure and conformation.
An In-depth Technical Guide to the Molecular Structure and Conformation of Bis(phenylethynyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, a molecule of significant interest in materials science and organic electronics.[1] This document synthesizes experimental data and theoretical principles to offer an in-depth understanding of the geometric parameters, conformational preferences, and spectroscopic signatures of this versatile organosilicon compound. Key sections are dedicated to its molecular architecture, the nuanced conformational landscape dominated by the rotation of its phenylethynyl moieties, and detailed protocols for its synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and application of novel organosilicon materials.
Introduction: The Significance of this compound
This compound (CAS 2170-08-3) is an organosilicon compound featuring a central dimethylsilyl group symmetrically substituted with two phenylethynyl ligands.[1] Its unique molecular architecture, which combines the flexibility and thermal stability of a siloxane-like core with the rigidity and electronic properties of conjugated phenylethynyl arms, has positioned it as a valuable building block in advanced materials.[1] Applications include the development of high-performance polymers, coatings, and adhesives where it can enhance thermal stability and mechanical strength.[1] Furthermore, its electronic characteristics make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1] A thorough understanding of its three-dimensional structure and conformational behavior is paramount for the rational design of new materials with tailored properties.
Molecular Structure and Geometric Parameters
The fundamental structure of this compound consists of a central silicon atom tetrahedrally bonded to two methyl groups and two carbon atoms of the ethynyl linkers. These linkers are, in turn, bonded to phenyl groups.
Molecular Formula: C₁₈H₁₆Si[1][2]
Molecular Weight: 260.41 g/mol [1][2]
SMILES: C--INVALID-LINK--(C#Cc1ccccc1)C#Cc1ccccc1[1]
InChI: InChI=1S/C18H16Si/c1-19(2,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,1-2H3[1]
While a definitive crystal structure for this compound is not publicly available, we can infer key geometric parameters from crystallographic data of closely related diaryl dimethylsilanes and from computational studies on analogous molecules.
| Parameter | Expected Value | Rationale and Supporting Evidence |
| Bond Lengths | ||
| Si-C (methyl) | ~1.85 - 1.88 Å | Typical Si-C bond lengths in organosilicon compounds. |
| Si-C (ethynyl) | ~1.84 - 1.86 Å | Similar to Si-C aryl bonds, with slight sp-character influence. |
| C≡C | ~1.20 Å | Standard triple bond length in alkynes. |
| C-C (ethynyl-phenyl) | ~1.43 Å | Typical bond length between an sp and an sp² hybridized carbon. |
| C-C (phenyl) | ~1.39 Å | Average aromatic C-C bond length. |
| C-H (phenyl) | ~1.08 Å | Standard aromatic C-H bond length. |
| C-H (methyl) | ~1.09 Å | Standard aliphatic C-H bond length. |
| Bond Angles | ||
| C(methyl)-Si-C(methyl) | ~111° | Close to the ideal tetrahedral angle, slightly larger due to steric hindrance. |
| C(ethynyl)-Si-C(ethynyl) | ~106° | Expected to be slightly compressed from the ideal tetrahedral angle. |
| C(methyl)-Si-C(ethynyl) | ~109.5° | Approximating the ideal tetrahedral angle of 109.5°. |
| Si-C≡C | ~178° - 180° | The Si-C≡C linkage is expected to be nearly linear. |
| C≡C-C(phenyl) | ~178° - 180° | The C≡C-Ph linkage is also expected to be nearly linear. |
This table presents estimated values based on standard bond lengths and angles, and data from related structures.
Conformational Analysis: The Dynamics of Phenyl Rotation
The most significant conformational flexibility in this compound arises from the rotation of the two phenyl groups around the Si-C≡C-Ph axis. This rotation is governed by a delicate balance between steric hindrance and electronic effects.
Defining the Conformation: Dihedral Angles
The conformation of the molecule can be described by two key dihedral angles, τ₁ and τ₂, which define the orientation of the phenyl rings relative to the Si-C≡C axis.
Figure 1: A simplified representation of the this compound structure highlighting the key atoms involved in defining the dihedral angle for phenyl group rotation.
Rotational Energy Landscape
Computational studies on analogous molecules, such as diphenylacetylene and 9,10-bis(phenylethynyl)anthracene, provide valuable insights into the rotational energy profile of the phenyl groups in this compound. Density Functional Theory (DFT) calculations are a common method for mapping these potential energy surfaces.
The rotation is not entirely free. While the sp-hybridized acetylene linker minimizes steric hindrance compared to a single or double bond, there is still a rotational barrier. This barrier is expected to be relatively low, allowing for significant torsional motion at room temperature.
The potential energy surface likely exhibits two low-energy regions corresponding to conformations where the phenyl rings are either coplanar or perpendicular to each other, with a small energy barrier between them. The exact preference for a planar or a staggered conformation depends on the interplay between π-conjugation (favoring planarity) and steric repulsion between the ortho-hydrogens of the phenyl rings and the methyl groups on the silicon atom.
References
An In-depth Technical Guide to the Health and Safety of Bis(phenylethynyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the official Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical.
Introduction
Bis(phenylethynyl)dimethylsilane (CAS No. 2170-08-3) is an organosilicon compound with a unique structure featuring a dimethylsilyl group bonded to two phenylethynyl moieties.[1] This structure imparts properties that make it a valuable precursor and intermediate in materials science, particularly in the synthesis of silicon-containing polymers and coatings.[1] Its applications can be found in the development of materials with desirable thermal and mechanical properties.[1] As with any chemical substance, a thorough understanding of its health and safety profile is paramount for its safe handling and use in research and development.
Core Hazard Assessment
At present, there is a significant lack of comprehensive toxicological data for this compound.[2][3] The majority of available Safety Data Sheets (SDS) indicate that specific studies on acute toxicity (oral, dermal, inhalation), skin and eye irritation, respiratory or skin sensitization, germ cell mutagenicity, and carcinogenicity have not been conducted.[2][3] However, based on the available information and the chemical nature of the compound and its structural analogs, a precautionary approach is warranted.
Hazard Identification and Classification
While specific toxicological data is limited, some suppliers have classified this compound with the following hazard statements:
These classifications suggest that the compound has the potential to cause inflammation and damage upon contact with skin and eyes.
Inferred Hazards from Structurally Related Compounds
Given the data gap for this compound, it is prudent to consider the hazards associated with structurally related compounds, such as phenylsilane. Phenylsilane is classified as a highly flammable liquid and vapor that is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[4] While this compound is a solid at room temperature and has a high flash point (>110°C), the irritant properties of related silanes suggest that it should be handled with care to avoid direct contact.[5]
Quantitative Data Summary
The following table summarizes the available physical and chemical properties of this compound, which are crucial for a comprehensive risk assessment.
| Property | Value | Source |
| CAS Number | 2170-08-3 | [5] |
| Molecular Formula | C18H16Si | [5] |
| Molecular Weight | 260.41 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 78-81°C | [5] |
| Boiling Point | 180°C at 4 mm Hg | [5] |
| Flash Point | >110°C | [5] |
| Storage Temperature | 2-8°C, protect from light | [5] |
Experimental Protocols for Safe Handling
The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended to minimize the potential for inhalation of any dust or aerosols.
-
Emergency Equipment: An eyewash station and a safety shower should be readily accessible in the immediate vicinity of any potential exposure.[6]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against dust particles and potential splashes.[2]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Safe Handling and Storage Workflow
The following diagram illustrates the key steps for the safe handling and storage of this compound.
References
Methodological & Application
Application Notes and Protocols for Bis(phenylethynyl)dimethylsilane as a High-Performance Crosslinking Agent in Resins
Introduction: The Pursuit of Thermally Stable and High-Strength Resin Systems
In the relentless pursuit of advanced materials with superior thermal and mechanical properties, researchers and engineers are continually exploring novel crosslinking agents that can elevate the performance of conventional resin systems. Bis(phenylethynyl)dimethylsilane emerges as a compelling candidate in this endeavor. Its unique molecular architecture, featuring two reactive phenylethynyl groups tethered to a central dimethylsilyl moiety, offers a pathway to creating highly crosslinked, thermally stable polymer networks.[1] These attributes make it a valuable tool for professionals in aerospace, electronics, and other demanding fields where material integrity under extreme conditions is paramount.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as a crosslinking agent. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the characterization of the resulting high-performance resins.
The Science Behind the Strength: Understanding the Crosslinking Mechanism
The efficacy of this compound as a crosslinking agent lies in the thermal reactivity of its terminal phenylethynyl groups. Upon heating, these groups undergo a complex series of reactions, including chain extension and cyclotrimerization, to form a rigid and highly aromatic crosslinked network. This process, often referred to as addition polymerization, proceeds without the evolution of volatile byproducts, which is a significant advantage in minimizing void formation and ensuring the dimensional stability of the cured material.
The incorporation of the dimethylsilyl linkage into the crosslinked structure imparts several desirable characteristics. The inherent flexibility of the Si-C bond can enhance the processability of the resin before curing, while the thermal stability of the siloxane bond contributes to the high-temperature performance of the final product.[2]
Visualizing the Process: From Monomer to Network
To better understand the transformation from a liquid resin to a robust solid, the following diagrams illustrate the key molecular structures and the overall workflow.
Figure 1: Conceptual workflow of crosslinking a resin matrix with this compound.
Figure 2: Step-by-step experimental workflow for resin crosslinking and characterization.
Application Protocols: A Practical Guide
The following protocols provide a general framework for utilizing this compound as a crosslinking agent. It is crucial to note that the optimal conditions, including concentration, curing temperature, and time, will depend on the specific resin system and the desired final properties. Preliminary screening experiments are always recommended.
Protocol 1: Crosslinking of an Epoxy Resin
This protocol outlines the procedure for crosslinking a standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound
-
Optional: Anhydride or amine curing agent (for co-curing)
-
Optional: High-boiling point solvent (e.g., N-methyl-2-pyrrolidone, NMP)
-
Mixing vessel
-
Vacuum oven
-
Molds for sample preparation
Procedure:
-
Formulation:
-
In a suitable mixing vessel, combine the DGEBA epoxy resin with the desired amount of this compound. A typical starting concentration range is 5-20% by weight of the resin.
-
If a co-curing agent is used, add it to the mixture according to the manufacturer's recommended stoichiometry.
-
If a solvent is required to reduce viscosity, add it sparingly.
-
-
Mixing and Degassing:
-
Thoroughly mix the components at a slightly elevated temperature (e.g., 60-80 °C) to ensure homogeneity.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles, which can lead to defects in the cured material.
-
-
Casting and Curing:
-
Pour the degassed mixture into preheated molds.
-
Place the molds in a programmable oven and execute the curing cycle. A typical curing profile involves a multi-step heating process:
-
Initial ramp to 150-180 °C for 1-2 hours to initiate the crosslinking.
-
A second ramp to 200-250 °C for 2-4 hours to advance the cure.
-
An optional post-curing step at a higher temperature (e.g., 280-350 °C) for 1-2 hours can be employed to maximize the crosslinking density and enhance thermal stability.[3]
-
-
-
Cooling and Demolding:
-
Allow the cured samples to cool slowly to room temperature to minimize thermal stress.
-
Carefully demold the samples for subsequent characterization.
-
Protocol 2: Crosslinking of a Silicone Resin
This protocol details the crosslinking of a vinyl-terminated polydimethylsiloxane (PDMS) resin.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS) resin
-
This compound
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Mixing vessel
-
Vacuum desiccator
-
Curing oven
Procedure:
-
Formulation:
-
In a clean, dry mixing vessel, combine the vinyl-terminated PDMS resin with this compound. The concentration of the crosslinking agent can be varied, typically in the range of 2-10% by weight.
-
Add the platinum catalyst at a low concentration (typically in the ppm range) to facilitate the hydrosilylation reaction between the vinyl groups of the PDMS and the Si-H bonds that can be present or formed in situ.
-
-
Mixing and Degassing:
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
Degas the mixture under vacuum to remove any dissolved gases.
-
-
Curing:
-
Cast the mixture into appropriate molds.
-
Cure the samples in an oven at a temperature typically ranging from 120 °C to 180 °C.[4] The curing time will depend on the temperature and the specific formulation, but a duration of 1-4 hours is a common starting point.
-
-
Post-Curing (Optional):
-
For applications requiring enhanced thermal stability, a post-curing step at a higher temperature (e.g., 200-250 °C) for 1-2 hours can be beneficial.
-
Characterization and Expected Outcomes
The successful crosslinking of the resin with this compound should result in a significant improvement in the material's thermal and mechanical properties. The following table summarizes the expected outcomes and the techniques used for their characterization.
| Property | Characterization Technique | Expected Outcome with this compound |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Increased decomposition temperature (Td) and higher char yield at elevated temperatures. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA) | Significant increase in Tg, indicating a more rigid and thermally stable network. |
| Mechanical Strength | Tensile Testing, Flexural Testing | Enhanced tensile strength, flexural modulus, and hardness due to increased crosslink density.[5] |
| Curing Profile | Differential Scanning Calorimetry (DSC), Rheometry | Exothermic peaks in DSC indicate the curing reaction. Rheometry shows an increase in viscosity and modulus during curing. |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Disappearance or reduction of the ethynyl (C≡C-H) stretching peak (around 3300 cm-1) and the C≡C stretching peak (around 2150 cm-1) after curing.[6] |
Troubleshooting and Expert Insights
-
Incomplete Curing: If the resin does not fully cure, consider increasing the curing temperature, extending the curing time, or increasing the concentration of the crosslinking agent. Ensure that the mixing of components was thorough.
-
Brittleness: A high concentration of this compound can lead to a very high crosslink density, resulting in a brittle material. To improve toughness, consider reducing the crosslinker concentration or incorporating flexible polymer chains into the resin formulation.
-
Processability: If the initial viscosity of the resin mixture is too high for the intended application (e.g., resin transfer molding), a small amount of a high-boiling point, non-reactive solvent can be used as a processing aid. However, ensure complete removal of the solvent during the curing process to avoid void formation.
Safety Precautions
-
Always work in a well-ventilated area or under a fume hood when handling this compound and other chemical reagents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use for detailed safety and handling information.
Conclusion: A Versatile Tool for High-Performance Materials
This compound stands out as a highly effective crosslinking agent for creating robust and thermally stable resin systems. Its addition polymerization mechanism, which avoids the release of volatiles, coupled with the enhanced properties imparted by the siloxane linkage, makes it an invaluable component in the formulation of advanced materials. By following the protocols and understanding the principles outlined in this guide, researchers and professionals can successfully leverage the potential of this compound to develop next-generation polymers for a wide array of demanding applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of cross-linking agents on the mechanical properties of poly (methyl methacrylate) resin [acikerisim.kent.edu.tr]
- 3. mdpi.com [mdpi.com]
- 4. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 5. researchgate.net [researchgate.net]
- 6. ES2373276A1 - COMPOSITION AND PROCEDURE FOR THE CROSSING OF AN EPOXY RESIN WITH AN ISOCIANATE, AND CROSSED MATERIAL OBTAINED. - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of Bis(phenylethynyl)dimethylsilane Scaffolds in Advanced Organic Light-Emitting Diodes
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond Conventional Fluorophores
The advancement of Organic Light-Emitting Diodes (OLEDs) from first-generation fluorescent devices to third- and fourth-generation technologies utilizing phosphorescence and Thermally Activated Delayed Fluorescence (TADF) has been driven by the sophisticated design of organic semiconductors.[1][2] The core challenge remains the efficient harvesting of all electrically generated excitons (25% singlets, 75% triplets) to achieve 100% internal quantum efficiency (IQE).[3][4] This necessitates the development of materials, particularly host and charge-transporting molecules, with high triplet energies (T₁) to effectively confine and transfer energy to the emissive dopant without quenching.
This application note explores the utility of the bis(phenylethynyl)silane structural motif, exemplified by Bis(phenylethynyl)dimethylsilane, in the design of high-performance materials for advanced OLEDs. The phenylethynyl group offers a rigid, conjugated π-system, while the central dimethylsilane core provides a unique tool for molecular engineering. The silicon atom acts as a σ-linked spacer that can disrupt full π-conjugation across the molecule. This disruption is instrumental in maintaining a high triplet energy, a critical feature for host materials in blue phosphorescent and TADF OLEDs.[5][6] Furthermore, incorporating silicon can enhance thermal stability, morphological stability (high glass transition temperature, Tg), and solubility for solution-based processing.[7][8]
While this compound itself is a foundational structure, its derivatives have emerged as powerful components in electron transport layers (ETLs) and host materials, demonstrating the potency of this molecular design strategy.
Molecular Structure and Core Physicochemical Properties
The foundational molecule, this compound, possesses a simple yet tunable structure.
Caption: Molecular structure of this compound.
Key Properties:
-
High Triplet Energy (T₁): The sp-hybridized carbons of the ethynyl group and the σ-bonded silicon atom effectively segment the π-conjugation. This prevents the lowering of the triplet energy level that often occurs in fully conjugated systems, making derivatives suitable as hosts for high-energy emitters (e.g., blue phosphors and TADF molecules).[6][9]
-
Thermal Stability: The rigid phenylethynyl units and the stable Si-C bonds contribute to high thermal and morphological stability. Derivatives often exhibit high glass transition temperatures (Tg > 100 °C), which is crucial for preventing film degradation and ensuring long operational lifetimes in OLED devices.[6][7]
-
Tunable Electronic Properties: The electronic properties, such as the HOMO and LUMO energy levels, can be precisely tuned by modifying the phenyl rings or replacing them with other aromatic systems (e.g., triazole, carbazole). This allows for the rational design of materials with specific functions, such as hole-blocking or electron-transport.[6][10]
-
Good Processability: The non-planar, bulky nature of the dimethylsilane core can disrupt intermolecular packing, improving solubility in common organic solvents for solution-based fabrication methods like spin-coating or inkjet printing.[5][11]
Applications in OLED Device Architectures
Derivatives of this compound are primarily employed as high-performance host materials or as components in charge-transporting layers.
Host Materials for Phosphorescent and TADF OLEDs
The primary role of a host material is to facilitate charge transport and transfer energy efficiently to a guest emitter molecule.[9][12] For phosphorescent (PHOLED) and TADF devices, the host must have a triplet energy higher than that of the emitter to prevent back-energy transfer and exciton quenching.[13]
A notable example is Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ) , which was specifically designed as an electron-transporting host for deep-blue PHOLEDs.[6] The incorporation of the dimethylsilane core between two electron-accepting triazole moieties resulted in a material with a very high triplet energy of 2.84 eV, a high Tg of 115 °C, and excellent electron mobility.[6] This combination of properties enabled the fabrication of highly efficient deep-blue PHOLEDs with reduced efficiency roll-off at high brightness.[6]
Electron-Transporting Materials (ETMs)
An ideal ETM should possess high electron mobility to balance charge injection with the hole-transport layer (HTL) and a deep LUMO level to facilitate electron injection from the cathode.[5] Polystyrenes containing dimesitylboryl and tetraphenylsilane in their side-chains have been developed as ETMs for solution-processed OLEDs, demonstrating high triplet energies (up to 2.95 eV) and high thermal stability (Tg > 180 °C).[5] The silicon atom in these structures is key to achieving these properties, ensuring that excitons remain confined to the emissive layer.
Triplet-Triplet Annihilation Upconversion (TTA-UC)
While not a direct OLED application, the related structure 1,4-bis(phenylethynyl)benzene (BPEB) serves as an efficient UV-emitting annihilator in TTA-UC systems.[14][15][16] In this process, two low-energy triplet excitons (generated by a sensitizer) annihilate to form one high-energy singlet exciton, which then emits a higher-energy photon. This demonstrates the fundamental photophysical robustness of the bis(phenylethynyl) scaffold in managing triplet-state dynamics.
Performance Data Summary
The table below summarizes the performance of an OLED device employing a functionalized bis(phenylethynyl)silane derivative, highlighting its impact on device efficiency and color purity.
| Device Role | Material | Emitter | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) | Reference |
| Host / ETL | SiTAZ | FIr6 | 15.5 | >1000 | (0.16, 0.22) | [6] |
-
EQE: External Quantum Efficiency
-
ETL: Electron Transport Layer
-
SiTAZ: Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane
-
FIr6: Iridium(III)bis(4,6-difluorophenyl-pyridinato-N,C2')-tetrakis(1-pyrazolyl)borate
This data demonstrates that by incorporating the silane moiety into a well-designed molecular structure, it is possible to achieve high efficiency and deep-blue emission, one of the most challenging goals in OLED technology.[6]
Experimental Protocol: Fabrication of a Vacuum-Deposited PHOLED
This section provides a standardized protocol for the fabrication of a multilayer PHOLED using vacuum thermal evaporation. This method is preferred for small-molecule semiconductors due to the high purity and uniformity of the resulting films.[9][17] A hypothetical host material based on the this compound scaffold (referred to as "Si-Host") is used in the emissive layer.
Causality and Self-Validation:
This multi-layer "p-i-n" structure is designed to control charge injection, transport, and recombination. Each layer has a specific function, and its inclusion is critical for high performance. The PEDOT:PSS layer reduces the injection barrier for holes, while the TAPC and Si-Host/Emitter layers guide holes and electrons, respectively, into the emissive zone.[10][18] The TPBi layer blocks holes from reaching the cathode, confining recombination to the emissive layer. The final device characteristics (turn-on voltage, efficiency, emission spectrum) serve as a validation of the process. A high turn-on voltage might indicate poor energy level alignment or contamination at an interface, while a broad or shifted spectrum could suggest degradation or exciton leakage.
Caption: Workflow for fabricating a multilayer vacuum-deposited OLED.
Step-by-Step Methodology:
-
Substrate Preparation:
-
1.1 Cleaning: Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially sonicated in baths of detergent solution, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
1.2 Drying: Substrates are dried under a stream of high-purity nitrogen gas.
-
1.3 Surface Treatment: The cleaned substrates are treated with UV-Ozone for 15 minutes immediately before loading into the deposition system. This removes organic residues and increases the ITO work function, improving hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
2.1 Spin-Coating: Inside a nitrogen-filled glovebox, a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface to form a uniform film of ~40 nm.
-
2.2 Annealing: The substrates are then annealed on a hotplate at 150 °C for 15 minutes to remove residual water.
-
-
Vacuum Deposition of Organic Layers & Cathode:
-
3.1 System Pump-Down: The substrates are immediately transferred to a high-vacuum thermal evaporation chamber, which is pumped down to a base pressure below 5 x 10⁻⁷ Torr.
-
3.2 Hole-Transport Layer (HTL): 40 nm of TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) is deposited at a rate of ~1.0 Å/s.
-
3.3 Emissive Layer (EML): The Si-Host material and the phosphorescent emitter (e.g., an Iridium complex) are co-evaporated from separate sources. A typical doping concentration is 5-10% for the emitter. The total layer thickness is 30 nm, deposited at a rate of ~1.0 Å/s. Precise rate control via quartz crystal monitors is critical.
-
3.4 Hole-Blocking/Electron-Transport Layer (HBL/ETL): 40 nm of TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) is deposited at a rate of ~1.0 Å/s.
-
3.5 Electron-Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF) is deposited at a slow rate of ~0.1 Å/s to create a dipole at the interface, facilitating electron injection.
-
3.6 Cathode Deposition: Without breaking vacuum, a 100 nm layer of Aluminum (Al) is deposited through a shadow mask to define the active device area (e.g., 4 mm²).
-
-
Encapsulation:
-
4.1 Sealing: The completed devices are transferred back to the nitrogen glovebox. A glass lid is placed over the device and sealed around the perimeter using a UV-curable epoxy. This encapsulation is vital to prevent ingress of oxygen and moisture, which rapidly degrade the organic materials and the reactive cathode.[18]
-
Conclusion
The this compound scaffold represents a highly effective design element for advanced OLED materials. The strategic incorporation of a silicon atom provides a powerful method for tuning electronic properties, most notably for achieving the high triplet energies required for efficient blue phosphorescent and TADF devices. Derivatives based on this structure have demonstrated excellent thermal stability, well-defined charge-transporting capabilities, and have enabled state-of-the-art device performance. The continued exploration of this molecular architecture promises further innovations in stable, efficient, and color-pure OLEDs for next-generation displays and solid-state lighting.
References
- 1. BJOC - Recent advances in materials for organic light emitting diodes [beilstein-journals.org]
- 2. ossila.com [ossila.com]
- 3. ossila.com [ossila.com]
- 4. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane as Electron-Transport Material for Deep Blue Phosphorescent OLEDs - figshare - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 10. mdpi.com [mdpi.com]
- 11. Improved performance of solution processed OLEDs using N-annulated perylene diimide emitters with bulky side-chains - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. ossila.com [ossila.com]
- 13. [PDF] Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing | Semantic Scholar [semanticscholar.org]
- 14. boa.unimib.it [boa.unimib.it]
- 15. researchgate.net [researchgate.net]
- 16. Bis(phenylethynyl)benzenes enable stable visible-to-ultraviolet sensitized triplet–triplet annihilation upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. Efficient Phosphorescent OLEDS Based on Vacuum Deposition Technology | Zede Journal [ajol.info]
- 18. MBRAUN OLEDs / Organic Electronics - MBRAUN [mbraunchina.com]
Application Notes and Protocols: Synthesis of Functionalized Silanes from Bis(phenylethynyl)dimethylsilane
Introduction: The Versatility of Bis(phenylethynyl)dimethylsilane as a Precursor for Advanced Materials and Therapeutics
In the landscape of materials science and drug development, the demand for molecular scaffolds that offer both structural rigidity and the capacity for precise functionalization is ever-present. Organosilicon compounds, particularly those possessing reactive moieties, have emerged as a promising class of molecules to meet this demand.[1] this compound (CAS 2170-08-3) is a unique organosilicon compound featuring a central dimethylsilyl group flanked by two phenylethynyl functionalities.[2][3][4][5][6] This structure imparts a combination of desirable properties, including thermal stability and solubility in organic solvents, while the two terminal alkyne groups serve as versatile handles for a variety of chemical transformations.[2]
The strategic incorporation of silicon into organic molecules can significantly modulate their physicochemical properties, offering advantages in the design of novel materials and therapeutic agents.[1][7] Functionalized silanes are integral to the development of advanced polymers, coatings, and as precursors to more complex organosilicon structures.[2] In the realm of drug discovery, the "silicon switch" approach, where a carbon atom is replaced by silicon, can lead to analogues of bioactive molecules with improved pharmacokinetic profiles.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functionalized silanes derived from this compound. We will delve into key synthetic methodologies, providing not only step-by-step protocols but also the underlying scientific rationale for experimental choices. The protocols described herein are designed to be self-validating, with an emphasis on achieving high yields and purity.
I. Synthesis of the Starting Material: this compound
A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] In this case, dichlorodimethylsilane is coupled with phenylacetylene.
Protocol 1: Synthesis of this compound via Sonogashira Coupling
Materials:
-
Dichlorodimethylsilane
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and copper(I) iodide (0.09 equiv).[11]
-
Add anhydrous toluene (approx. 5 mL per mmol of dichlorodimethylsilane) and anhydrous triethylamine (2.5 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene (2.2 equiv) dropwise via syringe.
-
Add dichlorodimethylsilane (1.0 equiv) dropwise via syringe. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous brine solution, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to light yellow solid.[2]
Characterization:
-
¹H NMR: Expect signals for the methyl protons on the silicon atom and the aromatic protons of the phenyl groups.
-
¹³C NMR: Expect signals for the methyl carbons, the aromatic carbons, and the acetylenic carbons. A spectrum for a similar compound, allyl(methyl)bis(phenylethynyl)silane, can be found for comparison.[12]
-
FTIR: Look for characteristic peaks for C≡C stretching, Si-CH₃ bending, and aromatic C-H stretching.[13][14][15]
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.[1][7][16]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[16][17][18]
-
Dichlorodimethylsilane is corrosive and reacts with moisture; handle under inert atmosphere.[17]
-
Palladium catalysts and copper salts are toxic; avoid inhalation and skin contact.[16]
II. Functionalization via Hydrosilylation
Hydrosilylation is a powerful reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the alkyne in this compound. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[10] The reaction can proceed with high regio- and stereoselectivity, leading to the formation of vinylsilanes.
Protocol 2: Platinum-Catalyzed Double Hydrosilylation
Materials:
-
This compound
-
Functional hydrosilane (e.g., triethoxysilane, methyldiethoxysilane) (2.1 equiv)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene
-
Toluene, anhydrous
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) manifold
-
Syringes and needles
-
Rotary evaporator
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous toluene.
-
Add the functional hydrosilane (2.1 equiv) to the solution.
-
Add Karstedt's catalyst (10-50 ppm Pt relative to the hydrosilane) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction is often exothermic. Monitor the disappearance of the Si-H peak in the FTIR spectrum of an aliquot.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the functionalized bis(vinyl)silane. Further purification may be achieved by distillation under reduced pressure or column chromatography if necessary.
Causality Behind Experimental Choices:
-
The use of a slight excess of the hydrosilane ensures complete conversion of both alkyne functionalities.
-
Karstedt's catalyst is highly active, allowing for low catalyst loading.[10]
-
Anhydrous conditions are crucial as hydrosilanes can react with water.
III. Functionalization via Thiol-Yne "Click" Chemistry
The thiol-yne reaction is a robust and efficient "click" chemistry method for the functionalization of alkynes.[19] This reaction can proceed via a radical-mediated or a nucleophilic pathway. The radical-initiated reaction is particularly useful for creating highly functionalized materials. Typically, two thiol molecules add across each alkyne, leading to a tetra-functionalized product from this compound.
Protocol 3: Radical-Initiated Thiol-Yne Addition
Materials:
-
This compound
-
Functional thiol (e.g., 1-thioglycerol, methyl 3-mercaptopropionate) (4.2 equiv)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Tetrahydrofuran (THF) or other suitable solvent
Equipment:
-
Quartz reaction vessel or borosilicate glass vial
-
UV lamp (365 nm)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 equiv) and the functional thiol (4.2 equiv) in THF.
-
Add the photoinitiator (e.g., DMPA, 1-5 mol%).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Irradiate the stirred solution with a UV lamp at room temperature. Monitor the reaction by TLC or ¹H NMR by observing the disappearance of the alkyne protons.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or precipitation.
Trustworthiness of the Protocol: This protocol is based on well-established radical-initiated thiol-yne reactions, which are known for their high yields and tolerance to a wide range of functional groups.[19] The progress of the reaction can be easily monitored, ensuring reproducibility.
IV. Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another cornerstone of "click" chemistry, allowing for the efficient formation of 1,2,3-triazoles from terminal alkynes and organic azides.[7][16] This reaction is highly specific for the 1,4-disubstituted regioisomer and is tolerant of a wide variety of functional groups.
Protocol 4: Synthesis of a Bis(triazole) Silane via CuAAC
Materials:
-
This compound
-
Functional organic azide (e.g., benzyl azide, azido-functionalized polyethylene glycol) (2.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/water (1:1) or other suitable solvent mixture
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the organic azide (2.1 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution. A color change is typically observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Authoritative Grounding: The CuAAC reaction is a well-documented and reliable transformation.[7][16] The use of sodium ascorbate in situ reduces the Cu(II) salt to the catalytically active Cu(I) species.[1]
V. Data Presentation and Visualization
Table 1: Summary of Functionalization Reactions
| Reaction Type | Reagents | Catalyst/Initiator | Typical Conditions | Product Type |
| Hydrosilylation | Functional Hydrosilane | Karstedt's Catalyst | Toluene, RT to 80°C | Bis(vinyl)silane |
| Thiol-Yne | Functional Thiol | Photoinitiator (e.g., DMPA) | THF, UV irradiation | Tetra(thioether)silane |
| CuAAC | Functional Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O, RT | Bis(triazole)silane |
Diagrams
Caption: Synthetic pathways from this compound.
VI. Applications in Drug Development and Materials Science
The functionalized silanes synthesized from this compound have a broad range of potential applications. In drug development, they can serve as scaffolds for the synthesis of novel therapeutic agents, with the silicon atom influencing properties such as lipophilicity and metabolic stability.[7] The triazole linkages formed via CuAAC are known to be stable in biological systems, making them suitable for bioconjugation.
In materials science, these functionalized silanes can be used as monomers for the synthesis of novel polymers with tailored properties. For example, the bis(vinyl)silanes can undergo further polymerization or cross-linking reactions. The tetra(thioether)silanes can exhibit interesting optical properties or be used in the development of advanced coatings.
Caption: Application areas for functionalized silanes.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]
- 3. This compound | 2170-08-3 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 2170-08-3 [sigmaaldrich.com]
- 6. This compound | 2170-08-3 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon [organic-chemistry.org]
- 9. One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. 9,10-Bis(phenylethynyl)anthracene(10075-85-1) IR Spectrum [chemicalbook.com]
- 16. fishersci.fi [fishersci.fi]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. researchgate.net [researchgate.net]
Application Note: A Protocol for the Thermal Curing of Bis(phenylethynyl)dimethylsilane-Based Polymers
Introduction: The Imperative for High-Temperature Polymers
In industries where performance under extreme thermal stress is non-negotiable, such as aerospace, automotive, and advanced electronics, thermosetting polymers are indispensable materials.[1][2][3][4] Unlike their thermoplastic counterparts, thermosets undergo an irreversible chemical reaction during curing, forming a rigid, three-dimensional cross-linked network.[1][4] This structure imparts exceptional thermal stability, chemical resistance, and mechanical strength, preventing the material from melting or losing its shape at elevated temperatures.[2][3][4]
Among the elite class of high-temperature thermosets, polymers based on phenylethynyl-terminated oligomers have garnered significant interest.[5][6] A key advantage of these systems is their ability to cure via a thermally induced addition polymerization reaction, which proceeds without the evolution of volatile byproducts.[5][6] This ensures the formation of high-quality, void-free components, a critical requirement for structural composites and adhesives in demanding applications.[5][6]
This application note provides a detailed protocol for the thermal curing of polymers based on the Bis(phenylethynyl)dimethylsilane monomer (CAS: 2170-08-3).[7][8][9] The incorporation of the flexible dimethylsilane linkage into the polymer backbone can enhance processability by lowering the melt viscosity of the uncured resin, while the phenylethynyl end groups provide the mechanism for forming a robust, high-temperature network upon curing.[10]
The Curing Mechanism: From Oligomer to Intractable Network
The thermal curing of phenylethynyl-terminated resins is an intricate process that transforms a processable oligomer into an insoluble and infusible thermoset.[1][5] The reaction is initiated by heat, typically in the range of 350-400°C.[11] At these temperatures, the terminal ethynyl (C≡C) groups become reactive.
The cure chemistry is complex and can involve several simultaneous reaction pathways, including:
-
Chain Extension and Cross-linking: The primary mechanism involves addition reactions across the triple bonds, leading to the formation of a highly cross-linked polymer network.
-
Cyclization and Aromatization: The phenylethynyl groups can undergo intramolecular and intermolecular cyclization reactions, forming stable aromatic structures that contribute to the high thermal stability of the final material.
-
Branching and Diels-Alder Reactions: These additional reactions contribute to the complexity and density of the cross-linked network.[11]
Crucially, this entire process occurs without releasing volatile molecules, which is a significant processing advantage over traditional condensation-type thermosets like many early polyimides.[5][6] The final cured material possesses a super-rigid network structure, leading to a high glass transition temperature (Tg) and excellent solvent resistance.[12]
Experimental Workflow and Protocol
This section details a comprehensive, step-by-step protocol for the preparation, curing, and characterization of this compound-based polymers.
Visualization of the Curing Workflow
The following diagram outlines the logical progression of the experimental protocol, from initial sample preparation through to the final characterization of the cured polymer.
Caption: Workflow for thermal curing and characterization.
Step-by-Step Curing Protocol
Materials & Equipment:
-
This compound-based oligomer/resin
-
Stainless steel mold
-
Mold release agent suitable for high temperatures
-
Programmable, inert atmosphere oven or hot press
-
Vacuum pump for degassing
-
Nitrogen or Argon gas supply
Procedure:
-
Resin Preparation (Degassing):
-
Rationale: The removal of entrapped air, moisture, or residual solvent is critical to prevent void formation during curing, which can compromise the mechanical integrity and thermal stability of the final part.
-
Action: Place the uncured resin in a container and heat it to a temperature sufficient to reduce its viscosity (e.g., 150-200°C) under a vacuum. Hold until bubbling ceases, indicating that volatiles have been removed.
-
-
Mold Preparation:
-
Rationale: A release agent prevents the highly adhesive cured polymer from bonding to the mold surface, facilitating demolding.
-
Action: Thoroughly clean the mold surfaces. Apply a thin, uniform coat of a high-temperature mold release agent and allow it to dry completely as per the manufacturer's instructions.
-
-
Molding and Curing Cycle:
-
Rationale: The curing cycle is designed to first allow the resin to melt and flow into the mold cavity completely before initiating the high-temperature cross-linking reaction. A controlled ramp and hold ensure uniform curing. An inert atmosphere is essential to prevent oxidative degradation of the polymer backbone at these high temperatures.
-
Action: a. Place the degassed resin into the prepared mold. b. Position the mold in the oven or hot press. Purge the chamber with an inert gas (Nitrogen or Argon) for at least 30 minutes. Maintain a slow, continuous flow of inert gas throughout the cycle. c. Initial Heating & Flow: Heat the assembly to a temperature between 250°C and 300°C and hold for 30-60 minutes. This allows the resin to melt and fully wet out the mold.[10] d. Curing Ramp & Dwell: Increase the temperature at a controlled rate (e.g., 2-3°C/min) to the final cure temperature, typically around 370°C .[10][12][13] Hold at this temperature for 1-2 hours to allow the cross-linking reaction to proceed to completion.[12] e. Post-Cure (Optional): For applications requiring maximum thermal stability and Tg, a post-cure step can be implemented. After the primary dwell, the temperature can be ramped to 380-400°C and held for an additional 1-2 hours.[11] f. Cool Down: Cool the assembly slowly and controllably (e.g., <5°C/min) back to room temperature before demolding the part.
-
Material Characterization: Validating the Cure
Post-cure analysis is essential to confirm the reaction's completion and to quantify the material's performance characteristics.
-
Differential Scanning Calorimetry (DSC): This is the primary technique to determine the glass transition temperature (Tg) of the cured polymer.[11] A successful cure is indicated by a high Tg and the absence of a large exothermic peak in the 350-420°C range on a second heat scan, which would otherwise signify residual, unreacted phenylethynyl groups.[11]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the cured polymer. The output provides the decomposition temperature (often reported as Td5, the temperature at which 5% weight loss occurs), which for these systems is typically well above 500°C in an inert atmosphere.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides direct chemical evidence of the curing reaction.[6] A comparison of the spectra before and after curing will show a significant reduction or complete disappearance of the characteristic absorption peak for the ethynyl group (–C≡C–H stretch around 3300 cm⁻¹ and C≡C stretch near 2100-2260 cm⁻¹).
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties (storage modulus, loss modulus) as a function of temperature. It provides a highly sensitive measurement of the Tg (often taken as the peak of the tan δ curve) and gives insight into the mechanical performance of the material across its operational temperature range.
Summary of Key Curing Parameters and Expected Properties
The following table summarizes the critical processing parameters and the typical properties expected from a well-cured phenylethynyl-based silane polymer.
| Parameter | Recommended Value / Range | Rationale / Notes |
| Monomer/Oligomer | This compound based | Provides reactive sites for high-temp cure and a flexible backbone for processability.[7][10] |
| Degassing Temp. | 150 - 200 °C (under vacuum) | Removes volatiles to prevent void formation in the final part. |
| Curing Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidative degradation at high curing temperatures. |
| Melt/Flow Dwell | 250 - 300 °C | Ensures complete mold filling and wetting before cross-linking begins. |
| Cure Temperature | 370 - 380 °C | Initiates the addition polymerization of phenylethynyl groups.[10][11] |
| Cure Time | 1 - 2 hours | Provides sufficient time for the cross-linking reaction to reach completion.[12] |
| Post-Cure Temp. | 380 - 420 °C (Optional) | Can further increase cross-link density and maximize the final Tg.[11] |
| Expected Tg (Cured) | > 300 °C | A high Tg is a direct indicator of a rigid, cross-linked network.[10] |
| Expected Td5 (N2) | > 500 °C | Demonstrates the exceptional thermal stability of the cured material.[14] |
Conclusion
The thermal curing of this compound-based polymers provides a robust pathway to creating materials with exceptional high-temperature performance. The key to success lies in a carefully controlled process that eliminates volatiles, ensures complete mold filling, and utilizes a precise, high-temperature curing cycle under an inert atmosphere. By following the detailed protocol and validation steps outlined in this note, researchers and drug development professionals can reliably produce high-quality, high-performance thermoset components for the most demanding applications.
References
- 1. plasticseurope.org [plasticseurope.org]
- 2. woodlandplastics.com [woodlandplastics.com]
- 3. plastics-technology.com [plastics-technology.com]
- 4. polymer-search.com [polymer-search.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 2170-08-3 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bis(phenylethynyl)dimethylsilane
Abstract
This document provides a comprehensive guide for the synthesis of bis(phenylethynyl)dimethylsilane, a valuable organosilicon compound with applications in materials science and as a precursor for more complex organometallic structures.[1] The protocol detailed herein is based on the well-established nucleophilic substitution of dichlorodimethylsilane with lithium phenylacetylide. This guide offers in-depth insights into the reaction mechanism, causality behind experimental choices, a detailed step-by-step protocol, and thorough safety considerations. It is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable and well-understood method for preparing this versatile chemical.
Introduction and Scientific Background
This compound is an organosilicon compound featuring a central silicon atom bonded to two methyl groups and two phenylethynyl moieties. This structure imparts unique electronic and physical properties, making it a subject of interest in the development of novel polymers and coatings with enhanced thermal and mechanical stability. The phenylethynyl groups also provide reactive sites for further chemical transformations, such as cross-linking and polymerization reactions.
The synthesis described in this guide is a classic example of the formation of a carbon-silicon bond via the reaction of a potent nucleophile with a silyl halide. Specifically, it involves the deprotonation of phenylacetylene using a strong base, n-butyllithium, to generate lithium phenylacetylide. This in situ generated organolithium reagent then acts as a nucleophile, displacing the chloride ions from dichlorodimethylsilane in a stepwise manner to form the desired product. This method is a reliable and scalable approach for the synthesis of alkynylsilanes.[2][3]
Reaction Mechanism and Rationale for Experimental Design
The synthesis of this compound proceeds through a two-step, one-pot reaction. Understanding the underlying mechanism is crucial for successful execution and troubleshooting.
Step 1: Deprotonation of Phenylacetylene
The first step involves the deprotonation of the terminal alkyne, phenylacetylene, by n-butyllithium (n-BuLi). The terminal proton of an alkyne is weakly acidic, and a strong base like n-BuLi is required for its efficient removal.[4] This acid-base reaction results in the formation of lithium phenylacetylide and butane gas.
-
Causality: The choice of n-butyllithium is critical due to its high basicity, which ensures the complete and rapid formation of the lithium acetylide. This is an irreversible deprotonation under the reaction conditions.
Step 2: Nucleophilic Substitution at the Silicon Center
The generated lithium phenylacetylide is a powerful carbon-centered nucleophile. It readily attacks the electrophilic silicon atom of dichlorodimethylsilane. The reaction proceeds via a sequential nucleophilic substitution, where the two chloride atoms are displaced by the phenylacetylide groups.
-
Causality: Dichlorodimethylsilane is an excellent electrophile due to the electron-withdrawing nature of the two chlorine atoms, which polarize the Si-Cl bonds and make the silicon atom susceptible to nucleophilic attack. The reaction is typically carried out in a stepwise manner, with the second substitution occurring after the first.
Diagram 1: Reaction Mechanism
Caption: The two-step reaction mechanism for the synthesis of this compound.
Critical Experimental Parameters and Their Justification
The success of this synthesis hinges on the careful control of several experimental parameters.
| Parameter | Recommended Condition | Justification |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is a polar aprotic solvent that effectively solvates the organolithium intermediates, preventing aggregation and enhancing their reactivity.[5] It is crucial to use anhydrous THF as organolithium reagents react violently with water. |
| Temperature | -78 °C (Dry ice/acetone bath) | Organolithium reagents are highly reactive and can react with THF at higher temperatures.[6][7][8] Conducting the reaction at -78 °C minimizes this side reaction and ensures the stability of the lithium phenylacetylide.[1][9][10] |
| Atmosphere | Inert (Nitrogen or Argon) | Organolithium reagents are extremely sensitive to air and moisture.[11] All manipulations must be carried out under a dry, inert atmosphere to prevent quenching of the reagents and decomposition of the product. |
| Reagent Purity | High purity, anhydrous | The presence of moisture or other protic impurities in the starting materials will consume the n-butyllithium and reduce the yield of the desired product. |
Detailed Experimental Protocol
This protocol is adapted from a reliable procedure and should be performed by personnel trained in handling air-sensitive and pyrophoric reagents.[12]
4.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Phenylacetylene | 102.14 | 10.21 g (10.0 mL) | 0.10 | ≥98% |
| n-Butyllithium | 64.06 | 40 mL of 2.5 M solution in hexanes | 0.10 | Solution |
| Dichlorodimethylsilane | 129.06 | 6.45 g (5.7 mL) | 0.05 | ≥99% |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Anhydrous |
| Saturated aq. NH₄Cl | - | 100 mL | - | - |
| Diethyl ether | - | 200 mL | - | Anhydrous |
| Anhydrous MgSO₄ | - | - | - | - |
4.2. Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Schlenk line or glovebox for inert atmosphere operations[11]
-
Separatory funnel
-
Rotary evaporator
4.3. Step-by-Step Procedure
-
Apparatus Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, a low-temperature thermometer, and two septa. Flame-dry the glassware under vacuum and cool under a stream of inert gas (argon or nitrogen).[12]
-
Initial Reaction Setup: Charge the flask with phenylacetylene (10.21 g, 0.10 mol) and anhydrous THF (100 mL) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.10 mol) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C. A color change to yellow or orange is typically observed, indicating the formation of the lithium acetylide.
-
Stirring: Stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Addition of Dichlorodimethylsilane: In a separate, dry syringe, take up dichlorodimethylsilane (6.45 g, 0.05 mol). Add it dropwise to the reaction mixture over 30 minutes, again ensuring the temperature remains below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Diagram 2: Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
4.4. Purification
The crude product is typically an oil or a low-melting solid. Purification can be achieved by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexane or a hexane/ethyl acetate mixture) and allow it to cool slowly. The purified product will crystallize out.
-
Vacuum Distillation: For liquid products, purification can be achieved by distillation under reduced pressure.
4.5. Characterization
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR (CDCl₃): The proton NMR spectrum should show a singlet for the methyl protons on the silicon atom and multiplets for the aromatic protons of the phenyl groups.
-
δ ~0.4 ppm (s, 6H, Si-(CH₃)₂)
-
δ ~7.3-7.6 ppm (m, 10H, Ar-H)
-
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the methyl carbons, the acetylenic carbons, and the aromatic carbons.
-
δ ~-1.0 ppm (Si-CH₃)
-
δ ~92 ppm (Si-C≡C)
-
δ ~105 ppm (Si-C≡C)
-
δ ~123, 128, 129, 132 ppm (Aromatic C)
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption for the C≡C triple bond.
-
ν(C≡C) ~2150 cm⁻¹
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₁₈H₁₆Si, MW = 260.41 g/mol ).
Safety and Hazard Management
This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
n-Butyllithium: Pyrophoric, reacts violently with water and air.[9] Handle only under an inert atmosphere. Wear flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Dichlorodimethylsilane: Flammable liquid and vapor.[6][13][14] Causes severe skin burns and eye damage.[14] Reacts with water to produce corrosive hydrogen chloride gas.[13] Handle in a well-ventilated fume hood.
-
Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon storage. Use only peroxide-free THF.
-
General Precautions: All operations should be conducted in a well-ventilated fume hood. An appropriate fire extinguisher (Class D for organometallics) should be readily available. A safety shower and eyewash station must be accessible.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Impure or wet reagents/solvents. | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. |
| Inefficient deprotonation. | Check the concentration of the n-butyllithium solution. | |
| Loss of inert atmosphere. | Check for leaks in the apparatus. Maintain a positive pressure of inert gas. | |
| Formation of side products | Reaction temperature too high. | Maintain the reaction temperature below -70 °C during the addition of n-BuLi and dichlorodimethylsilane. |
| Reaction with THF. | Use low temperatures and do not allow the reaction to warm prematurely. |
Conclusion
The synthesis of this compound via the reaction of lithium phenylacetylide with dichlorodimethylsilane is a robust and reliable method. By carefully controlling the experimental conditions, particularly temperature and atmosphere, high yields of the pure product can be obtained. This application note provides the necessary details for researchers to successfully and safely perform this synthesis, enabling further exploration of the applications of this versatile organosilicon compound.
References
- 1. This compound | 2170-08-3 [m.chemicalbook.com]
- 2. matilda.science [matilda.science]
- 3. Alkynylsilane synthesis [organic-chemistry.org]
- 4. This compound | 2170-08-3 [sigmaaldrich.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. nj.gov [nj.gov]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Troubleshooting low yield in Bis(phenylethynyl)dimethylsilane synthesis.
Welcome to the technical support center for the synthesis of bis(phenylethynyl)dimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing this versatile molecule in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can confidently navigate the complexities of this synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a double Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne (phenylacetylene) with an organohalide (dichlorodimethylsilane) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][2][3][4] While robust, this reaction is sensitive to several parameters that can lead to diminished yields and the formation of undesirable byproducts. This guide will walk you through identifying and resolving these common issues.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound can be frustrating. The following section is structured as a series of questions that address specific experimental observations, providing a logical workflow to diagnose and solve the underlying problems.
Issue 1: The reaction does not proceed, or the conversion of dichlorodimethylsilane is very low.
This is a common issue that often points to problems with the catalytic cycle or the integrity of the reactants.
Possible Cause 1: Inactive Catalyst
-
The "Why": The active catalyst in a Sonogashira reaction is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction is often facilitated by an amine base or the phosphine ligands themselves.[1] If this reduction is inefficient, the reaction will not initiate. Furthermore, Pd(0) complexes are sensitive to oxygen and can be oxidized back to inactive Pd(II) species.
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Deoxygenate your solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use High-Purity Reagents: Ensure your palladium catalyst and phosphine ligands are of high purity and have been stored under inert conditions.
-
Consider a Pd(0) Precatalyst: If you continue to have issues with catalyst activation, consider using a Pd(0) precatalyst such as Pd(PPh₃)₄.
-
Check Ligand Integrity: Phosphine ligands can oxidize over time. If your ligand appears discolored or has been stored for a long period, consider using a fresh batch.
-
Possible Cause 2: Moisture in the Reaction
-
The "Why": Dichlorodimethylsilane is highly susceptible to hydrolysis. The presence of even trace amounts of water will lead to the formation of silanols and siloxanes, consuming your starting material and preventing the desired coupling reaction.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
-
Dry Glassware Thoroughly: Flame-dry all glassware under vacuum or oven-dry it overnight and cool under a stream of inert gas before use.
-
Use Freshly Distilled Reagents: If possible, distill dichlorodimethylsilane and the amine base immediately before use to remove any absorbed moisture.
-
Issue 2: The reaction starts but stalls, or a significant amount of the mono-substituted intermediate, chloro(phenylethynyl)dimethylsilane, remains.
This observation suggests a problem with the second coupling step, which can be more challenging than the first.
Possible Cause 1: Insufficient Catalyst Activity for the Second Coupling
-
The "Why": The electronic and steric environment around the silicon atom changes after the first coupling. The mono-substituted intermediate may be less reactive than the starting dichlorodimethylsilane, requiring a more active catalyst or harsher conditions to drive the second coupling to completion.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be sufficient to push the reaction to completion.
-
Elevate the Reaction Temperature: Gently increasing the reaction temperature may provide the necessary activation energy for the second coupling. However, be cautious, as higher temperatures can also promote side reactions.[5]
-
Consider a More Active Ligand: Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.[2] Consider switching from triphenylphosphine to a more specialized ligand if the reaction consistently stalls.
-
Possible Cause 2: Inadequate Amount of Phenylacetylene or Base
-
The "Why": The stoichiometry of the reaction is critical. A slight excess of phenylacetylene is typically used to ensure complete conversion of the dichlorodimethylsilane. The base is consumed in the reaction to neutralize the HCl generated. If there is not enough base, the reaction will stop.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check your calculations and ensure you are using a slight excess of phenylacetylene (e.g., 2.1-2.2 equivalents).
-
Ensure Sufficient Base: Use a sufficient excess of the amine base to act as both a proton scavenger and, in some cases, a solvent.
-
Issue 3: A significant amount of a solid byproduct forms, and the desired product yield is low.
The formation of a solid byproduct often points to the homocoupling of phenylacetylene, a common side reaction known as the Glaser coupling.[6][7][8]
Possible Cause: Glaser Homocoupling of Phenylacetylene
-
The "Why": The copper(I) co-catalyst, essential for activating the terminal alkyne, can also catalyze the oxidative homocoupling of the alkyne in the presence of oxygen to form 1,4-diphenyl-1,3-butadiyne, a solid byproduct.[6][7][8]
-
Troubleshooting Steps:
-
Rigorous Deoxygenation: This is the most critical step to prevent Glaser coupling. Ensure your reaction is set up under strictly anaerobic conditions.
-
Minimize Reaction Time: Monitor the reaction by TLC or GC-MS and work it up as soon as the starting material is consumed to minimize the time for the homocoupling side reaction to occur.
-
Consider a Copper-Free Protocol: If homocoupling is a persistent issue, there are copper-free Sonogashira protocols available.[1][2] These often require different ligands and reaction conditions but can eliminate the Glaser coupling side reaction.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper(I) iodide in the Sonogashira reaction?
A1: Copper(I) iodide acts as a co-catalyst. It reacts with the terminal alkyne (phenylacetylene) and the amine base to form a copper acetylide intermediate.[1][9] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center. This process is generally faster than the direct reaction of the alkyne with the palladium complex, thus increasing the overall reaction rate and allowing for milder reaction conditions.[1]
Q2: What are the best practices for purifying this compound?
A2: Purification is typically achieved by column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is usually effective. It is important to remove the palladium catalyst and any high-molecular-weight byproducts. If the Glaser coupling byproduct (1,4-diphenyl-1,3-butadiyne) is present, it can often be separated by careful chromatography, as it is typically less polar than the desired product. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The starting material, dichlorodimethylsilane, is quite volatile and may not be easily visualized. However, you can track the disappearance of phenylacetylene and the appearance of the mono-substituted intermediate and the final product. Gas chromatography-mass spectrometry (GC-MS) is also an excellent technique for monitoring the reaction, providing more quantitative information on the relative amounts of reactants, intermediates, and products.
Q4: What are the characteristic NMR signals for this compound?
A4: In the ¹H NMR spectrum, you should expect to see a singlet for the six methyl protons on the silicon atom, typically in the region of 0.3-0.5 ppm. The aromatic protons of the phenyl groups will appear as multiplets in the aromatic region (around 7.2-7.6 ppm). In the ¹³C NMR spectrum, the methyl carbons will give a signal at a low chemical shift, and you will see characteristic signals for the aromatic carbons and the quaternary alkyne carbons. The ²⁹Si NMR spectrum will show a characteristic signal for the silicon atom in this chemical environment.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable literature procedure and is provided as a starting point for your experiments.
Materials:
-
Dichlorodimethylsilane
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet, add bis(triphenylphosphine)palladium(II) chloride (0.03 equivalents) and copper(I) iodide (0.09 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times. Maintain a positive flow of nitrogen throughout the reaction.
-
Addition of Reagents: Add anhydrous toluene via cannula, followed by triethylamine (2.0 equivalents). Stir the mixture to dissolve the solids. Add phenylacetylene (2.1 equivalents) dropwise via syringe.
-
Addition of Dichlorodimethylsilane: Cool the reaction mixture in an ice bath. Slowly add dichlorodimethylsilane (1.0 equivalent) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues. Wash the celite pad with toluene.
-
Extraction: Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent to yield this compound as a solid. Characterize the product by NMR spectroscopy and mass spectrometry.
Data Presentation
Table 1: Key Reaction Parameters and Common Observations
| Parameter | Recommended Value/Condition | Common Issue if Deviated | Troubleshooting Link |
| Catalyst Loading | Pd: 1-5 mol%, Cu: 2-10 mol% | Slow or incomplete reaction | --INVALID-LINK-- |
| Reaction Temperature | Room temperature to gentle heating | Stalled reaction or side products | --INVALID-LINK-- |
| Atmosphere | Inert (Argon or Nitrogen) | Catalyst deactivation, Glaser coupling | --INVALID-LINK-- |
| Solvent | Anhydrous, deoxygenated | Hydrolysis of starting material | --INVALID-LINK-- |
| Base | Amine base (e.g., Et₃N) | Incomplete reaction | --INVALID-LINK-- |
Reaction Mechanism Overview
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Identifying side products in Bis(phenylethynyl)dimethylsilane reactions by NMR.
Welcome to the Technical Support Center for researchers working with Bis(phenylethynyl)dimethylsilane. This guide is designed to provide expert-level troubleshooting and frequently asked questions (FAQs) for identifying common side products encountered during the synthesis and subsequent reactions of this versatile monomer. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, we can diagnose and understand the formation of impurities, ensuring the quality and reliability of your experimental results.
Introduction: The Chemistry of this compound
This compound is a key precursor in materials science, particularly for the synthesis of poly(silylene-ethynylene)s. These polymers are of interest for their unique optical and electronic properties. The standard synthesis route involves a double Sonogashira cross-coupling reaction between a dichlorodimethylsilane precursor and phenylacetylene. While robust, this reaction, along with subsequent handling and polymerization steps, is susceptible to side reactions that can impact the purity of the monomer and the properties of the final polymer. This guide focuses on using ¹H, ¹³C, and ²⁹Si NMR to identify these unintended products.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows unexpected sharp singlets in the 0.05-0.20 ppm region. What are they?
A1: Sharp singlets in this upfield region are characteristic of methyl groups on silicon atoms in different chemical environments. While your target molecule, this compound, should show a single sharp singlet for its six equivalent methyl protons (typically around 0.3-0.5 ppm), the presence of multiple singlets suggests the formation of siloxane-based side products.
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Causality: These impurities arise from the hydrolysis of silicon-halogen or silicon-alkoxy bonds. Dichlorodimethylsilane is highly susceptible to moisture. Any trace water in your solvents or reagents, or exposure to atmospheric moisture, can lead to the formation of silanols (Si-OH). These silanols are unstable and rapidly condense to form stable siloxane (Si-O-Si) bonds, creating linear or cyclic oligomers.
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Identification: The most common cyclic siloxanes are hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). Their methyl protons are magnetically equivalent, giving rise to sharp singlets. In ¹H NMR (in CDCl₃), the chemical shifts are approximately 0.17 ppm for D3 and 0.09 ppm for D4. For definitive identification, ²⁹Si NMR is invaluable.
Q2: I observe aromatic signals in my ¹H NMR that don't correspond to my product, and there are additional alkyne signals in the ¹³C NMR. What could this be?
A2: This is a classic indicator of alkyne homocoupling, a common side reaction in Sonogashira couplings, which produces 1,4-diphenylbutadiyne.
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Causality: The Sonogashira reaction mechanism involves a copper(I) co-catalyst to form a copper acetylide intermediate. If oxygen is present in the reaction, it can facilitate the oxidative coupling of two of these copper acetylide species, leading to the formation of a diyne. This is often referred to as Glaser coupling.
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Identification: 1,4-diphenylbutadiyne is a symmetrical molecule. Its ¹H NMR spectrum will show multiplets for the phenyl protons, typically in the 7.30-7.55 ppm range. The key diagnostic signals are in the ¹³C NMR spectrum. You will see four signals for the aromatic carbons (around 132.6, 129.2, 128.2, and 121.7 ppm) and, most importantly, two distinct alkyne carbons. The external alkyne carbon (C-Ph) appears around 81.5 ppm, while the internal alkyne carbon (C-C) is further upfield around 73.5 ppm.
Q3: My ²⁹Si NMR spectrum has multiple peaks. How do I assign them?
A3: ²⁹Si NMR is arguably the most powerful tool for analyzing silicon-containing compounds and their impurities, as the chemical shifts are highly sensitive to the substituents on the silicon atom.
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Expected Signal: For pure this compound, you should observe a single resonance. Based on data for the analogous compound, allyl(methyl)bis(phenylethynyl)silane (²⁹Si δ = -36.9 ppm), the chemical shift for your target molecule is expected in the -35 to -40 ppm range.
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Incomplete Reaction: A signal corresponding to the monosubstituted intermediate, (phenylethynyl)dimethylsilyl group, may be present. For example, chloro(phenylethynyl)(phenyl)silane has a ²⁹Si chemical shift of -21.4 ppm. A (phenylethynyl)dimethylsilanol intermediate would be expected in a similar region.
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Hydrolysis Products: Siloxane impurities give characteristic ²⁹Si NMR signals. The chemical shifts are influenced by ring strain and substitution. For the common cyclic dimethylsiloxanes in CDCl₃:
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D3 (Hexamethylcyclotrisiloxane): δ ≈ -8.4 ppm
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D4 (Octamethylcyclotetrasiloxane): δ ≈ -19.2 ppm
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D5 (Decamethylcyclopentasiloxane): δ ≈ -21.6 ppm Linear siloxanes will have distinct signals for terminal (M units) and internal (D units) silicon atoms.
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Troubleshooting Guide
This section provides a systematic approach to identifying issues based on NMR data.
Problem 1: Presence of Siloxane Impurities
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Symptoms:
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¹H NMR: Multiple sharp singlets between 0.05 and 0.20 ppm.
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²⁹Si NMR: Resonances in the -5 to -25 ppm range.
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Physical Observation: Product may appear cloudy or as an oil that is difficult to crystallize.
-
-
Root Cause Analysis:
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Moisture in Reagents/Solvents: The primary cause is water reacting with the dichlorodimethylsilane starting material or any Si-Cl intermediates.
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Atmospheric Exposure: Performing the reaction or workup open to the air, especially on a humid day, can introduce sufficient moisture.
-
-
Corrective Actions:
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Rigorous Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen or Argon).
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Purification: Siloxanes can often be removed by column chromatography on silica gel, though their nonpolar nature can make separation challenging. Alternatively, high vacuum distillation or sublimation may be effective if the target compound is stable.
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Problem 2: Phenylacetylene Homocoupling Product Detected
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Symptoms:
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¹H NMR: Complex aromatic multiplets that cannot be assigned to the target molecule.
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¹³C NMR: Characteristic diyne signals around 73-74 ppm and 81-82 ppm.
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TLC Analysis: A less polar spot compared to the desired product may be visible.
-
-
Root Cause Analysis:
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Oxygen Contamination: The reaction mixture was not properly degassed, allowing for oxidative coupling of the copper acetylide.
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Incorrect Stoichiometry: An excess of phenylacetylene and/or copper catalyst can favor the homocoupling pathway.
-
-
Corrective Actions:
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Thorough Degassing: Before adding the catalyst, thoroughly degas the reaction mixture using several freeze-pump-thaw cycles or by bubbling an inert gas through the solution for an extended period.
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Catalyst and Reagent Control: Use the minimum effective amount of copper(I) iodide. Ensure the stoichiometry of phenylacetylene to the silicon halide is carefully controlled.
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Purification: 1,4-Diphenylbutadiyne can typically be separated from the more polar desired product by silica gel chromatography.
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NMR Data Reference Table
The following table summarizes the expected NMR chemical shifts for this compound and its common side products. Data is referenced to TMS (0 ppm) for ¹H and ¹³C, and to an external standard for ²⁹Si.
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |
| This compound (Target) | (C₆H₅C≡C)₂Si(CH₃)₂ | Phenyl: ~7.3-7.6 (m)Si-CH₃: ~0.45 (s, 6H) | Phenyl: ~128-132C≡C-Si: ~108Ph-C≡C: ~90Si-CH₃: ~ -1.0 | ~ -37 (estimated) |
| 1,4-Diphenylbutadiyne (Homocoupling) | C₆H₅C≡C-C≡CC₆H₅ | Phenyl: 7.31-7.53 (m) | Phenyl: 132.6, 129.2, 128.2, 121.7C≡C-Ph: 81.5C≡C-C≡C: 73.5 | N/A |
| (Phenylethynyl)dimethylsilanol (Hydrolysis Intermediate) | C₆H₅C≡CSi(CH₃)₂OH | Phenyl: ~7.3-7.5Si-CH₃: ~0.3 (s, 6H)Si-OH: broad, variable | Phenyl: ~128-132C≡C-Si: ~109Ph-C≡C: ~89Si-CH₃: ~ -2.0 | ~ -10 to -15 (estimated) |
| Hexamethylcyclotrisiloxane (D3) | [-(CH₃)₂SiO-]₃ | Si-CH₃: ~0.17 (s) | Si-CH₃: ~1.08 | ~ -8.4 |
| Octamethylcyclotetrasiloxane (D4) | [-(CH₃)₂SiO-]₄ | Si-CH₃: ~0.09 (s) | Si-CH₃: ~0.93 | ~ -19.2 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the target molecule and silanol intermediate are estimated based on closely related structures and general principles.
Experimental Protocol: NMR Sample Preparation and Analysis
This protocol outlines a robust method for preparing and analyzing a sample of your reaction mixture to identify the presence of side products.
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Sample Preparation:
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Carefully withdraw an aliquot (~5-10 mg) of your crude reaction product or purified material.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good general-purpose solvent for these compounds and typically provides good spectral resolution.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Ensure the spectral width covers the range from -1 to 10 ppm.
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Pay close attention to the upfield region (0-1 ppm) for siloxane impurities and the aromatic region (7-8 ppm) for homocoupling products.
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Integrate all signals to determine the relative ratios of product to impurities.
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¹³C{¹H} NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum. A quantitative ¹³C experiment (with a longer relaxation delay) is recommended if accurate integration is needed, but a standard experiment is usually sufficient for identification.
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Focus on the alkyne region (70-110 ppm) to distinguish between the desired product's Si-C≡C signals and the homocoupled diyne signals.
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-
²⁹Si{¹H} NMR Acquisition:
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²⁹Si has a low natural abundance and can have long relaxation times, so this experiment may require a longer acquisition time.
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Use a proton-decoupled experiment. Employing a pulse program like INEPT or DEPT can enhance sensitivity if Si-H couplings are present, but for fully substituted silicon centers, a longer experiment with a relaxation agent (e.g., chromium(III) acetylacetonate) may be necessary.
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Set the spectral width to cover at least +50 to -150 ppm to observe all potential species.
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Visual Troubleshooting Workflow
The following diagram illustrates the logical steps for diagnosing side products in your reaction using NMR data.
Caption: Troubleshooting workflow for identifying side products by NMR.
Optimizing the curing temperature and time for Bis(phenylethynyl)dimethylsilane resins.
Welcome to the technical support center for Bis(phenylethynyl)dimethylsilane (BPDMS) resins. This guide is designed for researchers and scientists to provide expert-driven advice, troubleshooting protocols, and answers to frequently asked questions encountered during the thermal curing of these advanced thermosetting polymers. As a Senior Application Scientist, my goal is to provide you with the causal understanding behind experimental choices, ensuring your success in achieving optimal material properties.
The Curing Mechanism: A Primer
This compound resins belong to the family of phenylethynyl-terminated polymers. Their curing is not a simple melting process but a complex, exothermic chemical reaction.[1] The thermal curing process involves the reaction of the terminal phenylethynyl groups. At elevated temperatures, these groups undergo addition polymerization, forming a highly cross-linked, aromatic polymer network.[2] This process does not release volatile byproducts, which is a significant advantage for producing void-free components. The final cured resin typically exhibits exceptional thermal stability, high glass transition temperatures (Tg), and robust mechanical properties.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the typical curing temperature range for BPDMS resins?
A1: The curing temperature for phenylethynyl-terminated resins is generally high, often initiating around 300°C with cure exotherms peaking between 350°C and 400°C.[4] The exact temperature depends on the specific molecular structure of the resin. It is crucial to perform a Differential Scanning Calorimetry (DSC) analysis to determine the precise onset and peak of the exothermic curing reaction for your specific resin batch.[5][6]
Q2: How critical is the heating ramp rate during the cure cycle?
A2: The heating ramp rate is a critical parameter. A slow ramp rate allows for more uniform heat distribution throughout the resin, which is especially important for larger or complex-shaped parts.[7] However, a very slow ramp can extend processing times. Conversely, a fast ramp rate might not provide sufficient time for the resin to flow and wet out substrates or reinforcements, potentially leading to incomplete cure or high residual stress.[7] A typical starting point for DSC analysis is a ramp rate of 10°C/minute.[8]
Q3: What is "post-curing," and is it necessary for BPDMS resins?
A3: Post-curing is an additional thermal treatment performed after the initial curing cycle, typically at a temperature at or slightly above the glass transition temperature (Tg) of the material. Its purpose is to advance the cross-linking reaction to completion, thereby maximizing the material's thermal and mechanical properties.[9][10][11][12][13] For high-performance applications, post-curing is highly recommended to ensure the resin achieves its ultimate Tg and dimensional stability. Studies have shown that post-curing can significantly increase flexural strength, modulus, and hardness of thermosetting resins.[9][10][11]
Q4: How can I determine if my resin is fully cured?
A4: The degree of cure can be determined quantitatively using Differential Scanning Calorimetry (DSC).[1][14][15] By running a DSC scan on an uncured sample, you can measure the total heat of reaction (ΔH_total). Then, by running a scan on your cured sample, you can measure the residual heat of reaction (ΔH_residual). The degree of cure is calculated using the formula:
% Cure = [1 - (ΔH_residual / ΔH_total)] * 100[14]
A fully cured sample will show no residual exothermic peak.[6][14] Additionally, a stable and maximized glass transition temperature (Tg) across subsequent thermal cycles is a strong indicator of a complete cure.[6][8][14]
Troubleshooting Guide: Common Curing Issues
This section addresses specific problems you may encounter during your experiments, providing the underlying causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete or Soft Cure | 1. Insufficient Cure Temperature/Time: The resin did not receive enough thermal energy to complete the cross-linking reaction.[16] 2. Incorrect Oven Calibration: The oven's actual temperature is lower than the setpoint.[16] 3. Resin Inhibition: Contamination on the substrate or in the resin can inhibit polymerization. | 1. Increase the final hold temperature or extend the curing time. Perform DSC analysis to confirm the optimal cure schedule.[6] 2. Calibrate your oven using a certified thermocouple.[16] 3. Ensure substrates are meticulously cleaned and degreased. Filter the resin if contamination is suspected.[17] |
| Brittle or Cracked Resin | 1. Excessive Curing Temperature: Curing at temperatures far above the reaction peak can cause rapid, uncontrolled polymerization, leading to high internal stresses.[7] 2. Rapid Cooling (Quenching): Cooling the part too quickly from the cure temperature induces thermal shock and stress. | 1. Reduce the final cure temperature. A multi-step cure profile (e.g., an initial hold at a lower temperature followed by a ramp to the final temperature) can help manage the reaction rate. 2. Implement a controlled cooling ramp in your oven program. Avoid removing the part from the oven while it is still at a high temperature. |
| Voids or Bubbles in Cured Part | 1. Trapped Air: Air introduced during mixing or pouring was not removed. 2. Moisture Contamination: Absorbed moisture in the resin or on the substrate vaporizes at cure temperatures.[16] | 1. Degas the resin under vacuum before pouring. 2. Pre-dry the resin at a moderate temperature (e.g., 80°C) under vacuum. Ensure all substrates and molds are thoroughly dried before use.[16] |
| Poor Adhesion to Substrate | 1. Surface Contamination: The substrate surface has oils, mold release agents, or other contaminants.[17] 2. Low Surface Energy of Substrate: The resin is not able to "wet" the surface effectively. | 1. Thoroughly clean and degrease the substrate using appropriate solvents. 2. Consider a surface treatment for the substrate, such as plasma etching or corona treatment, to increase its surface energy. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common curing problems.
Caption: A flowchart for troubleshooting common curing issues.
Experimental Protocols for Cure Optimization
To scientifically determine the optimal curing parameters, two primary analytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Rheometry.
Protocol 1: Determining the Cure Profile with DSC
DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the precise determination of the curing exotherm.[18]
Objective: To identify the onset temperature, peak temperature, and total enthalpy of the curing reaction.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of uncured BPDMS resin into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during the experiment.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Instrument Setup (Non-isothermal Scan):
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Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at room temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well beyond the expected cure region (e.g., 450°C).[19] This is the "first heat" scan which captures the curing reaction.[6]
-
Cool the sample back down to room temperature at a controlled rate (e.g., 20°C/min).
-
Perform a "second heat" scan using the same heating rate as the first scan. This scan is used to determine the glass transition temperature (Tg) of the now-cured material.[6]
-
-
Data Analysis:
-
From the First Heat Scan: Integrate the area under the large exothermic peak to determine the total heat of reaction (ΔH_total in J/g). Note the onset temperature (T_onset) and the peak temperature (T_peak) of this exotherm.
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From the Second Heat Scan: Determine the glass transition temperature (Tg) from the step change in the heat flow curve. The absence of an exothermic peak confirms the sample was fully cured during the first scan.[6]
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Protocol 2: Monitoring Viscosity and Gel Time with Rheometry
Rheometry measures the flow and deformation of a material in response to an applied force. For thermosets, it is used to track the viscosity increase during curing and to pinpoint the gel time.[20][21]
Objective: To determine the processing window (pot life) and gel point of the resin at isothermal temperatures.
Methodology:
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Sample Preparation:
-
Instrument Setup (Isothermal Time Sweep):
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Pre-heat the rheometer plates to the desired isothermal cure temperature (select a temperature within the curing range identified by DSC).
-
Begin the experiment, applying a small, oscillating strain at a constant frequency (e.g., 1 Hz).[23]
-
Record the complex viscosity (η*), storage modulus (G'), and loss modulus (G'') as a function of time.
-
-
Data Analysis:
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Viscosity Profile: Plot the complex viscosity (η*) against time. Observe the initial viscosity drop as the resin heats up, followed by a sharp increase as cross-linking begins. The time available before the viscosity rises dramatically is your processing window.[20][24]
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Gel Point Determination: The gel point is the transition from a liquid to a solid state.[21] It can be identified as the point where the storage modulus (G') and the loss modulus (G'') curves cross over (i.e., G' = G''). At this point, the material's elastic behavior begins to dominate its viscous behavior.
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Curing Optimization Workflow
Caption: A workflow for developing an optimized cure cycle.
References
- 1. Degree of cure - A104 - CKN Knowledge in Practice Centre [compositeskn.org]
- 2. Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. tainstruments.com [tainstruments.com]
- 7. speautomotive.com [speautomotive.com]
- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 9. Effects of Post-Curing Time on the Mechanical and Color Properties of Three-Dimensional Printed Crown and Bridge Materials | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of post-curing by heat on the mechanical properties of visible-light cured inlay composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Post-Curing Time on the Mechanical and Color Properties of Three-Dimensional Printed Crown and Bridge Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tainstruments.com [tainstruments.com]
- 15. scribd.com [scribd.com]
- 16. Resin curing issues and preventing future problems - Resource Library - EASA | The Electro•Mechanical Authority [easa.com]
- 17. phrozen3d.com [phrozen3d.com]
- 18. journal.uctm.edu [journal.uctm.edu]
- 19. revistapolimeros.org.br [revistapolimeros.org.br]
- 20. Rheology of Thermosets Part 4: Isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]
- 21. azom.com [azom.com]
- 22. Thermochemical and rheological characterization of highly reactive thermoset resins for liquid moulding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Rheology of Thermosets Part 7: Correlation of Viscosity and Degree of Cure During Non-isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]
Preventing premature gelation in Bis(phenylethynyl)dimethylsilane polymerization.
A Senior Application Scientist's Guide to Preventing Premature Gelation
Welcome to the technical support center for Bis(phenylethynyl)dimethylsilane (BPDMS) polymerization. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile thermosetting monomer. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Premature gelation is a common and costly issue in thermoset polymerization, leading to lost materials and time. This document provides a structured approach to understanding its causes and implementing preventative measures.
Introduction: The Challenge of Controlled Curing
This compound is a valuable monomer for creating highly cross-linked, thermally stable polymers. The polymerization proceeds through a thermally initiated reaction of the terminal phenylethynyl groups, which cross-link to form a rigid, three-dimensional network.[1][2][3] This process, known as curing, transforms the material from a processable liquid or oligomer into a robust, solid thermoset.[4][5]
The primary challenge lies in controlling this transition. Premature gelation—the formation of an insoluble polymer network before the desired processing or molding step is complete—can render a batch of material unusable. This guide is structured into a Troubleshooting section for immediate problem-solving and an FAQ section for a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Immediate Solutions for Premature Gelation
This section addresses specific instances of premature gelation you might encounter during your workflow.
Problem 1: Gelation Observed During Monomer Storage or Purification
You observe that your BPDMS monomer has become viscous, cloudy, or has formed solid particles while in storage or during a purification step like distillation.
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Potential Cause 1: Depletion of Inhibitor. Monomers are typically shipped with a polymerization inhibitor to ensure stability.[6][7][8] Over time, or due to exposure to heat or light, this inhibitor can be consumed, allowing spontaneous polymerization to begin.[9]
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Potential Cause 2: Exposure to High Temperatures. Even with an inhibitor, prolonged exposure to elevated temperatures during storage or purification (e.g., aggressive distillation) can initiate thermal polymerization.[7]
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Potential Cause 3: Presence of Contaminants. Certain metallic or acidic/basic impurities can act as catalysts, lowering the temperature at which polymerization begins.
| Solution ID | Action | Rationale |
| S1.1 | Verify Storage Conditions | Store BPDMS monomer in a cool, dark place (typically < 10°C) and under an inert atmosphere (N₂ or Ar) to minimize thermal and light exposure and prevent oxidative side reactions. |
| S1.2 | Check Inhibitor Levels | If the monomer has been stored for an extended period, consider adding a small amount of a suitable inhibitor, such as hydroquinone (HQ) or Butylated Hydroxytoluene (BHT), if compatible with your downstream process. |
| S1.3 | Gentle Purification | If distillation is necessary, use vacuum distillation to lower the boiling point and minimize thermal stress on the monomer. Ensure the collection flask is cooled and contains a small amount of inhibitor. |
| S1.4 | Protocol: Inhibitor Removal Prior to Use | Do not remove the inhibitor until immediately before you intend to initiate polymerization. A common method is to pass the monomer through a column of activated alumina. |
Protocol 1: Inhibitor Removal via Activated Alumina Column
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Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount should be approximately 10-20 times the weight of the inhibitor in the monomer.
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Equilibrate: Flush the column with a non-reactive, low-boiling-point solvent (e.g., hexane) and then with dry, inhibitor-free toluene.
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Load Monomer: Dissolve the BPDMS monomer in a minimal amount of inhibitor-free toluene and carefully load it onto the column.
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Elute: Elute the monomer using inhibitor-free toluene. The phenolic inhibitor will be adsorbed by the alumina.
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Solvent Removal: Remove the toluene under reduced pressure, ensuring the temperature is kept low to prevent polymerization.
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Immediate Use: Use the purified, inhibitor-free monomer immediately for your polymerization reaction.
Problem 2: Reaction Mixture Gels Before Reaching Target Molecular Weight or Viscosity
During the polymerization process, the viscosity increases uncontrollably, leading to gelation much earlier than predicted by your kinetic models.
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Potential Cause 1: Incorrect Temperature Profile. The rate of cross-linking is highly dependent on temperature.[10][11] A temperature that is too high or is increased too rapidly will cause a rapid, uncontrollable increase in network formation.
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Potential Cause 2: High Reactant Concentration. In a bulk (solvent-free) polymerization, the high concentration of reactive ethynyl groups can lead to an extremely fast and exothermic reaction.
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Potential Cause 3: Inefficient Heat Dissipation. As the polymerization progresses, the viscosity of the medium increases, which hinders effective stirring and heat transfer. This can create localized "hot spots" where the reaction accelerates, leading to runaway gelation.
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Potential Cause 4: Oxygen Contamination. While oxygen is necessary for some phenolic inhibitors to function at storage temperatures, at high processing temperatures, it can participate in oxidative cross-linking, which can be an uncontrolled and alternative pathway to gelation.[1][2][12]
| Solution ID | Action | Rationale |
| S2.1 | Optimize Cure Cycle | Implement a staged curing process. Start at a lower temperature to allow for controlled chain extension (oligomerization) before ramping up to a higher temperature for the final cross-linking (curing).[4] |
| S2.2 | Utilize a High-Boiling Solvent | Perform the polymerization in a high-boiling, inert solvent (e.g., Dowtherm™ A, Benzyl ether). This allows for better temperature control, improved heat dissipation, and reduces the effective concentration of reactive groups. |
| S2.3 | Ensure Inert Atmosphere | Conduct all polymerization steps under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions. Use Schlenk line techniques or a glovebox. |
| S2.4 | Improve Agitation | Use mechanical overhead stirring instead of a magnetic stir bar, especially as viscosity increases, to ensure homogenous temperature distribution throughout the reaction vessel. |
dot
Caption: Troubleshooting workflow for premature gelation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of BPDMS polymerization and gelation?
The polymerization of BPDMS is a thermally driven process involving the reaction of the phenylethynyl end groups. At elevated temperatures (typically >250°C), these groups undergo complex cyclization and addition reactions to form a highly aromatic, cross-linked network. Gelation is the macroscopic manifestation of this network formation, defined as the point where the polymer transitions from a soluble liquid to an insoluble, cross-linked gel. This is often referred to as the sol-gel transition.
dot
Caption: Simplified schematic of BPDMS thermal polymerization.
Q2: How do polymerization inhibitors work, and which should I choose?
Polymerization inhibitors are compounds that prevent the spontaneous polymerization of monomers.[9] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[7][8]
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True Inhibitors vs. Retarders: A "true inhibitor" provides a distinct induction period during which no polymerization occurs; once it is consumed, the reaction proceeds at its normal rate.[7] A "retarder" slows down the rate of polymerization but does not provide a complete induction period.[7]
-
Types of Inhibitors:
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Phenolic Inhibitors (e.g., Hydroquinone, MEHQ, BHT): These are very common for storage and require the presence of oxygen to be effective.[6] They react with peroxy radicals that form when a monomer radical reacts with O₂.
-
Nitroxide Radicals (e.g., TEMPO): These are highly efficient radical traps that do not require oxygen. They are often used as process inhibitors at high temperatures where oxygen is excluded.[8]
-
Aromatic Amines (e.g., Phenothiazine): These are also effective high-temperature process inhibitors.[6]
-
The choice depends on the application. For storage, phenolic inhibitors are cost-effective. For high-temperature processing where oxygen must be excluded to prevent material degradation, a process inhibitor like a nitroxide or aromatic amine is more suitable.
Q3: Can I monitor the progression of the curing process to predict the gel point?
Yes, monitoring the cure is essential for process control. Several techniques can be used:
-
Rheology: This is the most direct method. A rheometer can measure the viscosity of the sample as a function of time and temperature. The gel point is often identified as the crossover point of the storage modulus (G') and the loss modulus (G'').
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the heat of reaction (enthalpy of cure). By monitoring the exothermic peak during a temperature ramp, you can characterize the cure profile and determine the onset and peak temperatures of the cross-linking reaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of the characteristic peak for the ethynyl C≡C stretch (around 2100-2260 cm⁻¹) can be monitored over time to track the consumption of the reactive groups and thus the extent of the reaction.
By developing a correlation between these analytical measurements and the physical state of your polymer, you can create robust and reproducible manufacturing processes.
References
- 1. High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl-Terminated Oligoimides Containing Siloxane Structure [mdpi.com]
- 2. High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl-Terminated Oligoimides Containing Siloxane Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cure of thermosetting polymers - A162 - CKN Knowledge in Practice Centre [compositeskn.org]
- 5. Thermoset polymers - A105 - CKN Knowledge in Practice Centre [compositeskn.org]
- 6. fluoryx.com [fluoryx.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Gelation Mechanism of Ultra-High-Temperature-Resistant Polymer Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bis(phenylethynyl)dimethylsilane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Bis(phenylethynyl)dimethylsilane. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource for troubleshooting common issues and ensuring the attainment of high-purity material critical for downstream applications.
Introduction to the Challenges
This compound is a valuable building block in materials science and polymer chemistry, prized for its ability to enhance thermal stability and introduce rigidity into molecular architectures. Its synthesis, most commonly achieved via a Sonogashira coupling reaction between dichlorodimethylsilane and phenylacetylene, can present several purification challenges. The inherent reactivity of the starting materials and the nature of the catalytic system can lead to a variety of impurities that are often structurally similar to the desired product, complicating their removal.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols, empowering researchers to diagnose and resolve purification issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dictated by the specifics of your Sonogashira coupling reaction. The most prevalent impurities include:
-
1,4-Diphenylbuta-1,3-diyne: This is the product of Glaser-Hay homocoupling of phenylacetylene, a common side reaction in copper-catalyzed Sonogashira couplings, especially in the presence of oxygen.[1][2]
-
Unreacted Phenylacetylene: Incomplete reaction will leave residual starting material.
-
Hydrolysis/Oligomerization Products of Dichlorodimethylsilane: Dichlorodimethylsilane is highly susceptible to hydrolysis, which can form linear or cyclic siloxanes.[3][4][5] These can be difficult to separate from the desired product.
-
Monosubstituted Intermediate (Chloro(dimethyl)phenylethynylsilane): Incomplete reaction can also result in the presence of this intermediate.
-
Palladium and Copper Catalyst Residues: These metals can remain in the crude product and may require specific removal techniques.[6]
-
Triphenylphosphine Oxide: If a phosphine-based palladium catalyst is used, its oxide can be a significant byproduct.
Q2: My crude product is a dark, oily residue. Is this normal?
A2: While the pure product is a white to off-white solid, a dark and oily crude is not uncommon. This coloration is often due to the presence of residual palladium catalyst, which can decompose to form palladium black, and colored byproducts from the homocoupling of phenylacetylene. The oily consistency can be attributed to the presence of low molecular weight oligomers and unreacted starting materials.
Q3: I'm struggling to remove the palladium catalyst from my product. What are the best methods?
A3: Residual palladium can often be removed by filtration through a pad of Celite or silica gel.[6] For more stubborn cases, treatment with a thiol-functionalized silica gel or a scavenger resin can be effective. It is also beneficial to perform an aqueous workup, as some palladium species can be partitioned into the aqueous layer.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique, it should be approached with caution for this compound. Phenylethynyl-containing compounds can be thermally sensitive and may undergo polymerization or decomposition at elevated temperatures. If distillation is attempted, it should be performed under high vacuum and at the lowest possible temperature.
Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to address specific purification challenges.
Challenge 1: Presence of 1,4-Diphenylbuta-1,3-diyne (Phenylacetylene Homocoupling Product)
This impurity is often a crystalline solid with solubility properties similar to the desired product, making its removal by simple recrystallization challenging.
Troubleshooting Workflow:
Caption: Workflow for removing 1,4-Diphenylbuta-1,3-diyne.
Detailed Protocols:
1. Recrystallization:
-
Rationale: this compound is a solid that can be purified by recrystallization.[7] The choice of solvent is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.
-
Protocol:
-
Dissolve the crude solid in a minimal amount of boiling hexanes.[7]
-
If the product does not fully dissolve, a co-solvent like isopropanol or diethyl ether can be added dropwise until a clear solution is obtained at the boiling point.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
-
2. Column Chromatography:
-
Rationale: If recrystallization is ineffective, column chromatography provides a more powerful separation method based on the differential adsorption of the components to a stationary phase.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a non-polar solvent like hexanes or a mixture of hexanes and dichloromethane.
-
Load the solution onto the column.
-
Elute with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).
-
Collect fractions and analyze their purity by TLC, NMR, or GC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Challenge 2: Contamination with Siloxane Oligomers
These impurities arise from the hydrolysis of dichlorodimethylsilane and can be difficult to remove due to their non-polar nature.[3]
Troubleshooting Workflow:
Caption: Workflow for removing siloxane oligomers.
Detailed Protocols:
1. Aqueous Workup:
-
Rationale: While siloxanes are generally water-insoluble, a thorough aqueous wash can help remove any water-soluble precursors or byproducts from the hydrolysis of dichlorodimethylsilane. The desired product is hydrolytically stable under neutral conditions.
-
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer several times with deionized water.
-
Follow with a brine wash to aid in the separation of the layers.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic layer.
-
2. Column Chromatography:
-
Rationale: The polarity difference between the desired product and the less polar siloxane oligomers can be exploited for separation by column chromatography.
-
Protocol:
-
Follow the general column chromatography protocol outlined in the previous section.
-
A non-polar eluent system, such as a gradient of dichloromethane in hexanes, is often effective. The more polar this compound will elute later than the non-polar siloxane oligomers.
-
Analytical Characterization for Purity Assessment
Accurate determination of purity is essential. A combination of analytical techniques should be employed.
| Technique | Purpose | Expected Observations for Pure this compound |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | - Singlet for the Si-(CH₃)₂ protons. - Multiplets for the phenyl protons. |
| ¹³C NMR | Confirmation of the carbon skeleton and detection of carbon-containing impurities. | - Signal for the Si-CH₃ carbons. - Signals for the aromatic and acetylenic carbons. |
| GC-MS | Separation and identification of volatile impurities. | A single major peak with a characteristic mass spectrum. |
| FT-IR | Identification of functional groups. | - Characteristic C≡C stretch. - Aromatic C-H stretches. - Si-C stretch. |
Interpreting Analytical Data for Impurities:
-
1,4-Diphenylbuta-1,3-diyne: Will show only aromatic proton signals in ¹H NMR and will have a distinct retention time and mass spectrum in GC-MS.
-
Phenylacetylene: Will show a characteristic acetylenic proton signal in ¹H NMR.
-
Siloxane Oligomers: Will exhibit characteristic Si-CH₃ signals in ¹H NMR, often as multiple singlets or broad peaks, and will have different retention times in GC compared to the product.
-
Catalyst Residues: While not directly observable by NMR or GC-MS, their presence can be inferred from discoloration of the product and can be quantified by techniques like ICP-MS.
Conclusion
The successful purification of this compound hinges on a systematic approach to identifying and removing common impurities. By understanding the potential side reactions of the Sonogashira synthesis and employing the appropriate purification techniques, researchers can obtain high-purity material essential for their research and development endeavors. This guide provides the foundational knowledge and practical steps to navigate these challenges effectively.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing Polymer Thermal Stability with Bis(phenylethynyl)dimethylsilane
Welcome to the technical support center for the application of Bis(phenylethynyl)dimethylsilane as a high-performance thermal stability enhancer for polymeric systems. This guide is designed for researchers, scientists, and professionals in drug development and advanced materials, providing in-depth troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Introduction to this compound in Polymer Science
This compound is a versatile organosilicon compound utilized to significantly improve the thermal and mechanical properties of polymers.[1] Its efficacy stems from the two phenylethynyl groups attached to a central silicon atom, which can undergo thermal cross-linking reactions.[1][2] This process forms a robust, three-dimensional network within the polymer matrix, leading to enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength, making it ideal for applications in aerospace, automotive, and electronics.[1][3]
This guide will address common challenges and questions that may arise during the incorporation and curing of this compound in your polymer systems.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Solubility or Dispersion of this compound in the Polymer Matrix
Question: I am observing phase separation and the formation of aggregates when trying to blend this compound with my polymer. How can I achieve a homogeneous mixture?
Answer:
Achieving a homogeneous blend is critical for uniform cross-linking and optimal performance. Several factors can contribute to poor dispersion:
-
Solvent Incompatibility: The solvent used to dissolve your polymer may not be optimal for this compound. The phenylethynyl groups lend an aromatic character, which can enhance its solubility in certain organic solvents.[2]
-
Solution: Experiment with a co-solvent system. Consider using solvents like toluene or other aromatic hydrocarbons that are known to dissolve this compound.[4] Always perform a small-scale solubility test with the chosen solvent before proceeding with your main experiment.
-
-
Melt Blending Issues: During melt processing, viscosity mismatches between the molten polymer and this compound can lead to poor mixing.
-
Premature Curing: If the processing temperature is too high, partial curing of the this compound can occur, leading to the formation of insoluble, cross-linked particles.
-
Solution: Carefully control the processing temperature to stay below the onset of the cross-linking reaction. Differential Scanning Calorimetry (DSC) can be used to determine the curing temperature range.
-
Problem 2: Incomplete Curing or Lower than Expected Thermal Stability Improvement
Question: After the curing cycle, my polymer's thermal stability has not improved as much as I anticipated. What could be the cause?
Answer:
Incomplete curing is a common issue that can significantly impact the final properties of your material. Here are the likely causes and their solutions:
-
Insufficient Curing Temperature or Time: The cross-linking of phenylethynyl groups is a thermally activated process.
-
Solution: Ensure your curing temperature is high enough and the duration is sufficient for the reaction to go to completion. For many systems, curing temperatures around 370°C for 1-2 hours are common.[7] Post-curing at even higher temperatures (400-450°C) can further enhance thermal stability.[8][9] DSC and Thermogravimetric Analysis (TGA) are essential for optimizing the curing profile.
-
-
Inhibition of the Curing Reaction: Certain chemical species in your polymer system could be interfering with the cross-linking mechanism.
-
Solution: Review the composition of your polymer blend for any potential inhibitors. If you suspect an interaction, consider purifying your polymer or using a different grade.
-
-
Low Concentration of this compound: The degree of cross-linking is directly related to the concentration of the cross-linking agent.
-
Solution: Gradually increase the weight percentage of this compound in your formulation. However, be aware that excessive amounts can lead to brittleness. A careful balance is necessary to achieve the desired properties.
-
Problem 3: Unexpected Results from Thermal Analysis (DSC/TGA)
Question: My DSC thermogram shows multiple exotherms during curing, and the TGA curve indicates premature degradation. How should I interpret these results?
Answer:
Anomalous thermal analysis results can provide valuable insights into your system:
-
Multiple Exotherms in DSC: This could indicate a multi-step curing process or the presence of impurities.
-
Interpretation: The different peaks may correspond to different stages of the cross-linking reaction or side reactions. It is also possible that you are observing the curing of different components in a complex blend.
-
Action: Correlate the DSC data with spectroscopic analysis (e.g., FTIR) at different temperatures to understand the chemical changes occurring at each exotherm.
-
-
Premature Degradation in TGA: If the onset of degradation is lower than expected, it could be due to:
-
Incomplete Curing: An incompletely cross-linked network will have lower thermal stability.
-
Presence of Volatiles: Residual solvent or low molecular weight species can evaporate at lower temperatures, appearing as initial weight loss.
-
Incompatibility: Poor interaction between the polymer and the cross-linker can create regions of instability.
-
Action: Ensure complete solvent removal before TGA analysis. Optimize the curing process to maximize cross-link density. If incompatibility is suspected, consider the use of compatibilizers.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound improves thermal stability?
A1: The primary mechanism is thermal cross-linking. Upon heating, the phenylethynyl groups undergo a cyclization reaction to form a highly cross-linked, rigid network structure.[3] This network restricts the thermal motion of the polymer chains, thus increasing the energy required for decomposition and raising the glass transition temperature.
Curing Mechanism of this compound
A simplified workflow of the thermal curing process.
Q2: What are the typical loading levels of this compound in a polymer formulation?
A2: The optimal loading level depends on the specific polymer and the desired properties. It is generally recommended to start with a low concentration (e.g., 1-5 wt%) and gradually increase it. The effect on thermal and mechanical properties should be monitored at each concentration to determine the optimal balance.
Q3: How can I confirm that cross-linking has occurred?
A3: Several techniques can be used to confirm cross-linking:
-
Solubility Test: A cross-linked polymer will not dissolve in solvents that would normally dissolve the linear polymer; it will only swell.[10]
-
Spectroscopy (FTIR): The disappearance of the characteristic peak for the ethynyl group (C≡C stretch) in the FTIR spectrum after curing is a strong indication of cross-linking.
-
Dynamic Mechanical Analysis (DMA): An increase in the storage modulus and a significant shift in the glass transition temperature to a higher value are indicative of a cross-linked network.[11]
-
Rheology: A transition from a viscoelastic liquid to a viscoelastic solid, as observed in oscillatory shear experiments, confirms gelation and cross-linking.[12]
Q4: Are there any safety precautions I should take when working with this compound?
A4: Yes, it is important to handle this compound with care. Always consult the Safety Data Sheet (SDS) before use.[13][14] General safety precautions include:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Storing the compound in a cool, dry place away from light.[15][16]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Polymer Solution
-
Dissolution of Polymer: Dissolve the desired amount of polymer in a suitable solvent to create a solution of known concentration.
-
Preparation of Cross-linker Solution: In a separate container, dissolve the calculated amount of this compound in a compatible solvent.
-
Blending: Slowly add the this compound solution to the polymer solution while stirring continuously to ensure homogeneous mixing.
-
Solvent Removal: Cast the solution onto a suitable substrate and remove the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the curing onset).
Protocol 2: Thermal Curing and Characterization
-
Curing: Place the polymer film or sample in an oven or hot press and heat it according to the predetermined curing cycle (temperature and time).
-
Thermal Analysis (TGA): Analyze a small portion of the cured sample using TGA to determine the onset of thermal degradation and assess the improvement in thermal stability.
-
Thermal Analysis (DSC): Use DSC to measure the glass transition temperature (Tg) of the cured sample. An increase in Tg compared to the uncured polymer is a good indicator of successful cross-linking.
Troubleshooting Workflow for Thermal Stability Enhancement
A flowchart for troubleshooting common issues.
Quantitative Data Summary
| Property | Typical Values for Unmodified Polymer | Expected Values after Modification with this compound |
| Glass Transition Temperature (Tg) | Varies by polymer | Significant increase, can be >400°C for some systems[17] |
| Onset of Thermal Degradation (TGA) | Varies by polymer | Increased by 50-150°C or more |
| Mechanical Strength | Varies by polymer | Generally improved due to cross-linking[1] |
| Solubility | Soluble in specific solvents | Becomes insoluble, only swells[10] |
Note: The actual values will depend on the specific polymer system, the concentration of the cross-linker, and the curing conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]
- 3. Bis-phenylethynyl polyhedral oligomeric silsesquioxanes: new high-temperature, processable thermosetting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Compatibilizers in the Plastics Industry [aessesd.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl-Terminated Oligoimides Containing Siloxane Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stopping of crosslinking reaction in a PDMS polymer at the gel point | Semantic Scholar [semanticscholar.org]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. This compound | 2170-08-3 [m.chemicalbook.com]
- 16. chemscene.com [chemscene.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Controlling Crosslinking Density in Bis(phenylethynyl)dimethylsilane (BPE-Si) Networks
Welcome to the technical support center for Bis(phenylethynyl)dimethylsilane (BPE-Si) thermosetting polymer networks. This guide is designed for researchers, scientists, and professionals who are working with BPE-Si and aiming to precisely control the crosslinking density of their cured materials. As a thermoset with exceptional thermal stability, BPE-Si's final properties are critically dependent on the structure of its crosslinked network. This resource provides in-depth FAQs, troubleshooting guides, and validated protocols to help you navigate the complexities of the curing process and achieve your desired material performance.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core concepts of BPE-Si chemistry and the significance of crosslinking density.
Q1: What is this compound (BPE-Si) and how does it polymerize?
A1: this compound is a thermosetting monomer featuring a central dimethylsilane group flanked by two phenylethynyl terminal groups. Polymerization is typically achieved through thermal curing at elevated temperatures (usually >300°C), without the need for a catalyst. The curing reaction proceeds via the thermally induced addition polymerization of the phenylethynyl (—C≡C—) groups. This process forms a highly aromatic and rigid three-dimensional covalent network. The absence of volatile byproducts during curing makes BPE-Si an attractive material for applications requiring low void content and dimensional stability, such as in aerospace composites and microelectronics.
Q2: What is crosslinking density and why is it a critical parameter for BPE-Si networks?
A2: Crosslinking density refers to the number of crosslinks per unit volume of the polymer. It is a measure of how tightly the polymer chains are bound together in the network. For BPE-Si, this parameter is paramount as it directly dictates the material's macroscopic properties:
-
High Crosslinking Density: Leads to a stiffer, more brittle material with a higher glass transition temperature (Tg), enhanced thermal stability, and greater solvent resistance.[1][2]
-
Low Crosslinking Density: Results in a more flexible, tougher material with a lower Tg and potentially reduced thermal stability.
Controlling this parameter allows for the fine-tuning of the material to meet specific application requirements, from high-temperature structural adhesives to tough composite matrices.[1][2]
Q3: What are the primary experimental factors that control the crosslinking density of BPE-Si?
A3: The final crosslinking density is a direct function of the curing process. The key variables you can manipulate are:
-
Cure Temperature: Higher temperatures provide more thermal energy to overcome the activation energy of the ethynyl group reactions, leading to a higher degree of cure and thus higher crosslinking density.[3] However, excessively high temperatures can cause thermal degradation.
-
Cure Time & Ramp Rate: A longer cure time at a specific temperature allows the polymerization reaction to proceed further toward completion. The heating rate can also influence network formation.
-
Post-Curing: A secondary heating step (post-cure) after the initial cure can advance the crosslinking reactions, increasing the final crosslinking density and Tg.[4]
-
Monomer Purity: Impurities can act as plasticizers or chain terminators, disrupting the network formation and leading to lower-than-expected crosslinking density.
-
Atmosphere: Curing in an inert atmosphere (e.g., nitrogen or argon) is crucial. Oxygen can lead to oxidative side reactions, which can both inhibit polymerization and degrade the polymer backbone, affecting the final network structure.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is structured to help you diagnose and solve specific problems encountered during the curing of BPE-Si.
Problem 1: My cured BPE-Si network is soft, tacky, and shows a lower than expected Glass Transition Temperature (Tg). What's causing this incomplete cure?
This is a classic symptom of low crosslinking density. The network has not formed completely, leaving unreacted oligomers or chain ends that act as plasticizers.
Potential Causes & Troubleshooting Steps:
-
Cause A: Insufficient Cure Temperature or Time. The thermal energy was not sufficient to drive the crosslinking reaction to completion.
-
Solution: Increase the final hold temperature of your cure cycle in increments of 10-20°C. Alternatively, extend the hold time at the maximum temperature. Use Differential Scanning Calorimetry (DSC) to analyze your cured sample for any residual exothermic activity, which indicates an incomplete cure.[5] A fully cured sample should show no significant exothermic peak on a second heating scan.
-
-
Cause B: Monomer Impurity. Impurities can inhibit the polymerization reaction.
-
Solution: Verify the purity of your BPE-Si monomer using techniques like NMR or HPLC. If necessary, purify the monomer by recrystallization or column chromatography.
-
-
Cause C: Oxidative Side Reactions. Curing in the presence of oxygen can inhibit the radical polymerization of the ethynyl groups.
-
Solution: Ensure your curing oven or press is thoroughly purged with an inert gas like nitrogen or argon before and during the entire cure cycle.
-
Problem 2: The cured BPE-Si material is extremely brittle and cracks easily upon cooling or handling.
This issue points towards an excessively high crosslinking density, which can build up significant internal stresses within the material.
Potential Causes & Troubleshooting Steps:
-
Cause A: Cure Temperature is Too High or Ramp Rate is Too Fast. A very aggressive cure cycle can lead to a rapid, uncontrolled polymerization, forming a highly stressed and overly crosslinked network.
-
Solution: Lower the final cure temperature. Introduce intermediate temperature holds (steps) in your cure cycle to allow for stress relaxation before full network lock-in. A slower temperature ramp rate can also mitigate stress buildup.
-
-
Cause B: Lack of Controlled Cooling. Rapid cooling from the cure temperature can induce thermal shock and stress, leading to cracking.
-
Solution: Implement a controlled cooling ramp after the cure cycle is complete. Do not remove the sample from the oven or press until it has cooled to well below its Tg.[6]
-
Problem 3: I'm seeing significant batch-to-batch inconsistency in the mechanical and thermal properties of my cured BPE-Si.
Reproducibility issues are often traced back to subtle variations in experimental conditions or starting materials.
Potential Causes & Troubleshooting Steps:
-
Cause A: Inconsistent Monomer Quality. Even small variations in purity between batches of monomer can lead to different outcomes.
-
Solution: Establish a quality control (QC) protocol for incoming monomer batches. Use DSC to check the melting point and look for any variations in the cure exotherm.
-
-
Cause B: Variations in the Curing Environment. Fluctuations in oven temperature profiles or atmospheric conditions can affect the cure kinetics.
-
Solution: Calibrate your curing oven regularly to ensure temperature accuracy. Use a thermocouple placed next to your sample to monitor the actual temperature profile. Ensure a consistent and verifiable inert gas flow rate for every run.
-
-
Cause C: Inconsistent Sample Preparation. Differences in how the monomer is packed into a mold or prepared can lead to variability.[7]
-
Solution: Develop a standardized operating procedure (SOP) for sample preparation, including details on monomer handling, mold preparation, and degassing steps to remove any trapped air or moisture.
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for the reliable preparation and characterization of BPE-Si networks.
Protocol 3.1: Standard Thermal Curing of BPE-Si
-
Preparation: Place a known quantity of BPE-Si monomer into a clean mold. Note: For composites, this would be the stage where the resin is infused into the fiber preform.
-
Degassing (Optional but Recommended): Place the mold in a vacuum oven at a temperature slightly above the monomer's melting point until bubbling ceases. This removes trapped air and moisture.
-
Inert Atmosphere Purge: Place the mold into the curing oven or press. Purge the chamber with high-purity nitrogen or argon for at least 30 minutes to displace all oxygen.
-
Curing Cycle: Initiate the temperature program. A typical cycle might be:
-
Controlled Cooling: After the hold, cool the sample slowly and under control (e.g., 2-5°C/min) back to room temperature.
-
Post-Cure (Optional): To maximize Tg and crosslinking, a free-standing post-cure can be performed by heating the cured part again in an inert atmosphere to a temperature slightly above its initial Tg for several hours.
Protocol 3.2: Characterization of Crosslink Density via Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique to determine the thermomechanical properties of the cured network, from which crosslinking density can be inferred.[5][9]
-
Sample Preparation: Prepare a rectangular specimen of the cured BPE-Si with precise dimensions (e.g., 30mm x 10mm x 2mm).
-
Instrument Setup: Mount the sample in the DMA instrument using a single cantilever or three-point bending clamp.
-
Experimental Parameters:
-
Temperature Range: Typically from room temperature to 450°C (or above the expected Tg).
-
Heating Rate: 3-5°C/min.
-
Frequency: 1 Hz.
-
Strain/Amplitude: A small, fixed strain (e.g., 0.1%) within the material's linear viscoelastic region.
-
-
Data Analysis:
-
The Glass Transition Temperature (Tg) is typically identified as the peak of the tan δ (delta) curve. A higher Tg generally corresponds to a higher crosslinking density.[3]
-
The Storage Modulus (E') in the rubbery plateau region (the flat region of the E' curve well above the Tg) is directly proportional to the crosslinking density. According to the theory of rubber elasticity, the crosslink density (ν) can be calculated from: E' = 3νRT where R is the gas constant and T is the absolute temperature in the rubbery plateau.
-
Section 4: Data Interpretation & Visualization
Table 1: Effect of Cure Parameters on BPE-Si Network Properties
| Parameter Change | Expected Effect on Crosslink Density | Expected Effect on Tg | Expected Effect on Rubbery Modulus (E') | Potential Trade-off |
| Increase Cure Temperature | Increase | Increase | Increase | Risk of thermal degradation |
| Increase Cure Time | Increase | Increase | Increase | Diminishing returns after full cure |
| Increase Post-Cure Temp. | Increase | Increase | Increase | Can increase brittleness |
| Introduce Impurities | Decrease | Decrease | Decrease | Uncontrolled properties |
| Cure in Air vs. N₂ | Decrease significantly | Decrease significantly | Decrease significantly | Poor thermal stability and degradation |
Diagrams and Workflows
The following diagrams visualize key processes described in this guide.
Caption: Thermal curing mechanism of BPE-Si.
Caption: Troubleshooting workflow for incomplete curing.
Section 5: References
-
Connell, J. W., Smith, J. G., & Hergenrother, P. M. (2015). Synthesis and Characterization of Phenylethynyl Terminated Poly(arylene ether sulfone)s as Thermosetting Structural Adhesives and Composite Matrices. ResearchGate. Available at: --INVALID-LINK--
-
Hsiao, S. H., & Lin, S. Y. (2024). Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. Polymers, 16(20), 2947. Available at: --INVALID-LINK--
-
Kemet International. (n.d.). Thermosetting Resins Troubleshooting. Kemet. Available at: --INVALID-LINK--
-
Li, Y., et al. (2022). Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide. Polymers, 14(12), 2378. Available at: --INVALID-LINK--
-
Hsiao, S. H., & Lin, S. Y. (2024). Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. PubMed. Available at: --INVALID-LINK--
-
Hill, D. J. T., Pomery, P. J., Preston, C. M. L., & Whittaker, A. K. (n.d.). Curing of Phenylethynyl Terminated Resins. INIS-IAEA. Available at: --INVALID-LINK--
-
Gotro, J. (n.d.). Practical Tips for Curing Thermosets. Polymer Innovation Blog. Available at: --INVALID-LINK--
-
AeroMarine Products. (2017). Curing Issues- Trouble Shooting. AeroMarine Products. Available at: --INVALID-LINK--
-
Fujigosei Co., Ltd. (2025). Troubleshooting Guide. Fujigosei. Available at: --INVALID-LINK--
-
Liu, J., et al. (n.d.). Phenylethynyl-terminated oligoimides based on bis(p-aminophenoxy)dimethyl silane: Effect of siloxane structure on processability and thermal stability. ResearchGate. Available at: --INVALID-LINK--
-
Powerblanket. (2025). Optimizing Thermosetting Resin Curing for High-Performance Applications. Powerblanket. Available at: --INVALID-LINK--
-
Hsiao, S. H., & Lin, S. Y. (2024). Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. PMC. Available at: --INVALID-LINK--
-
Zhang, Z., et al. (2018). Evaluation of Effective Crosslinking Density for Pseudo-Semi Interpenetrating Polymer Networks Based on Polyether Glycols Mixture by Dynamic Mechanical Analysis. Polymers, 10(11), 1259. Available at: --INVALID-LINK--
References
- 1. Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins [mdpi.com]
- 2. Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. powerblanket.com [powerblanket.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Tips for Curing Thermosets - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. Thermosetting Resins Troubleshooting - Kemet [kemet.co.uk]
- 7. aeromarineproducts.com [aeromarineproducts.com]
- 8. Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
How to improve the solubility of Bis(phenylethynyl)dimethylsilane in specific monomers.
Welcome to the technical support hub for Bis(phenylethynyl)dimethylsilane (BPE-DMS). This guide is designed for researchers, chemists, and materials scientists who are incorporating BPE-DMS into novel polymer systems and may encounter challenges with its solubility in specific monomers. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate seamless integration of BPE-DMS into your formulations.
Troubleshooting Guide: BPE-DMS Solubility Issues
Users often report that this compound fails to dissolve adequately in their monomer system, leading to hazy solutions, precipitates, or non-uniform material properties. This guide provides a systematic approach to diagnosing and resolving these solubility challenges.
Initial Assessment: Understanding the Mismatch
The root of most solubility problems lies in the principle of "like dissolves like." BPE-DMS is a relatively non-polar molecule. Its structure consists of a central dimethylsilyl group flanked by two phenylethynyl groups, giving it significant aromatic and hydrocarbon character[1]. Problems typically arise when attempting to dissolve it in highly polar monomers.
Common Problem Scenarios:
-
Scenario A: Dissolving BPE-DMS in polar monomers like acrylates (e.g., methyl methacrylate), vinyl alcohols, or certain epoxides.
-
Scenario B: Insufficient solubility even in moderately polar monomers like styrene, especially at higher concentrations.
-
Scenario C: Precipitation of BPE-DMS during polymerization as the reaction medium's polarity changes.
The following workflow provides a logical progression for troubleshooting these issues.
Caption: A step-by-step workflow for troubleshooting BPE-DMS solubility.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound (BPE-DMS)?
A1: BPE-DMS is a crystalline solid with a melting point around 79-83°C[2][3]. Due to its molecular structure, which is rich in aromatic and methyl groups, it is generally soluble in non-polar and moderately polar organic solvents.[1] This includes solvents like toluene, tetrahydrofuran (THF), chloroform, and cyclohexane.[4] Its solubility is limited in highly polar solvents and it is considered insoluble in water.[5]
Q2: I'm seeing cloudiness when I add BPE-DMS to my monomer. What's the first thing I should try?
A2: The first and simplest approach is to apply gentle physical methods to aid dissolution.
-
Controlled Heating: Gently warm the mixture to a temperature below the boiling point of your monomer and below the melting point of BPE-DMS (79-83°C). Increased kinetic energy can often overcome the activation energy barrier for dissolution.
-
Sonication: Use a bath sonicator to provide ultrasonic agitation. This can break down agglomerates of the BPE-DMS powder and enhance solvent-solute interaction at the surface.
If these methods do not produce a clear, stable solution, a co-solvent is likely necessary.
Q3: How do I choose an effective co-solvent? Will it interfere with my polymerization?
A3: An ideal co-solvent acts as a "bridge" between the non-polar solute (BPE-DMS) and the polar monomer.
-
Selection Criteria: Choose a solvent that is a known good solvent for BPE-DMS (e.g., Toluene, THF, Dichloromethane) and is also fully miscible with your monomer.[6] The co-solvent should be volatile enough to be removed after polymerization if required, but not so volatile that it evaporates during the process. Crucially, it must be inert with respect to your polymerization chemistry (e.g., avoid alcohols in isocyanate systems).
-
Minimizing Interference: Use the minimum amount of co-solvent necessary to achieve a homogeneous solution. Typically, starting with 5-10% (v/v) is a good practice. High concentrations of a co-solvent can alter reaction kinetics, the final polymer's glass transition temperature (Tg), and other mechanical properties.[7]
Q4: Can I use Hansen Solubility Parameters (HSP) for a more scientific selection of a co-solvent?
A4: Absolutely. For complex systems, using HSP is a highly recommended and powerful technique.[8] The principle is to match the three HSP values—dispersion (δD), polar (δP), and hydrogen bonding (δH)—of the solute and the solvent (or solvent blend).[9]
-
How it Works: The BPE-DMS will have a specific point in "Hansen space." Your goal is to formulate a blend of your monomer and a co-solvent whose combined HSP values are very close to those of BPE-DMS. Software packages are available to calculate the HSP of solvent mixtures.[8] This predictive approach can save significant experimental time by screening out poor candidates computationally.[10][11]
Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
This protocol details a systematic method to identify and quantify the effectiveness of various co-solvents for dissolving BPE-DMS in a target monomer.
Objective: To determine the minimum concentration of a suitable co-solvent required to fully dissolve a specified concentration of BPE-DMS in a given monomer at room temperature.
Materials:
-
This compound (BPE-DMS)
-
Target Monomer (e.g., Styrene, Methyl Methacrylate)
-
Candidate Co-solvents (See Table 1 for suggestions)
-
Array of 10 mL glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Prepare a Stock Solution: Decide on the target concentration of BPE-DMS in your final formulation (e.g., 2% w/v).
-
Set up the Array: Label vials for each candidate co-solvent. In each vial, weigh out the amount of BPE-DMS needed for a 2% w/v solution in a final volume of 5 mL (i.e., 0.1 g).
-
Initial Monomer Addition: To each vial, add 4.5 mL of the target monomer. This creates a 10% (v/v) headspace for the co-solvent titration. Cap the vials.
-
Observation (Baseline): Place the vials on a magnetic stirrer for 30 minutes at room temperature. Observe and record the solubility. Note if the BPE-DMS is fully dissolved, partially dissolved, or remains a slurry.
-
Co-Solvent Titration:
-
For the vials where BPE-DMS is not fully dissolved, begin adding the corresponding co-solvent in 0.1 mL (2% of total volume) increments.
-
After each addition, cap the vial and stir for 15-20 minutes.
-
Observe the solution. If it is not clear, add the next increment of co-solvent.
-
Continue this process until a completely clear, homogeneous solution is achieved.
-
-
Data Recording: Record the total volume of each co-solvent required to achieve full dissolution. Calculate this as a final volume percentage.
Data Interpretation:
The most effective co-solvent is the one that achieves complete dissolution at the lowest volume percentage. This minimizes potential impacts on the final polymer's properties.
Table 1: Suggested Co-Solvents for Screening
| Co-Solvent | Polarity Index | Boiling Point (°C) | Rationale & Compatibility Notes |
| Toluene | 2.4 | 111 | Excellent solvent for aromatic compounds. Good for non-polar to moderately polar monomers like styrenes. |
| Tetrahydrofuran (THF) | 4.0 | 66 | A versatile, moderately polar aprotic solvent. Good for a wide range of monomers including acrylates and epoxies. |
| Dichloromethane (DCM) | 3.1 | 40 | Strong solvent, but highly volatile. Use with caution and ensure compatibility with polymerization catalyst. |
| Anisole | 4.0 | 154 | Higher boiling point alternative to THF. Good for reactions requiring elevated temperatures. |
| Cyclohexanone | 4.5 | 156 | Effective for many polymers and resins. Its higher polarity can help bridge larger solubility gaps. |
Mechanistic Insights & Advanced Concepts
The Role of Molecular Interactions in Solubility
Understanding solubility requires looking beyond simple polarity and considering the specific intermolecular forces at play, as described by Hansen Solubility Parameters (HSP).
-
δD (Dispersion): Relates to van der Waals forces. The bulky phenyl groups and methyl groups on BPE-DMS contribute significantly to this parameter. Non-polar solvents like toluene have high δD values.
-
δP (Polar): Relates to dipole moments. The silicon-carbon bonds have some polarity, but the molecule is largely symmetric, resulting in a low overall dipole moment and thus a low δP.
-
δH (Hydrogen Bonding): BPE-DMS has no hydrogen bond donor or acceptor sites of significance, giving it a very low δH value.[12] This is a primary reason for its poor solubility in protic monomers like acrylic acid or hydroxyethyl methacrylate.
Caption: How a co-solvent bridges the polarity gap between BPE-DMS and a polar monomer.
When selecting a co-solvent, the goal is to create a mixture where the weighted average of the HSP values for the monomer and co-solvent closely matches the HSP values of BPE-DMS. This creates a thermodynamically favorable state for dissolution.
References
- 1. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 2170-08-3 [m.chemicalbook.com]
- 5. 9,10-Bis(phenylethynyl)anthracene | 10075-85-1 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. pcimag.com [pcimag.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
Technical Support Center: A Researcher's Guide to Bis(phenylethynyl)dimethylsilane
Welcome to the technical support center for Bis(phenylethynyl)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile compound in their work. Here, we address common experimental errors, provide troubleshooting advice, and answer frequently asked questions to help you navigate the intricacies of handling and reacting with this compound, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the properties, handling, and storage of this compound.
Q1: What are the key chemical properties of this compound that I should be aware of?
This compound is an organosilicon compound featuring two phenylethynyl groups attached to a central dimethylsilyl moiety. The presence of the phenylethynyl groups makes it a valuable precursor in materials science, particularly for the synthesis of polymers and coatings with desirable thermal and mechanical properties.[1] These groups are reactive and can participate in various chemical transformations, including polymerization and cross-linking reactions.[1] The dimethylsilyl group imparts a degree of flexibility and solubility in organic solvents.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2] It is sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3] Protection from light is also advised to prevent potential photochemical degradation.[2] For long-term storage, refrigeration at 2-8°C is often recommended.[2]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
Section 2: Troubleshooting Guide for Synthesis and Purification
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Q4: I am synthesizing this compound via a Sonogashira coupling reaction and observing significant amounts of a homocoupled byproduct (1,4-diphenylbuta-1,3-diyne). How can I minimize this?
The formation of homocoupled diynes is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling.[5] This side reaction is typically promoted by the presence of oxygen and the copper(I) co-catalyst.[5][6]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| High concentration of copper(I) catalyst | Reduce the loading of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be employed.[5][7] |
| Slow addition of the terminal alkyne | Add the phenylacetylene to the reaction mixture containing the dichlorodimethylsilane, palladium catalyst, and base at a steady rate to maintain a low concentration of the free alkyne. |
Logical Workflow for Minimizing Homocoupling in Sonogashira Synthesis
Caption: A troubleshooting flowchart for minimizing homocoupling side reactions.
Q5: During the purification of this compound by column chromatography, I am experiencing product degradation on the silica gel. What are my alternatives?
Silica gel is acidic and can potentially cause the degradation of acid-sensitive compounds. The silicon-alkyne bond can be susceptible to cleavage under acidic conditions.
Alternative Purification Strategies:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before preparing the column. This can be done by preparing a slurry of silica gel in a solvent containing a small percentage of triethylamine.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of acid-sensitive compounds.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective method for purification without the risk of degradation on a stationary phase.
-
Preparative Thin Layer Chromatography (prep-TLC): For smaller scale purifications, prep-TLC on neutral or base-treated plates can be a viable option.
Section 3: Troubleshooting Guide for Reactions and Applications
This section addresses common issues that arise when using this compound in subsequent reactions.
Q6: I am attempting to polymerize this compound, but the reaction is sluggish, or the resulting polymer has a low molecular weight. What could be the issue?
The polymerization of phenylethynyl-containing monomers can be sensitive to a variety of factors.
Troubleshooting Polymerization Issues:
| Potential Cause | Recommended Solution |
| Inhibitors in the monomer | Ensure the this compound is of high purity. If necessary, purify it again before use to remove any potential polymerization inhibitors. |
| Low reaction temperature | Thermal polymerization of phenylethynyl groups often requires elevated temperatures.[3] Ensure the reaction temperature is sufficient to initiate and sustain polymerization. |
| Presence of oxygen | Oxygen can act as a radical scavenger and inhibit free-radical polymerization.[8] Conduct the polymerization under an inert atmosphere. |
| Inappropriate initiator or catalyst | If using a catalyst- or initiator-based polymerization, ensure it is appropriate for the polymerization of alkynes and is used at the correct concentration. |
Experimental Workflow for Thermal Polymerization
Caption: A generalized workflow for the thermal polymerization of this compound.
Q7: I am concerned about the potential for hydrolysis of the silicon-carbon bonds in this compound during aqueous workups or reactions in protic solvents. Is this a valid concern?
While silicon-carbon bonds are generally stable, the silicon-alkyne bond can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases. However, under neutral conditions, this compound is reported to be relatively stable towards hydrolysis.[2]
Recommendations for Handling in Protic Media:
-
Maintain Neutral pH: When performing aqueous workups, use deionized water and ensure the pH remains close to neutral.
-
Avoid Strong Acids and Bases: If acidic or basic conditions are required for a reaction, consider alternative non-aqueous conditions if possible.
-
Minimize Contact Time: Reduce the exposure time of the compound to aqueous or protic environments.
-
Use Aprotic Solvents: Whenever feasible, use dry, aprotic solvents for reactions involving this compound.
References
- 1. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]
- 2. This compound | 2170-08-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Validation of Bis(phenylethynyl)dimethylsilane
Introduction: The Critical Role of Purity in Advanced Materials
Bis(phenylethynyl)dimethylsilane is a versatile organosilicon compound with significant applications in materials science, particularly in the formulation of high-performance polymers and electronic materials.[1] Its rigid phenylethynyl groups, combined with the flexibility of the dimethylsilane linker, impart desirable thermal stability and mechanical properties to the resulting polymers.[1][2] However, the presence of impurities, even in trace amounts, can significantly compromise the performance and reliability of these advanced materials. Therefore, rigorous purity validation is a critical aspect of quality control for researchers and manufacturers.
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to guide your analytical strategy.
Understanding Potential Impurities in this compound
A thorough understanding of potential impurities is fundamental to developing a robust analytical method. The synthesis of this compound typically involves the reaction of a silicon-containing precursor with a phenylethynyl reagent. Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual dichlorodimethylsilane or phenylacetylene.
-
Side-Reaction Products: Homocoupling of phenylacetylene, or partially substituted silanes.
-
Degradation Products: Compounds formed due to exposure to light, heat, or oxygen.
A successful purity validation method must be able to separate and detect these and other potential impurities with high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity Analysis
HPLC is a cornerstone of pharmaceutical and chemical analysis, offering high-resolution separation of a wide range of compounds.[3][4][5] For this compound, a non-polar compound, reversed-phase HPLC is the method of choice.
The Rationale Behind Reversed-Phase HPLC for this compound
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).[6] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More non-polar compounds will have a stronger affinity for the stationary phase and thus a longer retention time. This principle is ideal for separating this compound from potentially more polar or less polar impurities.
Experimental Protocol: HPLC Purity Validation
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable organic solvent (e.g., acetonitrile or tetrahydrofuran) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) |
| Gradient | 0-20 min: 70-95% B; 20-25 min: 95% B; 25.1-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
3. Data Analysis and Interpretation:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The specificity of the method is confirmed by the absence of interfering peaks at the retention time of this compound in a blank injection.
-
Method validation should be performed in accordance with ICH Q2(R1) guidelines, including linearity, accuracy, precision, and robustness.[3][4][5]
Workflow for HPLC Purity Validation
Caption: HPLC Purity Validation Workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Elucidation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[7][8] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.
The Rationale Behind GC-MS for Impurity Profiling
GC separates compounds based on their volatility and interaction with the stationary phase of the GC column.[9] As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification. This makes GC-MS not only a quantitative tool for purity assessment but also a qualitative tool for identifying unknown impurities.
Experimental Protocol: GC-MS Purity Validation
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.05 mg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 150 °C for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
3. Data Analysis and Interpretation:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST).
-
The method should be validated for parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, following ICH guidelines.[10][11]
Workflow for GC-MS Purity Validation
Caption: GC-MS Purity Validation and Impurity Identification Workflow.
Comparison of HPLC and GC-MS for Purity Validation
The choice between HPLC and GC-MS for purity validation of this compound depends on the specific analytical needs.
| Feature | HPLC | GC-MS |
| Principle | Partition chromatography in the liquid phase | Partition chromatography in the gas phase with mass detection |
| Applicability | Wide range of compounds, including non-volatile and thermally labile | Volatile and thermally stable compounds |
| Sensitivity | Good (ng to µg range) | Excellent (pg to ng range) |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Impurity ID | Tentative, based on retention time and UV spectrum | Confident, based on mass spectral library matching |
| Sample Prep | More involved (dissolution, filtration) | Simpler (dissolution in a volatile solvent) |
| Instrumentation | Relatively common and robust | More complex and requires specialized expertise |
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: A Synergistic Approach to Purity Validation
Both HPLC and GC-MS are powerful and reliable techniques for validating the purity of this compound. HPLC, with its versatility and robustness, is an excellent choice for routine quality control where the primary goal is to quantify the main component and known impurities. GC-MS, on the other hand, offers unparalleled sensitivity and specificity, making it the ideal tool for in-depth impurity profiling and the identification of unknown contaminants.
For comprehensive characterization and in situations where a thorough understanding of the impurity profile is critical, a synergistic approach utilizing both HPLC and GC-MS is highly recommended. This dual-pronged strategy provides a more complete picture of the sample's purity, ensuring the highest quality of this compound for its demanding applications in advanced materials. The validation of these analytical methods should always adhere to the principles outlined in authoritative guidelines such as ICH Q2(R1) to ensure data integrity and regulatory compliance.[3][4][5]
References
- 1. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Host Materials in Organic Light-Emitting Diodes: Benchmarking Bis(phenylethynyl)dimethylsilane
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly for demanding applications like blue phosphorescent emitters, the selection of the host material within the emissive layer is paramount. The host matrix must not only facilitate balanced charge transport but also possess a sufficiently high triplet energy to confine excitons on the guest emitter, preventing efficiency losses. This guide provides a detailed comparison of Bis(phenylethynyl)dimethylsilane against a selection of established host materials, offering insights into their performance characteristics supported by experimental data.
The Critical Role of the Host Material in OLEDs
The emissive layer in a phosphorescent OLED (PHOLED) is a solid-state solution where a light-emitting guest molecule (dopant) is dispersed within a host material matrix. The host material undertakes several critical functions that dictate the overall device performance:
-
Energy Transfer: The host must possess a higher triplet energy (ET) than the phosphorescent dopant to ensure efficient and unidirectional energy transfer from the host to the guest.
-
Charge Transport: Ideally, a host material should exhibit balanced electron and hole mobility to ensure that charge recombination occurs within the emissive layer, maximizing the creation of excitons.
-
Morphological Stability: High thermal and morphological stability, often indicated by a high glass transition temperature (Tg), is crucial for preventing device degradation and ensuring a long operational lifetime.
-
Electrochemical Stability: The host material must be electrochemically stable to withstand the electrical stress during device operation.
The interplay of these properties determines key performance metrics of an OLED, including its external quantum efficiency (EQE), power efficiency, and operational lifetime.
This compound: A Material of Interest
This compound is an organosilicon compound featuring a central dimethylsilylene group flanked by two phenylethynyl moieties.[1] Its molecular structure suggests potential for applications in organic electronics due to the combination of the electronically active phenylethynyl groups and the insulating dimethylsilylene core.[1] The silicon atom can interrupt conjugation, which is a common strategy for achieving high triplet energies. However, comprehensive experimental data on its performance as a host material in OLEDs is not widely available in peer-reviewed literature, necessitating a comparative analysis based on the properties of its constituent chemical motifs and related compounds.
Established Host Materials for Performance Comparison
To provide a benchmark for the potential performance of this compound, we will compare it against several well-established and extensively studied host materials.
Carbazole-based Hosts: CBP and mCP
-
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP): CBP is a classic and widely used host material, particularly for green and red PHOLEDs.[2] It exhibits good hole-transporting properties.[3] However, its relatively low triplet energy (ET ≈ 2.56 eV) makes it unsuitable for hosting high-energy blue emitters like FIrpic (ET ≈ 2.65 eV), as it can lead to reverse energy transfer and exciton loss.[2]
-
1,3-Bis(N-carbazolyl)benzene (mCP): mCP offers a significantly higher triplet energy (ET ≈ 2.91 eV) compared to CBP, making it a suitable host for blue phosphorescent emitters.[4][5] Its wide energy gap allows for efficient confinement of excitons on the blue dopant.[5] However, mCP is predominantly a hole-transporting material, which can lead to an imbalance of charge carriers in the emissive layer.[4]
Triphenylamine-based Host: TCTA
-
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA): TCTA is a versatile material often used as a hole-transporting layer, an electron-blocking layer, and a host material for phosphorescent emitters.[6][7] Its electron-rich nature facilitates efficient hole transport.[6] With a large bandgap, it is a popular host for green and red PHOLEDs.[7]
Silicon-containing Host: CzSi
-
9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi): CzSi is a high-performance host material known for its high triplet energy, wide bandgap, and excellent thermal and morphological stability. The bulky triphenylsilyl groups provide steric hindrance, and the silicon atom helps to maintain a high triplet energy.
Comparative Analysis of Host Material Properties
The following table summarizes the key properties of the selected host materials. Data for this compound is estimated based on related compounds due to the lack of direct experimental values in the context of OLED hosts.
| Property | This compound (Estimated) | CBP | mCP | TCTA | CzSi |
| Triplet Energy (ET) | > 2.7 eV | ~2.56 eV[2] | ~2.91 eV[4] | ~2.85 eV | ~3.02 eV |
| HOMO Level | N/A | ~6.0 eV[2] | ~5.9 eV[4] | ~5.7 eV[7] | ~6.1 eV |
| LUMO Level | N/A | ~2.9 eV[2] | ~2.4 eV[4] | ~2.4 eV[7] | ~2.5 eV |
| Glass Transition Temp. (Tg) | N/A | ~110 °C | ~60 °C | ~151 °C | ~131 °C |
| Charge Transport | Bipolar (Expected) | Hole-transporting[3] | Hole-transporting[4] | Hole-transporting[6] | Bipolar |
Device Performance Comparison
The ultimate measure of a host material's efficacy lies in the performance of the OLED device. The following table presents representative performance data for blue PHOLEDs utilizing the benchmark host materials.
| Host Material | Emitter | Max. EQE (%) | Power Efficiency (lm/W) | Lifetime (t95 @ 1000 cd/m²) |
| CBP-derivative (CBPPO) | FIrpic | 14.4[2] | 25.8[2] | N/A |
| mCP | FIrpic | ~7.0 - 9.4[5] | N/A | N/A |
| TCTA | Blue Emitter | N/A | N/A | N/A |
| CzSi | FIrpic | ~11.2 | N/A | N/A |
Note: Direct comparative lifetime data (t95) under identical conditions is scarce in the literature. Performance metrics can vary significantly based on the full device stack and fabrication conditions.
Experimental Protocols
To ensure a fair and objective comparison of host materials, standardized experimental procedures for device fabrication and characterization are essential.
OLED Device Fabrication Workflow
The following diagram outlines a typical workflow for the fabrication of a phosphorescent OLED via vacuum thermal evaporation.
Caption: A generalized workflow for the fabrication of a multilayer phosphorescent OLED.
Step-by-Step Fabrication Protocol
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).
-
A hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), hole blocking layer (HBL), electron transport layer (ETL), and electron injection layer (EIL) are sequentially deposited.
-
For the EML, the host and guest materials are co-evaporated from separate sources, with the deposition rates monitored by quartz crystal microbalances to achieve the desired doping concentration.
-
-
Cathode Deposition:
-
A metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
-
Device Characterization Protocol
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
The electrical and optical characteristics of the fabricated OLEDs are measured using a source meter and a calibrated photodiode/spectrometer.
-
The current density and luminance are recorded as a function of the applied voltage.
-
-
External Quantum Efficiency (EQE) Calculation:
-
The EQE is calculated from the J-V-L data, taking into account the emission spectrum.
-
-
Electroluminescence (EL) Spectra:
-
The EL spectra are measured at various driving voltages to assess the color stability of the emission.
-
-
Operational Lifetime Measurement:
-
The device is driven at a constant current density, and the luminance is monitored over time. The lifetime is typically defined as the time it takes for the luminance to decay to a certain percentage (e.g., 95% or 50%) of its initial value.
-
Discussion and Future Outlook
The comparison of this compound with established host materials highlights the critical trade-offs in material design for high-performance OLEDs. While carbazole-based hosts like CBP and mCP have been instrumental in the development of PHOLEDs, they often exhibit unipolar charge transport. The introduction of silicon-containing moieties, as seen in CzSi, is a promising strategy to achieve high triplet energy and good thermal stability.
The potential of this compound lies in the synergistic effect of its constituent parts. The phenylethynyl groups are known to be part of chromophores with high triplet energies, and the dimethylsilylene linker can effectively break conjugation to maintain a high triplet energy while potentially offering good solubility and thermal stability.
Causality behind Experimental Choices: A researcher might choose to investigate this compound for several reasons:
-
Hypothesis of High Triplet Energy: The sp3-hybridized silicon atom is expected to disrupt the π-conjugation between the two phenylethynyl arms, a common design principle for achieving high triplet energy hosts.
-
Potential for Bipolar Transport: The combination of the electron-deficient silyl core and the potentially hole-transporting phenylethynyl groups could lead to more balanced charge transport compared to purely carbazole-based hosts.
-
Improved Morphological Stability: The introduction of silicon can enhance the glass transition temperature and morphological stability of the thin film, which is crucial for device longevity.
However, without direct experimental data on OLEDs incorporating this compound, its performance remains speculative. Future research should focus on the synthesis and characterization of this material, followed by its integration into blue PHOLEDs to validate these hypotheses. Key experimental investigations should include:
-
Measurement of the triplet energy via low-temperature phosphorescence spectroscopy.
-
Determination of HOMO and LUMO levels through cyclic voltammetry.
-
Fabrication and testing of OLED devices to obtain EQE, power efficiency, and lifetime data.
By systematically evaluating these parameters, the viability of this compound as a next-generation host material for high-efficiency, long-lasting blue OLEDs can be definitively assessed.
Conclusion
The selection of a host material is a critical factor in optimizing the performance of phosphorescent OLEDs. While established materials like mCP and CzSi have demonstrated excellent performance, particularly for blue emitters, the exploration of novel molecular architectures is essential for continued advancement. This compound presents an intriguing chemical structure that holds promise for achieving high triplet energy and good stability. However, a conclusive verdict on its performance relative to current state-of-the-art materials awaits thorough experimental investigation. This guide provides the foundational knowledge and experimental framework necessary to undertake such a comparative study.
References
- 1. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Bis(phenylethynyl)dimethylsilane
Introduction: The Quest for Thermally Robust Polymers
In the realm of high-performance materials, the demand for polymers that can withstand extreme thermal environments is relentless. From aerospace components and microelectronics packaging to downhole oil and gas equipment, the ability of a material to maintain its structural and functional integrity at elevated temperatures is paramount. This has driven extensive research into advanced thermosetting polymer systems, where the crosslinking agent plays a pivotal role in defining the ultimate thermal stability of the cured material.
This guide provides an in-depth comparison of polymers crosslinked with Bis(phenylethynyl)dimethylsilane (BPEDMS), a reactive oligomer that offers a unique combination of processability and high-temperature performance. We will objectively benchmark its performance against other established high-temperature crosslinking systems, providing supporting experimental data and detailed analytical protocols for researchers, scientists, and engineers in the field.
The BPEDMS Advantage: A Molecular-Level Perspective
This compound is a crosslinking agent that incorporates two key functional groups to impart exceptional thermal stability:
-
Phenylethynyl Groups: These terminal acetylene moieties undergo a thermally induced addition-cure reaction at elevated temperatures (typically >300°C). This reaction proceeds without the evolution of volatile byproducts, which is critical for creating void-free, dimensionally stable components.[1] The crosslinking reaction of phenylethynyl groups forms a highly aromatic and rigid network structure, which is inherently resistant to thermal degradation.[2]
-
Dimethylsilane Group: The flexible dimethylsilane linkage in the backbone of BPEDMS enhances the processability and melt flow of the uncured resin.[3][4] More importantly, at very high temperatures, the siloxane structure can undergo oxidative crosslinking, further enhancing the thermal stability and char yield of the resulting polymer network.[3]
This unique combination of a processable backbone with dual high-temperature crosslinking mechanisms makes BPEDMS and related phenylethynyl-siloxane structures compelling candidates for demanding applications.
Comparative Thermal Performance Analysis
To objectively assess the thermal stability of BPEDMS-crosslinked systems, we will compare key performance metrics with those of a widely used class of high-temperature thermosets: Bismaleimide (BMI) resins. The data for the phenylethynyl-siloxane system is based on phenylethynyl-terminated polyimide oligomers containing a dimethylsilane moiety, which serves as a close proxy for a BPEDMS-crosslinked system.
| Thermal Property | Phenylethynyl-Siloxane Polyimide[3] | High-Performance Bismaleimide (BMI) Resin[5][6] |
| Glass Transition Temp. (Tg) | >550°C (after post-cure at 450°C) | 275 - 350°C |
| 5% Weight Loss Temp. (Td5%) | >573°C (in air, after post-cure) | ~400 - 440°C (in N2) |
| 10% Weight Loss Temp. (Td10%) | >595°C (in air, after post-cure) | ~450 - 480°C (in N2) |
| Char Yield @ 800°C (in N2) | High (expected, typical for phenylethynyls)[7] | ~50 - 65% |
Analysis of Performance:
The data clearly indicates the superior thermal stability of the phenylethynyl-siloxane crosslinked polyimide system. The exceptionally high glass transition temperature, exceeding 550°C after post-curing, demonstrates a remarkable retention of mechanical properties at extreme temperatures.[3] This is a direct result of the dense, highly aromatic network formed by the phenylethynyl groups.
Furthermore, the 5% weight loss temperature (Td5%), a critical indicator of the onset of thermal degradation, is significantly higher for the phenylethynyl-siloxane system compared to typical BMI resins. The ability to withstand temperatures above 570°C before significant degradation occurs is a key advantage for applications in oxidative environments.[3] The high char yield, characteristic of acetylene-terminated resins, is beneficial for applications requiring ablative properties or fire resistance.[7]
Mechanism of Thermal Crosslinking
The exceptional thermal stability of BPEDMS-crosslinked polymers is rooted in its complex, multi-stage curing mechanism.
Caption: Curing mechanism of BPEDMS-crosslinked polymers.
The process begins with the thermal activation of the phenylethynyl end-groups, which undergo a complex series of addition reactions to form a rigid, three-dimensional aromatic network.[2][8] This initial crosslinking is responsible for the significant increase in the glass transition temperature. Upon further heating or post-curing at even higher temperatures, particularly in the presence of oxygen, the dimethylsilane units can undergo oxidative crosslinking, forming stable Si-O-Si bonds and further enhancing the network's thermal-oxidative stability and char yield.[3]
Experimental Protocols for Thermal Stability Assessment
To ensure the scientific integrity and reproducibility of thermal stability data, standardized analytical techniques must be employed. The following sections provide detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the two most critical techniques for this evaluation.
Thermogravimetric Analysis (TGA) Workflow
TGA is essential for determining the thermal stability and degradation profile of a polymer. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl-Terminated Oligoimides Containing Siloxane Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. scispace.com [scispace.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Analysis of Crosslinking Efficiency: The Case for Bis(phenylethynyl)dimethylsilane in High-Performance Thermosets
Introduction: The Imperative for Advanced Crosslinking Chemistries
In the pursuit of materials for demanding applications, from aerospace composites to advanced microelectronics, the stability and performance of the polymer matrix are paramount. Crosslinking, the process of forming covalent bonds between polymer chains, transforms thermoplastic precursors into robust, infusible, and insoluble thermoset networks.[1] The choice of crosslinking agent is a critical determinant of the final material's properties, dictating not only its mechanical strength and thermal stability but also the processing conditions required for fabrication.[2][3]
Traditional crosslinking systems, while effective, often present a trade-off between processability and performance. For instance, some systems require high temperatures that can degrade other components, while others release volatile byproducts during cure, leading to voids and structural defects in the final part. This guide provides an in-depth comparison of Bis(phenylethynyl)dimethylsilane, a member of the phenylethynyl-terminated family of crosslinkers, against other common crosslinking agents. We will explore the causality behind its performance advantages, provide validated experimental protocols for evaluation, and present comparative data to guide researchers and developers in selecting the optimal chemistry for their high-performance applications.
The Profile of this compound (BPDMS)
This compound is a unique crosslinker that combines the high-temperature performance of phenylethynyl groups with the processing advantages conferred by a flexible dimethylsilane linkage.
-
Phenylethynyl Groups: These terminal acetylene groups undergo a thermally induced, addition-style polymerization at elevated temperatures (typically >350°C).[4] Crucially, this reaction proceeds without the generation of volatile byproducts, enabling the fabrication of high-quality, void-free components. The resulting network is highly aromatic and rigid, which is the primary source of the exceptional thermo-oxidative stability and mechanical strength of the cured resin.[5]
-
Dimethylsilane Linkage: The incorporation of the Si(CH₃)₂ group into a polymer backbone introduces flexibility. This has a profound impact on the processability of the uncured oligomers, often leading to a lower melt viscosity and a wider "processing window"—the temperature range between softening and the onset of cure.[6][7][8] Furthermore, the siloxane structure can contribute to enhanced thermal stability at very high temperatures through oxidative crosslinking mechanisms.[7][8]
Crosslinking Mechanism
The curing of phenylethynyl-terminated materials is a complex, thermally activated process involving free-radical initiation and propagation.[5] Upon heating, the ethynyl bonds react to form a complex, highly crosslinked network structure. This addition reaction ensures that the molecular weight builds without the release of small-molecule byproducts, a significant advantage over condensation cure chemistries.
Figure 1: Thermal addition polymerization of phenylethynyl-terminated oligomers.
Comparative Performance Analysis
The efficacy of a crosslinker is best understood through direct comparison with established alternatives. Phenylethynyl-terminated systems, including those utilizing BPDMS, are typically employed in applications where exceptional thermal stability is required, such as in polyimide resins for aerospace composites.
| Crosslinker Family | Typical Cure Temp. (°C) | Cured Resin Tg (°C) | Thermal Stability (Td5%, N₂) (°C) | Key Advantages & Disadvantages |
| Phenylethynyl (e.g., BPDMS) | 350 - 410[4] | 270 - >450[5][7][8] | > 540[5][6] | A: Excellent thermal stability, no volatiles, wide processing window.[4][5] D: High cure temperature. |
| Maleimide (e.g., BMI) | 180 - 250 | 250 - 350 | ~ 450 | A: Lower cure temperature, good mechanicals. D: More brittle than phenylethynyl systems, lower thermal stability. |
| Epoxy (e.g., DGEBA/Amine) | 120 - 180 | 150 - 220 | ~ 350 | A: Versatile, low cost, excellent adhesion. D: Limited thermal stability, moisture sensitivity. |
| Benzocyclobutene (BCB) | 200 - 260 | ~ 350 | ~ 470 | A: No volatiles, good dielectric properties. D: Can be brittle, higher cost. |
Field Insights: The data clearly positions phenylethynyl-based crosslinkers as the material of choice for applications exceeding the thermal limits of epoxies and maleimides. The key advantage of incorporating a silane moiety, as in BPDMS, is the significant improvement in the processability of these high-temperature materials. Phenylethynyl-terminated imide oligomers (PETIs) containing siloxane segments exhibit remarkably low minimum melt viscosities (<1 Pa·s), making them suitable for advanced manufacturing techniques like Resin Transfer Molding (RTM).[6][7][8] This combination of high thermal performance and good processability is a distinct advantage over many other high-temperature resin systems.
Experimental Protocols for Evaluating Crosslinking Efficiency
To ensure trustworthiness and reproducibility, a multi-faceted approach to characterization is required. The following protocols form a self-validating system for assessing crosslinker performance.
Cure Kinetics and Onset Temperature via Differential Scanning Calorimetry (DSC)
Causality: DSC is the primary tool for determining the cure characteristics of a thermoset. It measures the heat flow into or out of a sample as a function of temperature or time. The crosslinking reaction of phenylethynyl groups is exothermic, appearing as a broad peak on the DSC thermogram. The onset of this exotherm indicates the temperature at which curing begins, while the peak represents the temperature of the maximum cure rate. This information is critical for defining the processing window.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured, BPDMS-containing oligomer into a hermetically sealed aluminum DSC pan.
-
Non-Isothermal Scan: Place the pan in the DSC cell. Heat the sample from room temperature to 450°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis:
-
Identify the glass transition temperature (Tg) of the uncured oligomer (a step-change in the baseline).
-
Determine the onset temperature, peak exothermic temperature, and total heat of reaction (ΔH, proportional to the area under the curve) for the cure exotherm.
-
-
Kinetic Modeling (Optional): Perform scans at multiple heating rates (e.g., 5, 10, 15, 20°C/min) to calculate the activation energy (Ea) of the cure reaction using methods like the Kissinger or Ozawa equations.[9] This provides a quantitative measure of cure reactivity.
Thermomechanical Properties and Crosslink Density via Dynamic Mechanical Analysis (DMA)
Causality: DMA measures the viscoelastic properties of a material (storage modulus, loss modulus, and tan δ) as it is deformed under an oscillatory load as a function of temperature. For a cured thermoset, the storage modulus (E') in the rubbery plateau region (well above Tg) is directly proportional to the crosslink density. A higher E' in this region indicates a more efficiently crosslinked network. The peak of the tan δ curve provides a precise measurement of the cured resin's Tg.
Step-by-Step Protocol:
-
Sample Preparation: Cure the BPDMS-containing oligomer in a mold according to a defined cure schedule (e.g., 370°C for 1 hour).[4] Machine the cured plaque into a rectangular bar of precise dimensions (e.g., 35mm x 5mm x 2mm).
-
DMA Scan: Mount the specimen in the DMA instrument using a single or dual cantilever clamp.
-
Test Execution: Apply an oscillatory strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from ambient to above the expected Tg (e.g., 400°C) at a rate of 3-5°C/min.
-
Data Analysis:
-
Determine the Tg from the peak of the tan δ curve.
-
Record the value of the storage modulus (E') in the rubbery plateau (e.g., at Tg + 50°C). Compare this value between different crosslinker systems to rank their relative crosslinking efficiency.
-
Figure 2: A self-validating workflow for characterizing crosslinker performance.
Thermal Stability via Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining the thermal and thermo-oxidative stability of a cured polymer. The temperature at which 5% weight loss occurs (Td5%) is a standard metric for comparing the onset of degradation.
Step-by-Step Protocol:
-
Sample Preparation: Place a small (10-15 mg) piece of the fully cured resin into a platinum or ceramic TGA pan.
-
TGA Scan: Heat the sample from room temperature to 800°C at a rate of 10°C/min. Perform the scan in both an inert atmosphere (Nitrogen) and an oxidative atmosphere (Air) to assess both thermal and thermo-oxidative stability.
-
Data Analysis: Determine the Td5% from the resulting mass vs. temperature curve. A higher Td5% indicates greater stability.
Concluding Remarks: A Balanced Perspective
This compound and related phenylethynyl-terminated crosslinkers represent a significant advancement in materials for extreme environments. Their primary advantage lies in the formation of exceptionally stable thermoset networks without the production of volatile byproducts.[5] The incorporation of a dimethylsilane flexible linker effectively mitigates one of the historical challenges of high-temperature polymers: poor processability.[6][7][8] This allows for the use of cost-effective manufacturing methods like RTM for parts that can withstand service temperatures exceeding 300°C.
While the high cure temperatures remain a consideration, the unparalleled thermal stability, mechanical performance at temperature, and processing versatility afforded by silane-modified phenylethynyl crosslinkers provide a compelling performance envelope. For researchers and engineers pushing the boundaries of material performance, this class of crosslinkers offers a validated and highly effective solution.
Figure 3: Logical comparison of key attributes between crosslinking systems.
References
- 1. Enhancing Polymer Strength Through Cross-Linking Technology [gellnerindustrial.com]
- 2. chempoint.com [chempoint.com]
- 3. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes [mdpi.com]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl-Terminated Oligoimides Containing Siloxane Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Rheological Properties of Bis(phenylethynyl)dimethylsilane Resins for High-Temperature Applications
This guide provides a comprehensive comparative analysis of the rheological properties of Bis(phenylethynyl)dimethylsilane (BPE-DMS) resins. Designed for researchers, scientists, and professionals in materials science and engineering, this document delves into the critical processing characteristics of these advanced thermosetting polymers. By examining their behavior in contrast with other high-performance resins, we aim to furnish the reader with the necessary insights to optimize manufacturing processes for high-temperature composite materials.
The selection of a resin system for high-performance composites, particularly those destined for aerospace and electronics applications, hinges on a delicate balance of final part performance and processability. BPE-DMS resins, a class of phenylethynyl-terminated oligomers, are gaining attention for their exceptional thermal and oxidative stability. However, a thorough understanding of their flow behavior, or rheology, during the curing process is paramount for successful and repeatable manufacturing.
Introduction to High-Temperature Thermosetting Resins
High-temperature thermosets are a class of polymers that, once cured, form a rigid, infusible, and insoluble three-dimensional network structure.[1] This network provides superior dimensional stability, chemical resistance, and mechanical performance at elevated temperatures compared to thermoplastics.[1] For a thermoset to be considered "high-temperature," it should generally exhibit a glass transition temperature (Tg) greater than 250°C and retain its mechanical properties after prolonged exposure to temperatures of 177°C or higher.[1]
Phenylethynyl-terminated resins, including BPE-DMS, are particularly promising due to their unique curing chemistry. The phenylethynyl end-groups undergo a thermally initiated addition polymerization without the release of volatile byproducts, which is a significant advantage in producing void-free composite parts.[2][3] This contrasts with traditional condensation curing systems, such as some polyimides, where the evolution of water or other small molecules can lead to porosity in the final component.
The incorporation of a dimethylsilane linkage in the BPE-DMS backbone is a key structural feature. This flexible siloxane segment is introduced to improve the processability of the oligoimides by lowering their melt viscosity and broadening the processing window.[4] The challenge lies in achieving this enhanced processability without compromising the high-temperature thermal stability of the cured polymer.[4]
The Critical Role of Rheology in Composite Manufacturing
The rheological profile of a thermosetting resin governs its behavior during key manufacturing stages, such as resin transfer molding (RTM) and prepreg layup.[5] The viscosity of the resin must be low enough to allow for complete impregnation of the fiber reinforcement, yet high enough to prevent excessive flow and resin-starved regions. The curing process involves a complex interplay of temperature, time, and chemical reaction, leading to significant changes in the resin's viscosity.[6]
Key rheological events during the curing of a thermoset include:
-
Initial Viscosity Reduction: As the resin is heated, its viscosity decreases, allowing it to flow and wet the reinforcement fibers.
-
Viscosity Minimum: The point at which the resin reaches its lowest viscosity before the curing reaction begins to dominate. This is a critical parameter for processes like RTM.
-
Gelation: The point at which a continuous cross-linked network forms throughout the resin. Macroscopic flow ceases at the gel point.[6]
-
Vitrification: The transition of the curing resin from a rubbery state to a glassy state as its Tg rises to the cure temperature.
A thorough understanding of these events is essential for defining the processing window—the time and temperature range within which the resin can be successfully molded.
Comparative Rheological Analysis
While direct, side-by-side published data for BPE-DMS resins against all other high-temperature thermosets is limited, we can construct a robust comparison based on the extensive literature on phenylethynyl-terminated polyimides (PETIs) and other relevant resin systems like bismaleimides (BMIs) and cyanate esters.
Table 1: Comparative Rheological and Thermal Properties of High-Temperature Thermosetting Resins
| Property | This compound (BPE-DMS) Resins (Expected) | Phenylethynyl-Terminated Imides (PETIs) | Bismaleimides (BMIs) | Cyanate Esters |
| Minimum Melt Viscosity | Low to Very Low (<1 Pa·s)[4] | Low (<1 - 10 Pa·s at processing temp.)[7] | Moderate | Low |
| Processing Window | Broad[4] | Generally wide[7] | Narrower | Moderate |
| Cure Temperature | High (typically >300°C) | High (350-370°C)[2][3] | Moderate to High | Moderate |
| Cure Mechanism | Addition (no volatiles)[2][3] | Addition (no volatiles)[2][3] | Addition | Cyclotrimerization |
| Glass Transition Temp. (Tg) | High to Very High (>350°C, post-cured up to 470°C)[4] | High (270-410°C)[2][3][7] | High | High |
| Thermal Stability (TGA) | Excellent (>500°C 5% weight loss)[2][3] | Excellent (>530°C 5% weight loss)[2][3] | Good to Excellent | Good to Excellent |
Viscosity Profile
BPE-DMS resins, due to the flexible siloxane linkage, are anticipated to exhibit a lower minimum melt viscosity compared to their all-aromatic PETI counterparts.[4] This is a significant advantage for manufacturing processes like RTM, which require resins with very low viscosities (ideally below 1 Pa·s) to ensure complete fiber impregnation. Studies on PETIs have demonstrated that incorporating flexible linkages can significantly reduce melt viscosity without a substantial penalty in the final Tg.[7] The viscosity of thermosetting resins is also highly dependent on temperature, with a significant decrease in viscosity observed as the temperature increases.[8][9][10]
Curing Kinetics
The curing of phenylethynyl-terminated resins is a complex, thermally initiated process.[3] The reaction rate is highly temperature-dependent. The curing kinetics can be modeled using various approaches, such as the dual Arrhenius model, to predict the viscosity as a function of time and temperature.[11] The absence of volatile byproducts during the addition cure of BPE-DMS and other PETIs is a major processing advantage over some condensation-curing polyimides.
Dynamic Mechanical Properties
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of thermosets throughout the cure cycle and in their final cured state.[12][13] DMA measures the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response.[14][15] The ratio of the loss modulus to the storage modulus is the tan delta, which provides information about the damping characteristics of the material. The glass transition temperature (Tg) is often identified as the peak of the tan delta curve or the onset of a significant drop in the storage modulus.[14][16] For high-temperature polymers like BPE-DMS, DMA is crucial for determining the ultimate service temperature of the cured component.[14]
Experimental Protocols for Rheological Characterization
To ensure scientific integrity, the following experimental protocols are recommended for a comprehensive rheological study of BPE-DMS resins.
Rotational Rheometry for Viscosity Profiling
This method is used to determine the viscosity of the uncured resin as a function of temperature and time.
Objective: To determine the minimum viscosity and the processing window of the BPE-DMS resin.
Instrumentation: A rotational rheometer with parallel plate geometry (e.g., TA Instruments AR2000).[17]
Procedure:
-
Place a small amount of the BPE-DMS resin powder or pre-polymer onto the bottom plate of the rheometer.
-
Heat the sample to the desired initial temperature (e.g., 250°C) to melt the resin.
-
Lower the upper plate to a defined gap (e.g., 0.5-1 mm).
-
Perform a temperature ramp at a controlled rate (e.g., 2-5 °C/min) while applying a small-amplitude oscillatory shear.
-
Monitor the complex viscosity (η*), storage modulus (G'), and loss modulus (G'') as a function of temperature.
-
To determine the isothermal processing window, hold the sample at a specific processing temperature (e.g., 280°C) and monitor the viscosity over time until gelation occurs (indicated by a rapid increase in viscosity).
Differential Scanning Calorimetry (DSC) for Cure Kinetics
DSC is used to measure the heat flow associated with the curing reaction, providing information on the extent and rate of cure.
Objective: To determine the heat of reaction (ΔH), onset of cure, and to develop a cure kinetics model.
Instrumentation: A Differential Scanning Calorimeter (e.g., Perkin Elmer DSC 8500).[18]
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the BPE-DMS resin into an aluminum DSC pan.
-
Perform a dynamic scan by heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above the completion of the cure exotherm (e.g., 450°C).[18]
-
The area under the exothermic peak corresponds to the total heat of reaction.
-
To study the degree of cure, isothermal scans can be performed at various temperatures.[18] The residual heat of reaction can be measured to determine the extent of cure at a given time.[6]
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
DMA is used to characterize the viscoelastic properties of the cured BPE-DMS resin.
Objective: To determine the glass transition temperature (Tg), storage modulus, and damping properties of the cured resin.
Instrumentation: A Dynamic Mechanical Analyzer (e.g., TA Instruments Q800).[14]
Procedure:
-
Prepare a rectangular specimen of the fully cured BPE-DMS resin.
-
Mount the sample in a suitable fixture, such as a three-point bending or single cantilever clamp.[14]
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.[14]
-
Ramp the temperature at a controlled rate (e.g., 3-5 °C/min) through the expected glass transition region.[14]
-
Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The Tg can be determined from the peak of the tan delta curve or the onset of the drop in E'.[14][16]
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the fundamental relationship between the chemical structure of BPE-DMS and its resulting properties.
Caption: Workflow for the comprehensive rheological and thermal characterization of BPE-DMS resins.
Caption: Relationship between the molecular structure of BPE-DMS and its key rheological and thermal properties.
Conclusion
This compound resins represent a promising class of high-temperature thermosets, offering a unique combination of excellent thermal stability and enhanced processability. The incorporation of the dimethylsilane moiety effectively lowers the melt viscosity, making these resins highly suitable for advanced composite manufacturing techniques like RTM. A comprehensive rheological characterization, employing techniques such as rotational rheometry, DSC, and DMA, is essential for defining the processing window and ensuring the production of high-quality, void-free composite components. This guide provides the foundational knowledge and experimental framework for researchers and engineers to effectively evaluate and utilize BPE-DMS resins in demanding high-temperature applications.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Rheological behaviour and cure kinetic studies of a trifunctional phenylethynyl-terminated imide oligomer | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tainstruments.com [tainstruments.com]
- 6. Rheology of Thermosets Part 7: Correlation of Viscosity and Degree of Cure During Non-isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. technolife.ind.br [technolife.ind.br]
- 9. Rheological properties of resin composites according to variations in composition and temperature | Pocket Dentistry [pocketdentistry.com]
- 10. Rheological properties of resin composites according to variations in composition and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. dl.asminternational.org [dl.asminternational.org]
- 14. pbipolymer.com [pbipolymer.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. rheologylab.com [rheologylab.com]
- 17. researchgate.net [researchgate.net]
- 18. Thermochemical and rheological characterization of highly reactive thermoset resins for liquid moulding - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Molecular Weight of Polymers Synthesized with Bis(phenylethynyl)dimethylsilane
For researchers, scientists, and drug development professionals working with novel polymers, the precise determination of molecular weight is not merely a characterization step; it is a critical parameter that dictates the material's physical, chemical, and biological properties. This is particularly true for advanced polymers synthesized from monomers like Bis(phenylethynyl)dimethylsilane, which are finding applications in areas ranging from high-temperature composites to drug delivery vehicles. In this guide, we will delve into the nuances of validating the molecular weight of these specialized polymers, comparing the two most prevalent analytical techniques: Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
The Central Role of Molecular Weight in Polymer Performance
Polymers derived from this compound belong to the class of silicon-containing arylacetylene resins. The polymerization of this monomer, often through methods like Grignard reactions, results in a distribution of polymer chain lengths, rather than a single molecular weight.[1] This distribution, characterized by averages such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), profoundly influences the polymer's properties. For instance, higher molecular weights generally lead to enhanced mechanical strength and thermal stability, while a narrow PDI is often desirable for applications requiring high purity and predictable batch-to-batch performance.
A Comparative Analysis of GPC and MALDI-TOF
The choice of analytical technique for molecular weight determination is a critical decision that can significantly impact the interpretation of your experimental results. Here, we provide a head-to-head comparison of GPC and MALDI-TOF, offering insights into the causality behind selecting one over the other for your specific research needs.
Gel Permeation Chromatography (GPC): The Workhorse of Polymer Analysis
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[2] The principle of GPC is elegantly simple: a dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying degrees and have a longer retention time.
Key Advantages of GPC:
-
Comprehensive Molecular Weight Distribution: GPC provides a complete picture of the molecular weight distribution, allowing for the calculation of Mn, Mw, and PDI.[3]
-
Robust and Reproducible: With proper method development and calibration, GPC is a highly reproducible technique suitable for quality control applications.
-
Versatility: A wide range of solvents and column types are available, making GPC applicable to a broad spectrum of polymers.
Causality in GPC Experimental Design:
The reliability of GPC data is intrinsically linked to the experimental setup. For polymers synthesized with this compound, which possess aromatic and organosilicon character, the choice of mobile phase is paramount to prevent interactions with the stationary phase that would skew results. Solvents such as tetrahydrofuran (THF), toluene, or N,N-dimethylformamide (DMF) are often suitable.[4][5] Calibration is another critical aspect. Conventional GPC relies on a calibration curve generated from standards of a known molecular weight, typically polystyrene. However, for accurate determination of the absolute molecular weight of novel polymers, a universal calibration approach or the use of multi-detector systems incorporating light scattering and viscometry is highly recommended.[3]
MALDI-TOF Mass Spectrometry: The Power of Absolute Mass Determination
MALDI-TOF is a soft ionization mass spectrometry technique that has emerged as a powerful tool for polymer characterization. In this method, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the determination of their absolute molecular weight.
Key Advantages of MALDI-TOF:
-
Absolute Molecular Weight: Unlike conventional GPC, MALDI-TOF provides the absolute molecular weight of individual oligomers, eliminating the need for calibration with standards.[6]
-
High Resolution and Accuracy: This technique can resolve individual polymer chains, providing detailed information about the molecular weight distribution, end groups, and even the presence of copolymers.
-
Speed: MALDI-TOF analysis is typically much faster than a GPC run.[6]
Causality in MALDI-TOF Experimental Design:
The success of a MALDI-TOF experiment hinges on the careful selection of the matrix and the sample preparation method. The matrix must be able to absorb the laser energy and promote the ionization of the polymer without causing fragmentation. For silicon-containing polymers, matrices such as 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (HCCA), or dithranol are often effective. The choice of solvent for dissolving the polymer and matrix is also crucial for achieving a homogeneous co-crystallization, which is essential for reproducible results.
However, a significant consideration for polydisperse polymers is the potential for mass discrimination in MALDI-TOF analysis. Lower molecular weight species are often ionized more efficiently, leading to an underestimation of the average molecular weight, particularly for samples with a broad PDI (>1.2).[7][8][9][10]
Head-to-Head Comparison: GPC vs. MALDI-TOF
| Feature | Gel Permeation Chromatography (GPC) | MALDI-TOF Mass Spectrometry |
| Principle | Separation based on hydrodynamic volume in solution. | Measurement of absolute mass-to-charge ratio of ionized molecules. |
| Molecular Weight Information | Relative molecular weight distribution (conventional), Absolute with LS/Visco detectors. Provides Mn, Mw, Mz, PDI.[3] | Absolute molecular weight of individual oligomers. Provides detailed distribution and end-group information.[6] |
| Calibration | Requires calibration with polymer standards.[3] | Does not require calibration for absolute mass. |
| Resolution | Provides a continuous distribution curve. | Can resolve individual oligomer peaks for low PDI samples. |
| Sample Requirements | Soluble polymer, typically 1-2 mg/mL.[4] | Small sample amount, requires a suitable matrix. |
| Throughput | Slower, with run times typically around 30-60 minutes per sample.[6] | Faster, with analysis times of a few minutes per sample.[6] |
| Key Limitation | Accuracy depends on the similarity between the sample and calibration standards. | Potential for mass discrimination, especially for polymers with high PDI (>1.2).[7][8][9][10] |
Experimental Protocols
GPC Protocol for Poly(this compound)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample.
-
Dissolve the polymer in 5 mL of HPLC-grade THF, toluene, or DMF. Gentle agitation may be required. Allow the sample to fully dissolve, which may take several hours.[5]
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.[4]
-
-
Instrumentation and Conditions:
-
GPC System: Agilent 1260 Infinity II GPC/SEC System or equivalent.
-
Columns: A set of two Agilent PLgel MIXED-D columns or equivalent, suitable for a broad range of molecular weights.
-
Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector: Refractive Index (RI) detector. For absolute molecular weight, a multi-angle light scattering (MALS) detector and a viscometer should be used in series.
-
Injection Volume: 100 µL.
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weight in the same mobile phase.
-
Inject the standards and generate a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
-
-
Data Analysis:
-
Inject the polymer sample and record the chromatogram.
-
Using the calibration curve, determine the molecular weight distribution and calculate Mn, Mw, and PDI.
-
MALDI-TOF Protocol for Poly(this compound)
-
Sample and Matrix Preparation:
-
Polymer Solution: Prepare a 1 mg/mL solution of the polymer in THF.
-
Matrix Solution: Prepare a 10 mg/mL solution of dithranol or 2,5-dihydroxybenzoic acid (DHB) in THF.
-
Cationizing Agent (if needed): Prepare a 1 mg/mL solution of sodium trifluoroacetate in THF.
-
-
Sample Spotting (Dried-Droplet Method):
-
On a MALDI target plate, mix 1 µL of the polymer solution with 1 µL of the matrix solution (and 0.1 µL of the cationizing agent if used).
-
Allow the spot to air dry completely at room temperature.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: Bruker ultrafleXtreme MALDI-TOF/TOF MS or equivalent.
-
Mode: Positive ion reflectron mode for higher resolution.
-
Laser: 337 nm nitrogen laser.
-
Acceleration Voltage: 25 kV.
-
Acquire spectra by averaging at least 100 laser shots.
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the polymer, separated by the mass of the monomer repeat unit.
-
Determine the absolute molecular weight of each oligomer.
-
Calculate Mn, Mw, and PDI from the peak intensities. Software such as Bruker's PolyTools can automate this analysis.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental workflow and the logic behind choosing a validation method, the following diagrams are provided.
Caption: Experimental workflow for GPC analysis.
Caption: Decision tree for selecting a validation method.
Conclusion and Recommendations
Both GPC and MALDI-TOF are invaluable techniques for characterizing polymers synthesized from this compound. The choice between them is not a matter of one being definitively "better," but rather which is more "fit for purpose."
-
For routine analysis, quality control, and obtaining a reliable overview of the molecular weight distribution, GPC is the preferred method. Its robustness and the wealth of information it provides on the overall distribution make it a laboratory staple. For the most accurate results, especially for novel polymers, the use of GPC coupled with light scattering and viscometry detectors is strongly advised to obtain absolute molecular weights.
-
For in-depth structural characterization, end-group analysis, and obtaining absolute mass information with high precision, MALDI-TOF is an exceptionally powerful tool. It is particularly advantageous for polymers with a narrow polydispersity.
As a senior application scientist, my recommendation is to employ these techniques in a complementary fashion. Use GPC as your primary tool for determining the overall molecular weight distribution and for routine screening. When you need to delve deeper into the polymer's structure, confirm end groups, or investigate the presence of byproducts, turn to the high-resolution power of MALDI-TOF. By understanding the strengths and limitations of each technique, you can generate a comprehensive and self-validating dataset that will provide a solid foundation for your research and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. The limitations of MALDI-TOF mass spectrometry in the analysis of wide polydisperse polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Use of MALDI-TOF to measure molecular weight distributions of polydisperse poly(methyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] The limitations of MALDI-TOF mass spectrometry in the analysis of wide polydisperse polymers | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to High-Temperature Polymers: Bis(phenylethynyl)dimethylsilane vs. Ethynyl-Terminated Siloxanes
Abstract
For researchers and engineers operating at the frontiers of high-temperature materials, the selection of a suitable thermosetting polymer system is a critical decision that dictates the performance, processability, and reliability of the final component. This guide provides an in-depth, objective comparison between two prominent classes of silicon-containing, high-temperature thermosets: the well-defined monomer Bis(phenylethynyl)dimethylsilane (BPhEDMS) and the more diverse family of ethynyl-terminated siloxane oligomers. We will dissect their fundamental chemistry, compare their processing characteristics, and evaluate their ultimate thermo-mechanical performance, supported by experimental data and established protocols. This document is intended to empower researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for applications demanding exceptional thermal stability.
Foundational Chemistry: Structure and Curing Mechanisms
The performance of a high-temperature thermoset is intrinsically linked to its molecular architecture and the crosslinked network it forms upon curing. While both BPhEDMS and ethynyl-terminated siloxanes utilize the reactive ethynyl (acetylenic) group for crosslinking, their core structures impart distinct properties.
This compound (BPhEDMS) is a discrete, crystalline organosilicon monomer. Its structure consists of a central dimethylsilyl group flanked by two phenylethynyl moieties.[1][2] This rigid, aromatic structure is a key contributor to the high thermal stability of the resulting polymer network.
Ethynyl-Terminated Siloxanes are typically oligomeric or polymeric materials. They feature a flexible polysiloxane backbone (-[Si(R)₂-O]n-), with reactive ethynyl groups at the chain ends. The nature of the 'R' group (commonly methyl or phenyl) and the length of the siloxane chain (n) can be varied, allowing for significant tuning of properties such as viscosity, flexibility, and thermal stability.[3][4] The presence of phenyl groups along the siloxane backbone is known to increase thermal stability compared to purely methyl-substituted siloxanes.[3]
The curing reaction for both systems is initiated by heat, typically above 300°C, and proceeds without the release of volatile byproducts.[5] The ethynyl groups undergo a complex series of addition reactions, including cyclotrimerization and other crosslinking pathways, to form a rigid, three-dimensional network.[5] The phenyl group in BPhEDMS and on the ethynyl terminus of other systems enhances the reactivity and thermal stability of the crosslinking site.
References
A Senior Application Scientist's Guide to the Processability of Siloxane-Modified Phenylethynyl Resins in High-Performance Composite Manufacturing
For researchers and materials scientists at the forefront of developing next-generation aerospace and high-performance industrial components, the selection of a matrix resin is a critical decision point that dictates not only the final properties of the composite but also the feasibility and cost-effectiveness of the manufacturing process. This guide provides an in-depth assessment of the processability of a promising class of high-temperature thermosetting resins: those incorporating Bis(phenylethynyl)dimethylsilane (BPEDMS) chemistry. We will objectively compare their performance with established alternatives like bismaleimides (BMIs) and traditional aromatic polyimides, supported by experimental data and detailed protocols.
The core challenge in high-temperature polymer matrix composites has always been a trade-off between thermal stability and processability. Traditional polyimides, while offering exceptional thermal resistance, are often plagued by high melt viscosities and the release of volatile by-products during cure, complicating the fabrication of thick or complex-shaped parts. BMIs offer a middle ground with better processability but can be limited in their upper service temperatures and exhibit brittle failure modes. The introduction of flexible siloxane linkages into a phenylethynyl-terminated polymer backbone, a chemistry exemplified by the use of BPEDMS-derived monomers, presents a compelling solution to this long-standing problem.
The Advantage of Siloxane Modification for Processability
The incorporation of a dimethylsiloxane group into the polymer backbone, often through the use of a diamine monomer like bis(p-aminophenoxy)dimethyl silane (APDS), imparts a significant increase in segmental mobility.[1] This structural flexibility disrupts the rigid, planar nature of traditional aromatic polyimides, leading to a dramatic reduction in the resin's melt viscosity and a broadening of the processing window.[1][2] This is the key advantage that BPEDMS-like structures bring to composite manufacturing. A lower viscosity allows the resin to fully impregnate the fiber reinforcement at lower temperatures and pressures, which is particularly beneficial for processes like Resin Transfer Molding (RTM) and Vacuum-Assisted Resin Transfer Molding (VARTM).[3]
The phenylethynyl end-caps provide a volatile-free addition cure mechanism.[4] Upon heating, these groups undergo a complex series of reactions to form a highly cross-linked, thermally stable network without the evolution of water or other by-products that can create voids in the final composite part.[4] This combination of a low-viscosity, processable oligomer that cures into a high-performance, void-free network is the primary driver for the growing interest in these materials.
Comparative Analysis of Processability Parameters
To objectively assess the processability of siloxane-modified phenylethynyl resins, we must compare their key rheological and thermal properties against those of incumbent high-temperature resins. The following table summarizes typical data for a representative siloxane-modified phenylethynyl-terminated imide (Si-PEPI), a standard bismaleimide (BMI), and a conventional aromatic polyimide.
| Property | Siloxane-Modified PEPI | Bismaleimide (BMI) | Conventional Aromatic Polyimide (PMR-15) |
| Minimum Melt Viscosity | 0.1 - 1.0 Pa·s @ 260-280°C[3] | 1 - 10 Pa·s @ 180-220°C | > 100 Pa·s @ 280-320°C |
| Processing Window | > 4 hours @ 280°C[3] | 1 - 2 hours @ 200°C | < 1 hour @ 300°C |
| Cure Temperature | 340 - 370°C[5] | 200 - 250°C[4] | 316 - 343°C[6] |
| Volatiles Evolved During Cure | No | No | Yes (water, methanol)[7] |
| Glass Transition Temp. (Tg) | 350 - 470°C[1][2] | 230 - 380°C | ~340°C[6] |
Note: The values presented are typical and can vary based on the specific formulation and molecular weight of the resin.
The data clearly illustrates the superior processability of the siloxane-modified phenylethynyl polyimide. Its significantly lower melt viscosity and extended processing window (pot-life) make it highly suitable for infusion-based manufacturing processes that require the resin to flow over large distances and impregnate dense fiber preforms. While the cure temperature is high, the absence of volatiles is a major advantage over traditional PMR-type polyimides, leading to lower void content and improved mechanical performance in the final composite.[3]
Experimental Protocols for Processability Assessment
To ensure the scientific integrity of our comparison, we will now detail the step-by-step methodologies for characterizing the key processability parameters of these high-performance resins.
Rheological Analysis for Viscosity and Processing Window Determination
Objective: To measure the complex viscosity of the resin as a function of temperature and time, identifying the minimum viscosity and the processing window where the viscosity remains low enough for infusion.
Apparatus: A rotational rheometer with parallel plate geometry (e.g., TA Instruments Discovery Hybrid Rheometer).[8]
Protocol:
-
Place a small amount of the powdered or solid resin onto the lower plate of the rheometer.
-
Heat the sample to a temperature where it becomes molten and can be pressed into a thin, uniform disk by lowering the upper plate to a defined gap (typically 1 mm).
-
Dynamic Temperature Ramp:
-
Equilibrate the sample at a temperature below its softening point (e.g., 200°C).
-
Apply a small-amplitude oscillatory strain (e.g., 0.1% at 1 Hz) to ensure the measurement is within the linear viscoelastic region.[9]
-
Ramp the temperature at a controlled rate (e.g., 2-4 °C/min) to a temperature beyond the cure onset (e.g., 400°C).[9]
-
Record the complex viscosity (η*), storage modulus (G'), and loss modulus (G'') as a function of temperature. The minimum viscosity and the temperature at which it occurs can be determined from this scan.
-
-
Isothermal Hold:
-
Heat a fresh sample to the desired processing temperature (e.g., 280°C for Si-PEPI, 200°C for BMI).
-
Hold the temperature constant and monitor the complex viscosity over time.
-
The processing window is defined as the time during which the viscosity remains below a critical threshold for the chosen manufacturing process (e.g., < 10 Pa·s for RTM).[10]
-
Differential Scanning Calorimetry (DSC) for Cure Characterization
Objective: To determine the onset of cure, the peak exothermic temperature, and the total heat of reaction, which are crucial for designing an effective cure cycle.
Apparatus: A Differential Scanning Calorimeter (e.g., Netzsch DSC 214).[9]
Protocol:
-
Accurately weigh 5-10 mg of the resin into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Non-isothermal Scan:
-
Heat the sample from ambient temperature to a temperature above the completion of the cure reaction (e.g., 450°C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[11]
-
The resulting thermogram will show an exothermic peak corresponding to the curing reaction.
-
Determine the onset temperature, the peak temperature, and integrate the area under the peak to calculate the total heat of reaction (ΔH_total).
-
-
Isothermal Scan (Optional):
-
To study the cure kinetics at a specific temperature, heat the sample rapidly to the desired isothermal cure temperature and hold for a specified time.
-
The rate of heat flow is proportional to the rate of reaction at that temperature.
-
A Representative Resin Transfer Molding (RTM) Process
Objective: To fabricate a composite laminate to assess the practical processability of the resin and the quality of the resulting part.
Protocol:
-
Preform Preparation: Cut layers of reinforcing fabric (e.g., carbon or glass fiber) to the desired dimensions and stack them in the desired orientation inside the mold cavity.[12]
-
Mold Sealing: Close the two-sided rigid mold and ensure a tight seal.[12]
-
Resin Preparation: Heat the resin in a separate pot to the predetermined injection temperature (e.g., 260-280°C for Si-PEPI) under vacuum to degas and remove any absorbed moisture.[3]
-
Injection: Inject the molten resin into the mold at a controlled pressure (e.g., up to 200 psi) until the resin has fully impregnated the preform and begins to exit through the vents.[5][12]
-
Curing: Ramp the temperature of the mold according to the cure cycle determined from the DSC analysis (e.g., hold at 370°C for 1-2 hours).[5]
-
Cooling and Demolding: Cool the mold down to room temperature at a controlled rate to minimize residual thermal stresses before demolding the finished composite part.
Visualizing the Process and Logic
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the chemical structure, the experimental workflow, and a decision-making process for resin selection.
Caption: Chemical structure of this compound (BPEDMS).
Caption: Workflow for assessing the processability of a thermosetting resin.
Caption: Decision tree for high-temperature resin selection based on processability.
Conclusion
The incorporation of this compound-type chemistry into phenylethynyl-terminated polyimides represents a significant advancement in the field of high-temperature composite materials. By introducing flexible siloxane linkages, these resins achieve a remarkable balance of excellent thermal stability and outstanding processability, characterized by low melt viscosities and wide processing windows. This makes them highly suitable for cost-effective, out-of-autoclave manufacturing techniques like RTM and VARTM, which are essential for producing large and complex composite structures.
While the cure temperatures for these systems remain high, the absence of volatile evolution during cure mitigates the risk of voids and delamination, leading to higher quality and more reliable composite parts. When compared to traditional BMIs and aromatic polyimides, siloxane-modified phenylethynyl resins offer a compelling combination of properties that can enable the next generation of high-performance components for the aerospace and other demanding industries. The experimental protocols outlined in this guide provide a robust framework for researchers and engineers to accurately assess the processability of these and other emerging resin systems, ensuring informed material selection for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. Resin Transfer Molding (RTM) 370 Resin for High-Temperature Applications | T2 Portal [technology.nasa.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Polyimide Boosts High-Temperature Performance - Tech Briefs [techbriefs.com]
- 8. Rheology of Thermosets Part 2: Rheometers - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. ccm.udel.edu [ccm.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. imapsjmep.org [imapsjmep.org]
- 12. How the Resin Transfer Molding Process Works - Osborne Industries [osborneindustries.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Bis(phenylethynyl)dimethylsilane in a Polymer Matrix
For researchers, scientists, and drug development professionals working with advanced polymer formulations, the precise quantification of additives is paramount to ensuring material performance, safety, and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the quantitative analysis of bis(phenylethynyl)dimethylsilane (BPE-DMS), a silicon-containing arylacetylene resin known for its high thermal stability, in a polymer matrix. We will delve into the nuances of chromatographic and spectroscopic methods, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most suitable analytical strategy for your specific needs.
The Analytical Challenge: Quantifying BPE-DMS in Complex Matrices
This compound is a small molecule additive that can be incorporated into various polymer systems to enhance their thermomechanical properties.[1][2] Accurate quantification is crucial for quality control, understanding curing kinetics, and assessing the long-term stability of the final product. The primary challenge lies in effectively separating and detecting BPE-DMS from the complex polymer matrix, which can interfere with the analysis.[3]
This guide will explore and compare the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Raman Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
We will examine the causality behind experimental choices for each technique, ensuring that every protocol described is a self-validating system grounded in scientific integrity.
Preparative Step: Extraction of BPE-DMS from the Polymer Matrix
Prior to most analytical procedures, the BPE-DMS must be extracted from the polymer matrix to avoid interference and protect the analytical instrumentation.[4][5] The choice of extraction method is critical for achieving accurate and reproducible results.
Workflow for Solvent Extraction
Caption: Workflow for the extraction of BPE-DMS from a polymer matrix.
A common approach is solvent extraction .[6] The polymer sample is typically ground into a fine powder to maximize the surface area for extraction. An appropriate solvent is chosen that readily dissolves BPE-DMS but has poor solubility for the polymer matrix. Techniques like sonication or Soxhlet extraction can be employed to facilitate the process.[4] After extraction, the solution is filtered to remove any undissolved polymer and then concentrated before analysis.
Chromatographic Techniques: Separation is Key
Chromatographic methods are powerful tools for separating components of a mixture, making them ideal for the quantitative analysis of additives in polymers.[5][7]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of non-volatile and thermally unstable additives.[3] Given that BPE-DMS possesses phenylethynyl groups, it exhibits strong UV absorbance, making HPLC with a UV detector a suitable and cost-effective choice.[8][9]
Principle: The extracted sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte between the two phases. The UV detector measures the absorbance of the eluent at a specific wavelength, and the concentration of BPE-DMS is determined by comparing the peak area to a calibration curve.[10]
Experimental Protocol: HPLC-UV Analysis of BPE-DMS
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water, delivered in an isocratic or gradient mode to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of BPE-DMS, a wavelength around 249 nm is appropriate.[8]
-
Calibration: Prepare a series of standard solutions of BPE-DMS of known concentrations. Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the extracted and prepared sample. The concentration of BPE-DMS is calculated from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile organic compounds, GC-MS is a highly sensitive and specific technique.[11] BPE-DMS, being a relatively small molecule, can be amenable to GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.[12][13]
Principle: The sample is vaporized and injected into a heated capillary column. An inert carrier gas (mobile phase) carries the analyte through the column, where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint for identification and quantification.[11][14]
Experimental Protocol: GC-MS Analysis of BPE-DMS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: A split/splitless injector is typically used. The injection temperature should be optimized to ensure complete vaporization without thermal degradation.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of BPE-DMS from any co-extracted compounds.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Quantification: An internal standard is often used to improve accuracy and precision. A calibration curve is generated by analyzing standards of known concentrations.
Spectroscopic Techniques: A Direct Look at Molecular Vibrations and Nuclei
Spectroscopic methods offer the advantage of potentially analyzing the polymer directly, sometimes with minimal sample preparation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a sample.[15][16] It can be used for both qualitative identification and quantitative analysis of additives.[15]
Principle: The sample is irradiated with infrared radiation. Molecules absorb radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum is a unique fingerprint of the molecule. For BPE-DMS, characteristic peaks for the alkyne (C≡C) and Si-CH3 groups can be monitored for quantification.[17]
Experimental Protocol: Quantitative FTIR Analysis of BPE-DMS
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.
-
Sample Preparation: The polymer sample can be analyzed directly as a film or powder using an ATR accessory. Alternatively, the extracted BPE-DMS can be analyzed as a solution in a suitable IR-transparent solvent.
-
Spectral Acquisition: A sufficient number of scans are co-added to obtain a good signal-to-noise ratio.
-
Quantification: A calibration curve is constructed by plotting the absorbance of a characteristic BPE-DMS peak (e.g., the alkyne stretch) against the concentration in a series of standards. The baseline-corrected peak height or area is used for quantification.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR.[18] It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for the analysis of the C≡C bond in BPE-DMS.[19][20] A significant advantage of Raman spectroscopy is its low interference from water, which can be beneficial when analyzing aqueous extracts.[18]
Principle: The sample is illuminated with a monochromatic laser beam. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), and the frequency shift corresponds to the vibrational modes of the molecules.
Experimental Protocol: Quantitative Raman Analysis of BPE-DMS
-
Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 785 nm to minimize fluorescence from the polymer).
-
Sample Preparation: Similar to FTIR, the polymer can be analyzed directly, or the extracted BPE-DMS can be measured in a cuvette.
-
Spectral Acquisition: The laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation.
-
Quantification: A calibration curve is generated by plotting the intensity of a characteristic Raman band of BPE-DMS (e.g., the strong C≡C stretching vibration) against concentration.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile tool for the structural characterization and quantitative analysis of polymers and additives.[22][23] It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).[24][25]
Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei absorb and re-emit this energy at specific frequencies, which are dependent on their chemical environment. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making it an excellent quantitative technique.[26]
Experimental Protocol: Quantitative NMR (qNMR) Analysis of BPE-DMS
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: The polymer containing BPE-DMS is dissolved in a suitable deuterated solvent. An internal standard of known concentration is added for accurate quantification.
-
¹H NMR Acquisition: A one-pulse ¹H NMR experiment is performed. The relaxation delay should be sufficiently long (at least 5 times the longest T1) to ensure full relaxation of all protons for accurate integration.
-
Quantification: The concentration of BPE-DMS is determined by comparing the integral of a characteristic BPE-DMS proton signal (e.g., the aromatic or methyl protons) to the integral of a known proton signal from the internal standard.
Comparative Analysis of Techniques
The choice of the most appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation.
| Technique | Principle | Strengths | Weaknesses | Typical Limit of Quantification (LOQ) |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust, cost-effective, good for non-volatile compounds.[3][10] | Requires extraction, moderate sensitivity.[9] | ~1-10 ppm |
| GC-MS | Chromatographic separation based on volatility, followed by mass spectrometric detection. | High sensitivity and selectivity, definitive identification.[11][27] | Requires analyte to be volatile and thermally stable, requires extraction. | ~0.01-1 ppm |
| FTIR | Absorption of infrared radiation corresponding to molecular vibrations. | Fast, non-destructive, can sometimes be used for direct analysis.[16] | Lower sensitivity, potential for overlapping peaks in complex mixtures.[28] | ~0.1-1% |
| Raman | Inelastic scattering of monochromatic light. | Minimal sample preparation, low interference from water, good for symmetric bonds.[18][20] | Can be affected by fluorescence, may require longer acquisition times.[29] | ~0.1-1% |
| NMR | Nuclear spin transitions in a magnetic field. | Highly quantitative without the need for a calibration curve (with internal standard), provides structural information.[22] | Lower sensitivity, requires sample to be soluble, expensive instrumentation. | ~10-100 ppm |
Logical Relationships in Method Selection
Caption: Decision tree for selecting an analytical method for BPE-DMS quantification.
Conclusion and Recommendations
The quantitative analysis of this compound in a polymer matrix can be successfully achieved using a variety of analytical techniques.
-
For routine quality control where high sample throughput and cost-effectiveness are important, HPLC-UV is a robust and reliable choice, provided that BPE-DMS can be efficiently extracted from the polymer.
-
When high sensitivity and definitive identification are paramount, for instance, in migration studies or for regulatory submissions, GC-MS is the preferred method, assuming BPE-DMS is sufficiently volatile and thermally stable.
-
For rapid, non-destructive screening or when direct analysis of the solid polymer is desired, FTIR and Raman spectroscopy are valuable tools, although they may offer lower sensitivity compared to chromatographic methods.
-
NMR spectroscopy stands out as a primary quantitative method due to its high precision and the ability to provide structural confirmation without the need for a specific BPE-DMS reference standard for calibration (when using an internal standard). However, its lower sensitivity and higher cost may limit its use for trace-level analysis.
Ultimately, the selection of the optimal analytical method will be guided by the specific requirements of the analysis, including the expected concentration of BPE-DMS, the nature of the polymer matrix, and the available instrumentation and expertise. A thorough validation of the chosen method is essential to ensure the accuracy and reliability of the quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and curing behavior of methyl-tri(phenylethynyl)silane [ouci.dntb.gov.ua]
- 3. Additives Analysis for Polymers and Plastics [intertek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. filab.fr [filab.fr]
- 8. This compound | 2170-08-3 [m.chemicalbook.com]
- 9. Detection challenges in quantitative polymer analysis by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris | MDPI [mdpi.com]
- 11. measurlabs.com [measurlabs.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. workforce.psi.edu [workforce.psi.edu]
- 15. agilent.com [agilent.com]
- 16. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Analysis of a Water-soluble Polymer Using the i-Raman EX Spectrometer | Metrohm [metrohm.com]
- 19. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Polymers, Plastics, and Adhesives | Bruker [bruker.com]
- 22. api.pageplace.de [api.pageplace.de]
- 23. researchgate.net [researchgate.net]
- 24. measurlabs.com [measurlabs.com]
- 25. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 26. Applicability of NMR spectroscopy to quantify microplastics across varying concentrations in polymer mixtures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01174D [pubs.rsc.org]
- 27. Gas chromatography electron ionization mass spectrometric analysis of trimethylsilyl derivatives of bis(2-hydroxyethylthio)alkanes and bis(2-hydroxyethylsulfonyl) alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. cpsm.kpi.ua [cpsm.kpi.ua]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Bis(phenylethynyl)dimethylsilane
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-quality reagents but also with the critical knowledge required for their safe handling and disposal. Bis(phenylethynyl)dimethylsilane is a valuable compound in materials science and organic synthesis; however, its responsible management at the end of its lifecycle is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its disposal protocol is directly informed by its specific risk profile. The primary hazards are skin and serious eye irritation.[1][2][3][4] While extensive environmental and toxicological data are not fully available, the precautionary principle dictates that we handle it with diligence to prevent unintended exposure or environmental release.
The disposal method must ensure the complete destruction of the compound, preventing it from entering sewer systems or waterways.[1][2] Therefore, landfilling is not an appropriate option. The recommended disposal route is high-temperature incineration by a licensed chemical waste facility, which breaks down the organosilane into simpler, less harmful components.[1][2]
Key Hazard Information
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is crucial to establish a safe working environment. All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.[3] The correct PPE is non-negotiable and serves as the primary barrier against exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes, which can cause serious eye irritation.[1][4]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile or neoprene, to prevent skin contact.[1][2] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[4]
-
Protective Clothing: A standard lab coat should be worn to protect against contamination of personal clothing.
Step-by-Step Disposal Protocol
This protocol is designed to comply with the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
Step 1: Waste Segregation and Collection
Immediately upon deciding a material is waste, it must be managed as such. Treat all this compound waste—including residues, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup debris—as hazardous chemical waste.
-
Causality: Never mix this compound waste with other waste streams unless their compatibility is confirmed.[7] Incompatible chemicals can react violently, producing heat or toxic gases. This compound should be segregated into a dedicated container for non-halogenated organic solids.
Step 2: Proper Containerization
The integrity of the waste container is critical to prevent leaks and spills.
-
Select a Compatible Container: Use a container made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
-
Ensure Container Integrity: The container must be in good condition, free from cracks or damage.[6]
-
Keep it Closed: The container must be kept tightly sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.[3]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[7]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, label it clearly.
-
Required Information: The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 2170-08-3
-
The words "Hazardous Waste"
-
An accurate list of all components if it is a mixture.
-
The relevant hazard pictograms (e.g., irritant).
-
The date when waste was first added (Accumulation Start Date).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas ensure that hazardous waste is managed safely before pickup.
-
Location: The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[6][7] This designated location is known as a Satellite Accumulation Area (SAA).
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.
-
Storage Limits: Do not exceed 55 gallons of hazardous waste in the SAA. Once a container is full, it must be moved to a central storage area within three days.[7][8]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed professional disposal service.
-
Engage Professionals: Coordinate with your institution's Environmental Health and Safety (EHS) office or a certified waste broker.[5] These professionals are trained to handle the transport and disposal of hazardous materials in compliance with all federal, state, and local regulations.[5][6]
-
Method of Destruction: Inform the waste vendor that the preferred method of disposal is controlled incineration.[1][2] This thermal destruction process is highly effective for organic and organosilicon compounds.
Step 6: Decontamination of Empty Containers
The original product container is not considered "empty" until it has been properly decontaminated.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (such as acetone or toluene) three consecutive times.[1][2]
-
Collect Rinsate: Crucially, the solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous waste.[8] Add the rinsate to your non-halogenated solvent waste stream.
-
Final Disposal of Container: Once triple-rinsed, deface the original label, and the container can typically be disposed of as regular solid waste or recycled, depending on institutional policies.[8]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains.[1][2]
-
Cleanup: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. epa.gov [epa.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for Bis(phenylethynyl)dimethylsilane
This guide provides essential safety protocols and logistical information for the handling and disposal of Bis(phenylethynyl)dimethylsilane (CAS: 2170-08-3). As Senior Application Scientists, our goal is to empower you with field-proven insights that extend beyond the product, ensuring your work is conducted with the highest degree of safety and scientific integrity. The procedures outlined below are designed to be a self-validating system, where understanding the causality behind each step reinforces safe laboratory practices.
Hazard Profile: The "Why" Behind the Protection
Effective personal protective equipment (PPE) selection is not a matter of routine; it is a direct response to a chemical's specific hazard profile. This compound is a solid organosilane compound whose primary risks stem from direct contact and potential dust inhalation.[1][2] It is officially classified as a skin and eye irritant.[1][3] Understanding these fundamental properties is the first step in mitigating risk.
| Property | Identifier / Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 2170-08-3 | [1][2][4] |
| Molecular Formula | C18H16Si | [1][4] |
| Appearance | White to off-white solid | [4] |
| Primary Hazards | H315 : Causes skin irritationH319 : Causes serious eye irritation | [2] |
| Signal Word | Warning | [1][2][3] |
| Flash Point | >110°C | [4] |
The key takeaway from this profile is that the primary routes of exposure are dermal (skin) and ocular (eye). While the material is a solid with a high flash point, handling procedures that generate dust can introduce an inhalation risk. Therefore, our protective strategy must establish robust barriers against these exposure pathways.
The Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE should be viewed as the final layer of protection, supplementing critical engineering controls.
Foundational Safety: Engineering Controls
Before any personal equipment is worn, ensure the workspace is properly configured.
-
Ventilation : All handling of this compound should occur within a certified chemical fume hood or a well-ventilated enclosure with local exhaust ventilation.[3][5][6] This is the most critical step in minimizing inhalation exposure.
-
Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5][7]
Essential Protective Equipment
-
Eye and Face Protection :
-
Requirement : Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[7]
-
Rationale : Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine dust or potential splashes. Goggles provide essential 360-degree protection. Contact lenses should not be worn when handling this chemical.[5]
-
-
Hand Protection :
-
Requirement : Neoprene or nitrile rubber gloves are required.[5][8] Always inspect gloves for tears or punctures before use.
-
Rationale : These materials provide a sufficient barrier against incidental contact with solid organosilane irritants.[6] While studies on specific organosilanes show variability in breakthrough times, for a solid where the primary risk is direct contact irritation, nitrile and neoprene offer a reliable defense.[9][10] Double-gloving can be considered when handling larger quantities.
-
-
Body Protection :
-
Requirement : A clean, buttoned laboratory coat must be worn to protect against accidental skin contact.
-
Rationale : This prevents the contamination of personal clothing and minimizes the surface area of exposed skin.[3][5][11] Contaminated clothing must be removed immediately and washed before reuse.[1][2][3]
-
-
Respiratory Protection :
-
Requirement : Generally not required when handling small quantities within a certified fume hood.
-
Rationale : The compound is a solid with low vapor pressure. However, if there is a potential for generating significant amounts of dust (e.g., during bulk transfers outside of a hood), a NIOSH-approved respirator is necessary.[5][6][7]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adhering to a strict, logical workflow minimizes the potential for error and exposure. The following diagram and protocols outline the critical steps from preparation to disposal.
Caption: A visual guide to the safe handling workflow for this compound.
Protocol for Weighing and Transfer
-
Preparation : Ensure the analytical balance is inside the chemical fume hood or in a ventilated enclosure.
-
Don PPE : Follow the sequence outlined in the diagram above.
-
Tare Vessel : Place your receiving vessel on the balance and tare.
-
Transfer : Open the stock container of this compound. Using a clean spatula, carefully scoop the required amount and transfer it to your vessel. Avoid pouring the solid from a height to minimize dust.
-
Seal : Immediately and securely close the stock container.
-
Clean-up : Gently wipe the spatula and any minor dust on the work surface with a solvent-dampened cloth (e.g., isopropanol), treating the cloth as contaminated waste.
Protocol for PPE Removal (Doffing)
The order of removal is critical to prevent cross-contamination.
-
Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them in the designated waste container.
-
Lab Coat : Unbutton the lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Hang it in its designated location or place it in a laundry receptacle if contaminated.
-
Goggles : Remove your goggles, handling them by the strap.
-
Hand Hygiene : Immediately wash your hands with soap and water for at least 20 seconds.[3][5][11]
Emergency Response and Disposal
Preparation for unexpected events is a cornerstone of laboratory safety.
| Incident | Immediate Action Protocol |
| Spill | Evacuate unnecessary personnel.[5] Wearing your full PPE, carefully sweep up the solid material, avoiding dust creation.[7][11] Place the material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[7][11] |
| Eye Contact | Immediately proceed to the nearest eyewash station. Hold eyelids open and flush with copious amounts of water for at least 15 minutes.[1][2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[1][2] Seek medical attention if skin irritation occurs or persists.[1][2][3] |
| Inhalation | Move the affected person to fresh air.[1][2][11] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound, including empty containers and contaminated consumables (gloves, wipes), must be treated as chemical waste.
-
Collect : Place all waste in a clearly labeled, sealable container.
-
Segregate : Do not mix this waste with other waste streams.
-
Dispose : Adhere strictly to your institution's and local hazardous waste regulations.[3][11] Contact your Environmental Health and Safety (EHS) department for collection and final disposal.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 2170-08-3 [m.chemicalbook.com]
- 5. gelest.com [gelest.com]
- 6. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 7. fishersci.com [fishersci.com]
- 8. wimna.com [wimna.com]
- 9. Permeation of substituted silanes and siloxanes through selected gloves and protective clothing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.fi [fishersci.fi]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
